Product packaging for N-Ethyl-3-piperidyl benzilate(Cat. No.:CAS No. 3567-12-2)

N-Ethyl-3-piperidyl benzilate

Cat. No.: B1678210
CAS No.: 3567-12-2
M. Wt: 339.4 g/mol
InChI Key: OJYOTLHNSMYONM-UHFFFAOYSA-N

Description

N-Ethyl-3-piperidyl benzilate (JB-318) is a synthetically derived anticholinergic compound with a molecular formula of C21H25NO3 and a molar mass of 339.435 g·mol⁻¹ . It acts as a potent muscarinic acetylcholine receptor antagonist, and its effects on the central nervous system are more dominant than its peripheral effects . Radiolabelled versions of this compound, such as (+)N-[(11)C]ethyl-3-piperidyl benzilate, have been employed in scientific research as positron-emission tomography (PET) ligands to map and study the distribution and density of muscarinic cholinergic receptors in the brain . Its binding affinity is slightly lower than that of its N-methyl analogue . Chemically related to 3-quinuclidinyl benzilate, it is less potent and has a shorter duration of action . It is a Schedule I controlled substance in the United States . This product is strictly labeled "For Research Use Only" and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H25NO3 B1678210 N-Ethyl-3-piperidyl benzilate CAS No. 3567-12-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3567-12-2

Molecular Formula

C21H25NO3

Molecular Weight

339.4 g/mol

IUPAC Name

(1-ethylpiperidin-3-yl) 2-hydroxy-2,2-diphenylacetate

InChI

InChI=1S/C21H25NO3/c1-2-22-15-9-14-19(16-22)25-20(23)21(24,17-10-5-3-6-11-17)18-12-7-4-8-13-18/h3-8,10-13,19,24H,2,9,14-16H2,1H3

InChI Key

OJYOTLHNSMYONM-UHFFFAOYSA-N

SMILES

CCN1CCCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O

Canonical SMILES

CCN1CCCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O

Appearance

Solid powder

Other CAS No.

3567-12-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

N-Ethyl-3-piperidyl benzilate; 

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of N-Ethyl-3-piperidyl benzilate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethyl-3-piperidyl benzilate, also known as JB-318, is a potent anticholinergic agent that acts as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] Its effects are primarily mediated through the blockade of these receptors in the central and peripheral nervous systems, leading to a range of physiological and psychological effects, including delirium and hallucinations.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with muscarinic receptor subtypes, the subsequent impact on downstream signaling pathways, and standardized experimental protocols for its characterization. Due to the limited availability of specific quantitative binding data for this compound, this guide also presents comparative data for the closely related and more extensively studied compounds, N-methyl-3-piperidyl benzilate and 3-quinuclidinyl benzilate (BZ), to provide a contextual framework for its pharmacological profile.

Introduction

This compound is a synthetic glycolate (B3277807) ester with structural similarities to atropine (B194438) and the chemical warfare agent 3-quinuclidinyl benzilate (BZ).[1][2] Classified as a deliriant, its primary pharmacological action is the competitive inhibition of acetylcholine at muscarinic receptors.[1] While its central effects are predominant, it also exhibits peripheral anticholinergic activity.[1] Understanding the nuanced mechanism of action of this compound is crucial for the fields of pharmacology, toxicology, and the development of potential countermeasures. This guide aims to provide a detailed technical resource for professionals engaged in research and development in these areas.

Core Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

The fundamental mechanism of action of this compound is its reversible, competitive antagonism of the five subtypes of muscarinic acetylcholine receptors (M1-M5). Acetylcholine, the endogenous ligand, is a key neurotransmitter in both the central and peripheral nervous systems, playing a vital role in processes such as learning, memory, and autonomic regulation. By binding to the orthosteric site on mAChRs without activating them, this compound prevents acetylcholine from binding and initiating downstream signaling cascades.

The five muscarinic receptor subtypes exhibit distinct tissue distribution and couple to different G proteins, leading to varied physiological responses upon activation or blockade.

  • M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins.

  • M2 and M4 Receptors: These subtypes preferentially couple to Gi/o proteins.

The antagonistic action of this compound at these receptors disrupts the normal cholinergic transmission, leading to its characteristic anticholinergic effects.

Receptor Binding Profile

Binding Affinity of this compound and Related Compounds

Quantitative data on the binding affinity (Ki) of this compound for the individual muscarinic receptor subtypes (M1-M5) is not extensively available in the public literature. However, it is consistently reported to be less potent than its N-methyl analogue and 3-quinuclidinyl benzilate (BZ).[1][3] To provide a quantitative context, the following table summarizes the binding affinities of N-methyl-3-piperidyl benzilate and 3-quinuclidinyl benzilate for human muscarinic receptor subtypes.

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)
N-Methyl-3-piperidyl benzilate Data not readily availableData not readily availableData not readily availableData not readily availableData not readily available
3-Quinuclidinyl benzilate (BZ) ~0.1~0.3~0.2~0.2~0.3

Note: The Ki values for 3-Quinuclidinyl benzilate are approximate and can vary depending on the experimental conditions and tissue/cell line used. Data for N-methyl-3-piperidyl benzilate is not as comprehensively available in a comparative format.

A study by Gillis et al. (1984) investigated a series of piperidyl and pyrrolidyl benzilates and reported in vitro Ki values ranging from 0.05 nM to over 100 nM, highlighting the structural sensitivity of binding affinity within this chemical class.[4] For instance, (R)-N-(2-Fluoroethyl)-3-piperidyl benzilate, a closely related compound, was reported to have a Ki of 12.1 nM.[4]

Downstream Signaling Pathways

The blockade of muscarinic receptors by this compound inhibits the downstream signaling cascades normally initiated by acetylcholine. The specific pathways affected depend on the receptor subtype and the G protein to which it couples.

Gq/11-Coupled Receptors (M1, M3, M5)

Antagonism of these receptors by this compound prevents the activation of phospholipase C (PLC), which in turn blocks the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This leads to a failure in the mobilization of intracellular calcium and the activation of protein kinase C (PKC), thereby inhibiting cellular responses such as smooth muscle contraction and glandular secretion.

Gq11_Signaling_Pathway cluster_receptor M1, M3, M5 Receptor cluster_membrane Plasma Membrane cluster_cytosol Cytosol mAChR mAChR (M1, M3, M5) Gq11 Gq/11 mAChR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 Increases PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates Response Cellular Response (e.g., smooth muscle contraction, glandular secretion) PKC->Response Leads to ACh Acetylcholine ACh->mAChR Activates NEPB N-Ethyl-3-piperidyl benzilate NEPB->mAChR Blocks

Gq/11 Signaling Pathway Blockade by this compound.
Gi/o-Coupled Receptors (M2, M4)

By blocking M2 and M4 receptors, this compound prevents the inhibition of adenylyl cyclase, thereby disinhibiting the production of cyclic AMP (cAMP). This can interfere with the normal regulation of cellular processes modulated by cAMP and protein kinase A (PKA). Additionally, the blockade of Gi/o-coupled receptors prevents the Gβγ subunit-mediated opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, which is important for neuronal hyperpolarization and slowing of the heart rate.

Gio_Signaling_Pathway cluster_receptor M2, M4 Receptor cluster_membrane Plasma Membrane cluster_cytosol Cytosol mAChR mAChR (M2, M4) Gio Gi/o mAChR->Gio Activates AC Adenylyl Cyclase (AC) Gio->AC Inhibits GIRK GIRK Channel Gio->GIRK Activates (via Gβγ) ATP ATP AC->ATP Converts Response Cellular Response (e.g., decreased heart rate, neuronal inhibition) GIRK->Response Leads to cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Response Leads to ACh Acetylcholine ACh->mAChR Activates NEPB N-Ethyl-3-piperidyl benzilate NEPB->mAChR Blocks

Gi/o Signaling Pathway Blockade by this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of muscarinic antagonists like this compound.

Radioligand Binding Assay (Competition Assay)

This protocol is designed to determine the binding affinity (Ki) of this compound for each of the five muscarinic receptor subtypes.

5.1.1. Materials

  • Cell membranes from a stable cell line expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-Quinuclidinyl benzilate ([³H]-QNB).

  • Unlabeled this compound.

  • Non-specific binding control: Atropine (1 µM).

  • Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Cell harvester.

  • Liquid scintillation counter and scintillation cocktail.

5.1.2. Procedure

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add in triplicate:

    • Assay buffer

    • A fixed concentration of radioligand (typically at or below its Kd value).

    • Varying concentrations of this compound.

    • For total binding wells, add vehicle instead of the competitor.

    • For non-specific binding wells, add a saturating concentration of atropine.

  • Add cell membranes (20-50 µg protein per well) to initiate the binding reaction.

  • Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Terminate the reaction by rapid vacuum filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

5.1.3. Data Analysis

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the drug that inhibits 50% of the specific radioligand binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prep_reagents Prepare Reagents (Membranes, Radioligand, Competitor, Buffers) start->prep_reagents plate_setup Set up 96-well Plate (Total, Non-specific, & Competitor Wells) prep_reagents->plate_setup incubation Incubate to Reach Equilibrium plate_setup->incubation filtration Rapid Vacuum Filtration (Cell Harvester) incubation->filtration washing Wash Filters filtration->washing scintillation Scintillation Counting washing->scintillation data_analysis Data Analysis (Calculate IC50 and Ki) scintillation->data_analysis end End data_analysis->end

Workflow for a Radioligand Competition Binding Assay.
Functional Assay: Calcium Mobilization (for M1, M3, M5 Receptors)

This protocol measures the ability of this compound to antagonize agonist-induced calcium mobilization in cells expressing Gq/11-coupled muscarinic receptors.

5.2.1. Materials

  • A stable cell line expressing a single human muscarinic receptor subtype (M1, M3, or M5).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • A muscarinic agonist (e.g., carbachol).

  • Unlabeled this compound.

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

  • A fluorescence plate reader with an injection system.

5.2.2. Procedure

  • Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to attach overnight.

  • Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's protocol.

  • Prepare serial dilutions of this compound in assay buffer.

  • Pre-incubate the cells with the different concentrations of this compound for a defined period.

  • Place the plate in the fluorescence reader and measure the baseline fluorescence.

  • Inject a fixed concentration of the muscarinic agonist (typically the EC80 concentration) and record the fluorescence change over time.

5.2.3. Data Analysis

  • Determine the peak fluorescence response for each well.

  • Plot the peak response against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • For Schild analysis to determine the pA2 value, a full agonist dose-response curve is generated in the presence of multiple fixed concentrations of the antagonist.

Functional Assay: cAMP Accumulation (for M2, M4 Receptors)

This protocol assesses the ability of this compound to reverse agonist-induced inhibition of cAMP production in cells expressing Gi/o-coupled muscarinic receptors.

5.3.1. Materials

  • A stable cell line expressing a single human muscarinic receptor subtype (M2 or M4).

  • Forskolin (an adenylyl cyclase activator).

  • A muscarinic agonist (e.g., carbachol).

  • Unlabeled this compound.

  • A cAMP detection kit (e.g., HTRF, ELISA).

  • Cell lysis buffer.

5.3.2. Procedure

  • Seed the cells in a suitable multi-well plate and allow them to attach.

  • Pre-incubate the cells with various concentrations of this compound.

  • Stimulate the cells with a mixture of a fixed concentration of the muscarinic agonist and forskolin.

  • Incubate for a defined period to allow for cAMP production.

  • Lyse the cells and measure the cAMP concentration using a suitable detection kit.

5.3.3. Data Analysis

  • Plot the cAMP concentration against the logarithm of the this compound concentration.

  • Fit the data to determine the IC50 value for the reversal of agonist-induced inhibition of cAMP production.

Conclusion

This compound exerts its potent central and peripheral effects through competitive antagonism of all five subtypes of muscarinic acetylcholine receptors. This blockade disrupts the normal physiological functions mediated by these receptors, leading to the characteristic anticholinergic toxidrome. While specific quantitative data on its binding affinity for each receptor subtype remains elusive in readily available literature, its pharmacological profile can be inferred from its structural similarity to other well-characterized piperidyl benzilates. The experimental protocols detailed in this guide provide a robust framework for the further characterization of this compound and other novel anticholinergic compounds, which is essential for advancing our understanding of their mechanism of action and for the development of effective therapeutic or protective strategies.

References

N-Ethyl-3-piperidyl Benzilate: A Technical Overview of its Antagonism at Muscarinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethyl-3-piperidyl benzilate, also known as JB-336, is a potent synthetic anticholinergic agent that acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs). These receptors are pivotal in mediating a wide array of physiological functions, making them a significant target for therapeutic intervention. This technical guide provides a comprehensive overview of this compound's interaction with mAChRs, detailing the underlying signaling pathways, and outlining key experimental protocols for its characterization. Due to the limited availability of specific binding affinity and functional antagonism data for this compound across all muscarinic receptor subtypes, this document focuses on the established qualitative understanding of its function and provides generalized methodologies for its quantitative assessment.

Introduction to Muscarinic Acetylcholine Receptors

Muscarinic acetylcholine receptors are a family of G protein-coupled receptors (GPCRs) that are activated by the neurotransmitter acetylcholine (ACh). They are widely distributed throughout the central and peripheral nervous systems and are involved in diverse physiological processes including heart rate regulation, smooth muscle contraction, glandular secretion, and cognitive functions.[1] There are five distinct subtypes of muscarinic receptors, designated M1 through M5, each with a unique tissue distribution and coupled to different intracellular signaling cascades.[1]

  • M1, M3, and M5 Receptors: These subtypes primarily couple through the Gαq/11 family of G proteins.[1] Activation of these receptors leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1]

  • M2 and M4 Receptors: These subtypes are coupled to the Gαi/o family of G proteins.[1] Their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1]

The diverse physiological roles and distinct signaling pathways of these receptor subtypes make them attractive targets for the development of selective antagonists for a variety of therapeutic applications.

This compound as a Muscarinic Antagonist

Signaling Pathways Modulated by this compound

As a muscarinic antagonist, this compound blocks the downstream signaling cascades initiated by acetylcholine binding to M1-M5 receptors.

Antagonism of Gαq/11-Coupled Receptors (M1, M3, M5)

By blocking M1, M3, and M5 receptors, this compound prevents the activation of phospholipase C and the subsequent generation of IP3 and DAG. This leads to an inhibition of intracellular calcium mobilization and protein kinase C activation.

Gq_signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling ACh Acetylcholine M1_M3_M5 M1, M3, M5 Receptor ACh->M1_M3_M5 Activates JB336 N-Ethyl-3-piperidyl benzilate JB336->M1_M3_M5 Blocks Gq Gαq/11 M1_M3_M5->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC

Antagonism of Gαq/11-coupled muscarinic receptor signaling by this compound.

Antagonism of Gαi/o-Coupled Receptors (M2, M4)

By blocking M2 and M4 receptors, this compound prevents the inhibition of adenylyl cyclase, thereby leading to a disinhibition of cAMP production.

Gi_signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling ACh Acetylcholine M2_M4 M2, M4 Receptor ACh->M2_M4 Activates JB336 N-Ethyl-3-piperidyl benzilate JB336->M2_M4 Blocks Gi Gαi/o M2_M4->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP

Antagonism of Gαi/o-coupled muscarinic receptor signaling by this compound.

Experimental Protocols for Characterization

A thorough characterization of this compound's activity at muscarinic receptors involves a combination of binding and functional assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of this compound for each of the five muscarinic receptor subtypes.[3][4] These assays are typically performed using cell membranes prepared from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO or HEK cells).

4.1.1. Experimental Workflow

binding_assay_workflow prep Prepare Cell Membranes (Expressing single mAChR subtype) incubation Incubate Membranes with: - Radioligand (e.g., [³H]-NMS) - this compound (competitor) - Buffer prep->incubation filtration Separate Bound and Free Ligand (Rapid filtration) incubation->filtration counting Quantify Radioactivity (Scintillation counting) filtration->counting analysis Data Analysis (Determine Ki values) counting->analysis

Workflow for a competitive radioligand binding assay.

4.1.2. Detailed Methodology

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

    • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Competitive Binding Assay:

    • In a 96-well plate, add the cell membranes (typically 10-50 µg of protein per well).

    • Add a fixed concentration of a high-affinity radiolabeled muscarinic antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS), typically at a concentration close to its dissociation constant (Kd).

    • Add varying concentrations of unlabeled this compound.

    • To determine non-specific binding, a separate set of wells should contain a high concentration of a non-radiolabeled, high-affinity muscarinic antagonist like atropine (B194438) (e.g., 1-10 µM).

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Separation and Quantification:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters several times with cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Functional assays are essential to determine the potency of this compound in antagonizing the cellular responses mediated by muscarinic receptor activation.

4.2.1. Calcium Flux Assay (for M1, M3, and M5 Receptors)

This assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium concentration.[5]

4.2.1.1. Detailed Methodology

  • Cell Preparation:

    • Seed cells expressing the M1, M3, or M5 receptor subtype in a 96-well plate and allow them to attach overnight.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.

  • Antagonist Incubation:

    • Pre-incubate the cells with varying concentrations of this compound for a specific period (e.g., 15-30 minutes).

  • Agonist Stimulation and Measurement:

    • Add a known muscarinic agonist (e.g., carbachol (B1668302) or acetylcholine) at a concentration that elicits a submaximal response (typically EC80).

    • Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis:

    • Determine the inhibitory effect of this compound on the agonist-induced calcium response.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

4.2.2. GTPγS Binding Assay (for M2 and M4 Receptors)

This assay measures the functional consequence of receptor activation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins. Antagonists will inhibit agonist-stimulated [³⁵S]GTPγS binding.

4.2.2.1. Detailed Methodology

  • Membrane and Reagent Preparation:

    • Use cell membranes expressing the M2 or M4 receptor subtype.

    • Prepare an assay buffer containing GDP (to facilitate the exchange of [³⁵S]GTPγS for GDP upon receptor activation).

  • Assay Procedure:

    • In a 96-well plate, incubate the cell membranes with varying concentrations of this compound.

    • Add a fixed concentration of a muscarinic agonist.

    • Initiate the binding reaction by adding [³⁵S]GTPγS.

    • Incubate for a specific time at 30°C.

    • Terminate the reaction by rapid filtration through glass fiber filters.

  • Quantification and Analysis:

    • Wash the filters and quantify the bound radioactivity using a scintillation counter.

    • Determine the inhibitory effect of this compound on the agonist-stimulated [³⁵S]GTPγS binding.

    • Calculate the IC50 value from the dose-response curve.

Quantitative Data Summary

As of the latest literature review, specific and comprehensive quantitative data for the binding affinity (Ki) and functional antagonism (IC50) of this compound at each of the five cloned human muscarinic receptor subtypes is not consistently available. The tables below are structured to present such data once it becomes available through further research.

Table 1: Binding Affinity of this compound at Human Muscarinic Receptors

Receptor SubtypeKi (nM)Radioligand UsedCell LineReference
M1Data Not Available
M2Data Not Available
M3Data Not Available
M4Data Not Available
M5Data Not Available

Table 2: Functional Antagonism of this compound at Human Muscarinic Receptors

Receptor SubtypeAssay TypeAgonist UsedIC50 (nM)Cell LineReference
M1Calcium FluxData Not Available
M2GTPγS BindingData Not Available
M3Calcium FluxData Not Available
M4GTPγS BindingData Not Available
M5Calcium FluxData Not Available

Conclusion

This compound is a recognized potent muscarinic acetylcholine receptor antagonist. Its mechanism of action involves the competitive blockade of all five muscarinic receptor subtypes, thereby inhibiting their diverse downstream signaling pathways. While its qualitative antagonistic properties are established, a comprehensive quantitative characterization of its binding affinity and functional potency at each individual M1-M5 receptor subtype is lacking in the current scientific literature. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to undertake such characterization, which is crucial for a complete understanding of its pharmacological profile and for the potential development of more selective muscarinic receptor modulators. Further research is warranted to populate the quantitative data tables and to fully elucidate the therapeutic potential and selectivity of this compound.

References

An In-depth Technical Guide to the Chemical and Physical Properties of N-Ethyl-3-piperidyl benzilate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethyl-3-piperidyl benzilate, also known by the codename JB-318, is a potent anticholinergic agent.[1] As a member of the glycolate (B3277807) class of compounds, it is structurally related to the chemical warfare agent 3-Quinuclidinyl benzilate (QNB).[1] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its mechanism of action, and detailed experimental protocols relevant to its study. The information is intended for researchers, scientists, and professionals involved in drug development and neuroscience.

Chemical and Physical Properties

Chemical Identification
IdentifierValueSource
IUPAC Name (1-ethylpiperidin-3-yl) 2-hydroxy-2,2-di(phenyl)acetate[1]
Synonyms JB-318, N-Ethyl-3-piperidylbenzilate[1][2][3]
CAS Number 3567-12-2[1][4]
Molecular Formula C₂₁H₂₅NO₃[1][4][5]
Molecular Weight 339.43 g/mol [6]
Canonical SMILES CCN1CCCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O[3]
InChI InChI=1S/C21H25NO3/c1-2-22-15-9-14-19(16-22)25-20(23)21(24,17-10-5-3-6-11-17)18-12-7-4-8-13-18/h3-8,10-13,19,24H,2,9,14-16H2,1H3[1]
Physicochemical Data

Note: Experimental data for the free base is limited. The values below are either predicted or refer to the hydrochloride salt where specified.

PropertyValueNotes
Melting Point Not availableData for the hydrochloride salt is also not readily available.
Boiling Point Not available-
Solubility Not availableGeneral solubility for benzilate esters suggests solubility in organic solvents.
pKa Not availableAs a tertiary amine, it is expected to be basic.
XlogP (Predicted) 3.6[5]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not available in the literature. Therefore, generalized, standard laboratory procedures for compounds of this nature are provided below.

Synthesis of this compound

A potential synthesis route for this compound involves the esterification of benzilic acid with N-ethyl-3-piperidinol.

Materials:

  • Benzilic acid

  • N-ethyl-3-piperidinol

  • Thionyl chloride or other suitable activating agent

  • Anhydrous toluene (B28343) or other suitable aprotic solvent

  • Triethylamine (B128534) or other suitable base

  • Standard laboratory glassware for organic synthesis

  • Purification apparatus (e.g., column chromatography)

Procedure:

  • Activation of Benzilic Acid: Benzilic acid is converted to its more reactive acid chloride. In a round-bottom flask, suspend benzilic acid in anhydrous toluene. Add thionyl chloride dropwise at room temperature with stirring. Heat the mixture to reflux until the reaction is complete (monitored by TLC or disappearance of the solid). Remove the excess thionyl chloride and solvent under reduced pressure.

  • Esterification: Dissolve the resulting benzoyl chloride in fresh anhydrous toluene. In a separate flask, dissolve N-ethyl-3-piperidinol and triethylamine in anhydrous toluene. Add the N-ethyl-3-piperidinol solution dropwise to the benzoyl chloride solution at 0°C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up and Purification: Quench the reaction with water or a mild aqueous base. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate (B1210297) with a small percentage of triethylamine).

Determination of Melting Point

Apparatus:

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

  • Capillary tubes

  • Mortar and pestle

Procedure:

  • Finely powder a small sample of the purified this compound using a mortar and pestle.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block at a rate of approximately 10-15°C per minute initially.

  • Observe the sample and record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample is liquid (the completion of melting). This range is the melting point.

  • For a more accurate determination, repeat the measurement with a fresh sample, heating at a slower rate (1-2°C per minute) as the temperature approaches the previously observed melting range.

Determination of Solubility

Materials:

  • This compound

  • Solvents: Purified water, Ethanol, Dimethyl sulfoxide (B87167) (DMSO)

  • Vials or test tubes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Accurately weigh a small amount of this compound (e.g., 1 mg) into a series of vials.

  • To each vial, add a known volume of the solvent to be tested (e.g., 1 mL of water, ethanol, or DMSO).

  • Vortex the vials vigorously for a set period (e.g., 1-2 minutes).

  • Visually inspect the vials for the presence of undissolved solid.

  • If the solid has dissolved, incrementally add more of the compound until a saturated solution is formed (i.e., solid remains undissolved after vigorous mixing).

  • The solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively by determining the concentration of the saturated solution using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

Determination of pKa

Method: Potentiometric Titration

Apparatus:

  • pH meter with a suitable electrode

  • Burette

  • Stir plate and stir bar

  • Beaker

Procedure:

  • Accurately weigh a sample of this compound and dissolve it in a known volume of a suitable solvent (e.g., a water/ethanol mixture to ensure solubility).

  • Place the solution in a beaker with a stir bar and immerse the pH electrode.

  • Titrate the solution with a standardized solution of a strong acid (e.g., HCl).

  • Record the pH of the solution after each incremental addition of the acid titrant.

  • Plot the pH versus the volume of titrant added.

  • The pKa can be determined from the titration curve. The pH at the half-equivalence point (where half of the base has been neutralized) is equal to the pKa of the conjugate acid. The pKa of the base itself can then be calculated using the relationship pKa + pKb = 14 (in aqueous solution).

Mechanism of Action and Signaling Pathway

This compound is a non-selective muscarinic acetylcholine (B1216132) receptor antagonist. It competitively blocks the binding of the neurotransmitter acetylcholine to M1-M5 muscarinic receptors. These receptors are G-protein coupled receptors (GPCRs) that mediate a wide range of physiological functions in the central and peripheral nervous systems.

The M1, M3, and M5 receptor subtypes primarily couple to Gq/11 proteins, while the M2 and M4 subtypes couple to Gi/o proteins. The antagonism of these receptors by this compound leads to the inhibition of their downstream signaling cascades.

Muscarinic_Antagonist_Signaling Simplified Signaling Pathway of a Muscarinic Antagonist cluster_receptor Muscarinic Receptor cluster_gprotein G-Protein cluster_effector Effector Enzymes cluster_second_messenger Second Messengers cluster_cellular_response Cellular Response ACh Acetylcholine Receptor Muscarinic Receptor ACh->Receptor Activates Antagonist N-Ethyl-3-piperidyl benzilate Antagonist->Receptor Blocks Gq Gq/11 Receptor->Gq Activates (M1, M3, M5) Gi Gi/o Receptor->Gi Activates (M2, M4) PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits IP3_DAG IP3 & DAG PLC->IP3_DAG Produces cAMP cAMP AC->cAMP Produces Response_Gq Increased Intracellular Ca2+ Activation of PKC IP3_DAG->Response_Gq Leads to Response_Gi Decreased cAMP Modulation of Ion Channels cAMP->Response_Gi Leads to

Caption: Antagonism of Muscarinic Receptor Signaling by this compound.

Experimental Workflow: Radioligand Binding Assay

A common experimental workflow to characterize the binding of a compound like this compound to its target receptor is a radioligand binding assay. This assay can be used to determine the affinity (Ki) of the unlabeled compound by measuring its ability to compete with a known radiolabeled ligand for binding to the receptor. A typical radioligand used for muscarinic receptors is [³H]-Quinuclidinyl benzilate ([³H]-QNB).

Radioligand_Binding_Assay Experimental Workflow: Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (e.g., from rat brain tissue) Incubation Incubate: Membranes + [3H]-QNB + Varying concentrations of This compound Membrane_Prep->Incubation Ligand_Prep Prepare Solutions: - this compound (unlabeled) - [3H]-QNB (radioligand) - Buffer Ligand_Prep->Incubation Filtration Rapid Filtration (to separate bound from free radioligand) Incubation->Filtration Washing Wash Filters (to remove non-specifically bound radioligand) Filtration->Washing Scintillation Scintillation Counting (to quantify bound radioactivity) Washing->Scintillation Analysis Data Analysis: - Plot % inhibition vs. concentration - Calculate IC50 - Calculate Ki Scintillation->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

This compound is a significant compound for the study of the cholinergic system due to its potent anticholinergic activity. While a complete experimental dataset of its physicochemical properties is not publicly available, this guide provides a thorough compilation of its known chemical characteristics, predicted properties, and relevant experimental protocols. The provided diagrams of its mechanism of action and a typical experimental workflow offer a clear visual representation for researchers in the field. Further experimental investigation is warranted to fully characterize the physical properties of the this compound free base.

References

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of N-Ethyl-3-piperidyl benzilate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: N-Ethyl-3-piperidyl benzilate (also known as JB-318) is a Schedule I controlled substance in the United States and is regulated in other countries.[1][2] Its use is restricted to authorized scientific research. This document is intended for informational purposes for professionals in relevant fields and does not endorse or encourage the use of this substance.

Introduction

This compound is a synthetic anticholinergic compound, structurally related to the potent chemical warfare agent 3-Quinuclidinyl benzilate (QNB).[1] It functions as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), with its effects on the central nervous system (CNS) being more pronounced than its peripheral effects.[3] While less potent and with a shorter duration of action than QNB, this compound is known to produce deliriant and hallucinogenic effects.[1][3] Due to its high affinity for mAChRs, radiolabeled versions of this compound and its analogs have been utilized in neuroscience research, particularly in positron emission tomography (PET) studies to map the distribution and density of these receptors in the brain.[1][4] This guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data on this compound, intended to support research and drug development endeavors.

Pharmacodynamics

The primary mechanism of action of this compound is the competitive antagonism of acetylcholine at muscarinic receptors. There are five subtypes of muscarinic receptors (M1-M5), and the specific binding profile of this compound across these subtypes influences its physiological and psychological effects.

Receptor Binding Affinity
CompoundReceptor TargetIn Vitro Affinity (Ki)Reference
N-Ethyl-4-piperidyl benzilateMuscarinic Acetylcholine Receptors0.2 nM[5]
N-Methyl-4-piperidyl benzilateMuscarinic Acetylcholine Receptors0.2 nM[5]
4-Piperidinyl benzilateMuscarinic Acetylcholine Receptors2.0 nM[5]
N-Propyl-4-piperidyl benzilateMuscarinic Acetylcholine Receptors>100 nM[5]

Note: The data above is for the 4-piperidyl isomer, which may have different binding affinities than the 3-piperidyl isomer (this compound), but demonstrates the high affinity of N-ethyl substitution.

Signaling Pathways

As a muscarinic antagonist, this compound blocks the canonical signaling pathways activated by acetylcholine. The specific downstream effects depend on the receptor subtype and the tissue in which it is expressed.

Muscarinic_Antagonism_Signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Membrane Acetylcholine Acetylcholine mAChR Muscarinic Receptor (M1-M5) Acetylcholine->mAChR Binds & Activates G_Protein G-protein (Gq/11 or Gi/o) mAChR->G_Protein Activates Effector Effector Enzyme (e.g., PLC, Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messengers (IP3, DAG, cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates NEPB N-Ethyl-3-piperidyl benzilate NEPB->mAChR Competitively Blocks

Mechanism of this compound action.
Behavioral Effects

The central anticholinergic activity of this compound leads to a range of behavioral effects characteristic of deliriants. These include disorientation, confusion, hallucinations, and impairment of cognitive functions such as memory and attention.[1] Animal models are crucial for studying these effects and for screening potential therapeutic interventions.

Pharmacokinetics

Detailed pharmacokinetic data for this compound is limited. However, studies on its radiolabeled analogs and related compounds provide insights into its absorption, distribution, metabolism, and excretion.

Absorption

The route of administration significantly impacts the absorption of this compound. While no specific oral bioavailability data is available, its structural similarity to other piperidine-containing compounds suggests that it may be absorbed orally.[1] In research settings, it is often administered intravenously to ensure complete bioavailability.

Distribution

Following administration, this compound distributes to various tissues, with a notable penetration of the blood-brain barrier, leading to its central effects.[3] PET studies with [11C]-labeled N-alkyl-3-piperidyl benzilate analogs in conscious monkeys have provided quantitative data on its brain kinetics.[4]

CompoundBrain RegionPeak Radioactivity (SUV)Time to Peak (min)Clearance from BrainReference
(+)-N-[¹¹C]ethyl-3-piperidyl benzilateCortical Regions~3.5~30-40Faster than N-methyl analog[4]
(+)-N-[¹¹C]methyl-3-piperidyl benzilateCortical Regions~4.0~60-80Slower[4]
(+)-N-[¹¹C]propyl-3-piperidyl benzilateCortical Regions~3.0~20-30Fastest[4]

SUV: Standardized Uptake Value. Data are estimations based on graphical representations in the cited source.

Metabolism

The metabolism of this compound is not fully elucidated but is expected to proceed through two primary pathways common to ester-containing and N-alkylated compounds:

  • Ester Hydrolysis: The ester bond is likely hydrolyzed by esterases, such as acetylcholinesterase and butyrylcholinesterase, to yield benzilic acid and N-ethyl-3-piperidinol.[6][7]

  • N-Dealkylation: The N-ethyl group can be removed through oxidative dealkylation, primarily by cytochrome P450 enzymes in the liver, to form N-deethyl-3-piperidyl benzilate and acetaldehyde.[8]

Further metabolism of the primary metabolites is also expected.

Metabolism_NEPB NEPB N-Ethyl-3-piperidyl benzilate Hydrolysis Esterases NEPB->Hydrolysis Dealkylation CYP450 NEPB->Dealkylation Benzilic_Acid Benzilic Acid Hydrolysis->Benzilic_Acid NEP N-Ethyl-3-piperidinol Hydrolysis->NEP NDPB N-Deethyl-3-piperidyl benzilate Dealkylation->NDPB Acetaldehyde Acetaldehyde Dealkylation->Acetaldehyde

Proposed metabolic pathways of this compound.
Excretion

The excretion of this compound and its metabolites is presumed to occur primarily through the kidneys via urine. The more polar metabolites, such as benzilic acid and conjugated products, are more readily excreted in urine. A smaller portion may be eliminated through fecal excretion.

Experimental Protocols

Radioligand Binding Assay (In Vitro)

This protocol outlines a competitive binding assay to determine the affinity of this compound for muscarinic receptors in rat brain tissue.

Radioligand_Binding_Assay Start Start Tissue Rat Brain Homogenate (Source of mAChRs) Start->Tissue Incubate Incubate with: - [³H]-QNB (Radioligand) - Varying concentrations of This compound Tissue->Incubate Separate Separate Bound and Free Radioligand (Filtration) Incubate->Separate Quantify Quantify Bound Radioactivity (Scintillation Counting) Separate->Quantify Analyze Data Analysis (IC₅₀ and Ki determination) Quantify->Analyze End End Analyze->End

Workflow for an in vitro radioligand binding assay.

Methodology:

  • Membrane Preparation: Whole rat brains are homogenized in ice-cold buffer and centrifuged to isolate the cell membrane fraction containing the muscarinic receptors. The protein concentration of the membrane preparation is determined.

  • Assay: In a multi-well plate, a constant concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-QNB) is incubated with the membrane preparation and varying concentrations of unlabeled this compound.

  • Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through. The filters are then washed with ice-cold buffer.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

Animal Behavioral Study (In Vivo)

This protocol describes a method to assess the deliriant-like effects of this compound in rodents using a locomotor activity and observational scoring paradigm.

Methodology:

  • Animals: Male Wistar rats are individually housed and acclimatized to the laboratory conditions.

  • Apparatus: A set of automated locomotor activity chambers equipped with infrared beams to track movement.

  • Procedure:

    • On the test day, rats are habituated to the activity chambers for 30 minutes.

    • Animals are then administered either vehicle (saline) or this compound at various doses via intraperitoneal injection.

    • Immediately after injection, the rats are returned to the activity chambers, and locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set period (e.g., 60-120 minutes).

    • During this time, behavioral observations are made at regular intervals by a trained observer blinded to the treatment conditions. Behaviors to be scored include stereotypy, ataxia, and signs of delirium (e.g., head weaving, apparent visual tracking of non-existent stimuli).

  • Data Analysis: Locomotor activity data are analyzed using ANOVA to compare the effects of different doses of this compound with the vehicle control. Observational scores are analyzed using appropriate non-parametric statistical tests.

Conclusion

This compound remains a compound of significant interest in neuropharmacology due to its potent anticholinergic properties and its utility as a research tool. This guide has synthesized the available data on its pharmacokinetics and pharmacodynamics, highlighting its high affinity for muscarinic receptors and its characteristic central effects. While a complete pharmacokinetic profile is yet to be fully elucidated, the information presented here provides a robust foundation for researchers and drug development professionals. Further studies are warranted to fully characterize its metabolic fate and to explore the therapeutic potential of modulating the cholinergic system with compounds of this class.

References

An In-Depth Technical Guide to N-Ethyl-3-piperidyl benzilate (JB-318)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethyl-3-piperidyl benzilate, designated JB-318, is a potent synthetic anticholinergic agent. Structurally related to the chemical warfare agent 3-Quinuclidinyl benzilate (BZ), JB-318 is a glycolate (B3277807) ester that acts as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). Its potent central nervous system effects, which include delirium, hallucinations, and cognitive dysfunction, led to its investigation as a potential incapacitating agent. Today, it is a Schedule I controlled substance in the United States, signifying a high potential for abuse and no accepted medical use.[1][2] This guide provides a comprehensive technical overview of the history, development, and pharmacological profile of JB-318, intended for a scientific audience.

History and Development

The development of this compound is intrinsically linked to the mid-20th century exploration of psychochemical agents for military applications. As part of a broader investigation into anticholinergic compounds, researchers at the Edgewood Arsenal in Maryland, USA, synthesized and evaluated a series of glycolate esters for their potential as non-lethal incapacitating agents.[2][3][4] These classified studies, conducted from the 1950s through the 1970s, aimed to identify compounds that could produce temporary cognitive and behavioral disruption.[2][3][4] JB-318 emerged from this research as a compound of interest due to its significant central nervous system effects.[5] While its more potent sibling compound, BZ (JB-308), was weaponized, the full extent of the development and testing of JB-318 remains partially obscured by the classified nature of these historical military programs.[2][3]

Chemical Properties and Synthesis

This compound is a racemic mixture with the chemical formula C₂₁H₂₅NO₃ and a molecular weight of 339.43 g/mol .[6]

Table 1: Chemical Identifiers and Properties of this compound

PropertyValue
IUPAC Name(1-ethylpiperidin-3-yl) 2-hydroxy-2,2-di(phenyl)acetate
CAS Number3567-12-2
Molecular FormulaC₂₁H₂₅NO₃
Molecular Weight339.43 g/mol
AppearanceWhite crystalline solid (in hydrochloride salt form)
Synthesis

The synthesis of this compound involves a two-step process: the preparation of the piperidine (B6355638) precursor, N-ethyl-3-hydroxypiperidine, followed by its esterification with benzilic acid.

A common method for the synthesis of N-substituted 3-hydroxypiperidines involves the N-alkylation of 3-hydroxypiperidine (B146073).[1][6][7]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-hydroxypiperidine (1 equivalent) in a suitable organic solvent such as tetrahydrofuran (B95107) (THF).

  • Addition of Base: Add a non-nucleophilic base, for example, sodium carbonate (2.5 equivalents), to the solution.

  • Alkylation: While stirring, add ethyl bromide (0.95 equivalents) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude N-ethyl-3-hydroxypiperidine.

  • Purification: The crude product can be purified by vacuum distillation.

The final step is the esterification of N-ethyl-3-hydroxypiperidine with benzilic acid. This can be achieved through various standard esterification methods, such as the use of a coupling agent or by converting benzilic acid to its more reactive acid chloride. A general procedure is outlined below.

  • Acid Chloride Formation (Optional but recommended for higher yield): In a separate flask, react benzilic acid with a chlorinating agent like thionyl chloride or oxalyl chloride in an inert solvent (e.g., dichloromethane) to form benziloyl chloride.

  • Esterification Reaction: In a reaction vessel, dissolve N-ethyl-3-hydroxypiperidine (1 equivalent) in an anhydrous, non-protic solvent such as dichloromethane (B109758) or THF.

  • Addition of Acylating Agent: Slowly add the benziloyl chloride (1 equivalent) to the solution of N-ethyl-3-hydroxypiperidine. The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to neutralize the HCl generated.

  • Reaction: Stir the mixture at room temperature for several hours until the reaction is complete, as monitored by TLC.

  • Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer successively with dilute acid, dilute base, and brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The resulting crude this compound can be further purified by recrystallization or column chromatography.

Pharmacology

Mechanism of Action

This compound is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[5] These receptors are G-protein coupled receptors (GPCRs) that are widely distributed throughout the central and peripheral nervous systems.[8][9][10][11][12] There are five subtypes of muscarinic receptors, M1 through M5, which are coupled to different G-protein signaling pathways.[8][9][10][11][12]

  • M1, M3, and M5 Receptors: These receptors are primarily coupled to the Gq/11 family of G-proteins.[8][9][10][11][12] Antagonism of these receptors by JB-318 inhibits the activation of phospholipase C (PLC), which in turn prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This blockade disrupts the downstream signaling cascade that leads to an increase in intracellular calcium and activation of protein kinase C (PKC).[8][9][10][11]

  • M2 and M4 Receptors: These receptors are coupled to the Gi/o family of G-proteins.[8][12] Antagonism of these receptors by JB-318 prevents the inhibition of adenylyl cyclase, thereby affecting intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[8][12]

By blocking these receptors, JB-318 disrupts the normal physiological functions of acetylcholine, leading to the characteristic anticholinergic toxidrome.

Muscarinic Receptor Antagonism by JB-318 cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling cluster_M2_M4 M2, M4 Receptor Signaling ACh_q Acetylcholine M_q M1/M3/M5 Receptor ACh_q->M_q Binds Gq Gq/11 M_q->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ [Ca²⁺]i IP3->Ca PKC PKC Activation DAG->PKC JB318_q JB-318 JB318_q->M_q Blocks ACh_i Acetylcholine M_i M2/M4 Receptor ACh_i->M_i Binds Gi Gi/o M_i->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP JB318_i JB-318 JB318_i->M_i Blocks

Figure 1: Mechanism of Action of JB-318 at Muscarinic Receptors.
Binding Affinity

Table 2: Muscarinic Receptor Binding Affinity of N-Ethyl-4-piperidyl benzilate

CompoundReceptorKi (nM)
N-Ethyl-4-piperidyl benzilateCentral mAChRs (rat brain)0.2

Data from Life Sciences, 1990, 47(10), 841-8.[5]

The binding affinity of a compound like JB-318 for different muscarinic receptor subtypes is typically determined using a radioligand displacement assay.[13]

  • Receptor Preparation: Membranes from cells expressing a specific human muscarinic receptor subtype (M1, M2, M3, M4, or M5) are prepared.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., phosphate-buffered saline with bovine serum albumin).

  • Radioligand: A radiolabeled muscarinic antagonist with high affinity, such as [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-quinuclidinyl benzilate ([³H]-QNB), is used.

  • Competition Binding: In a 96-well plate, incubate a fixed concentration of the radioligand with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (JB-318).

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Separation: Separate the bound from free radioligand by rapid filtration through a glass fiber filter.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

Radioligand Displacement Assay Workflow start Start receptor_prep Prepare Receptor Membranes (Expressing M1-M5 Subtypes) start->receptor_prep assay_setup Set up 96-well plate with: - Receptor Membranes - Radioligand ([³H]-NMS) - Increasing concentrations of JB-318 receptor_prep->assay_setup incubation Incubate to reach equilibrium assay_setup->incubation filtration Rapidly filter to separate bound and free radioligand incubation->filtration counting Measure radioactivity (Scintillation Counting) filtration->counting data_analysis Analyze data to determine IC₅₀ counting->data_analysis ki_calculation Calculate Ki using Cheng-Prusoff equation data_analysis->ki_calculation end End ki_calculation->end

Figure 2: Workflow for a Radioligand Displacement Assay.
Pharmacokinetics (ADME)

Detailed pharmacokinetic data for this compound in humans is scarce due to its classification and lack of clinical use. However, general principles of drug metabolism and distribution for similar anticholinergic compounds can be inferred.

  • Absorption: As a lipophilic molecule, JB-318 is likely well-absorbed across biological membranes.

  • Distribution: Its ability to produce profound central nervous system effects indicates that it readily crosses the blood-brain barrier. Radiolabeled versions of related compounds have been used to map the distribution of muscarinic receptors in the brain, confirming their CNS penetration.[5][15]

  • Metabolism: Like other ester-containing drugs, JB-318 is expected to be metabolized in the liver, primarily through hydrolysis of the ester bond by esterases.[16] This would break the molecule down into N-ethyl-3-hydroxypiperidine and benzilic acid. Further metabolism of these products could occur through oxidation and conjugation reactions.

  • Excretion: The more polar metabolites would then be excreted by the kidneys in the urine.

To determine the pharmacokinetic profile of JB-318, a study in an animal model such as rats would be conducted.

  • Animal Model: Use a cohort of male Wistar or Sprague-Dawley rats.

  • Drug Administration: Administer a known dose of JB-318 intravenously (for determining clearance and volume of distribution) and orally (for determining bioavailability) to different groups of rats.

  • Blood Sampling: Collect serial blood samples at predetermined time points after drug administration via a cannulated vein.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Sample Analysis: Develop and validate a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the concentration of JB-318 in the plasma samples.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data and calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t₁/₂), and oral bioavailability (F).

Dose-Response Relationship

Information on the dose-response relationship of JB-318 in humans is limited and primarily derived from the historical military studies at Edgewood Arsenal. These studies are not publicly available in their entirety. It is known that JB-318 produces deliriant and hallucinogenic effects at low doses.[5] The effects are reported to be less potent and of shorter duration than those of 3-quinuclidinyl benzilate (BZ).[5] Unpleasant side effects such as dysphoria, nausea, vomiting, dizziness, and extreme dry mouth are common.[5]

Conclusion

This compound (JB-318) is a potent centrally acting anticholinergic agent with a history rooted in military psychochemical research. Its mechanism of action involves the competitive antagonism of muscarinic acetylcholine receptors, leading to a wide range of physiological and psychological effects. While specific quantitative data on its binding affinities for all muscarinic receptor subtypes and its full pharmacokinetic profile are not extensively documented in publicly accessible literature, its structural similarity to other well-characterized anticholinergics provides a basis for understanding its pharmacological properties. Further research, potentially through the declassification of historical data or new preclinical studies, would be necessary to fully elucidate the detailed technical profile of this compound.

References

Unraveling the Enigma: A Technical Guide to the Central Nervous System Effects of N-Ethyl-3-piperidyl benzilate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethyl-3-piperidyl benzilate (JB-318) is a potent anticholinergic agent with significant effects on the central nervous system (CNS). As a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), it disrupts normal cholinergic neurotransmission, leading to a range of psychological and physiological responses. This technical guide provides a comprehensive overview of the pharmacology of this compound, focusing on its mechanism of action, receptor binding characteristics, and the downstream signaling pathways it modulates within the CNS. Detailed experimental protocols for the in vitro and in vivo characterization of this and similar anticholinergic compounds are presented, alongside a comparative analysis of its potency relative to other glycolate (B3277807) esters. This document aims to serve as a critical resource for researchers investigating the therapeutic potential and toxicological profile of anticholinergic agents.

Introduction

This compound is a synthetic glycolate ester that belongs to a class of compounds known for their profound anticholinergic effects. Structurally related to the chemical warfare agent 3-Quinuclidinyl benzilate (QNB), this compound also exhibits deliriant and hallucinogenic properties, albeit with a lower potency and shorter duration of action than QNB and its N-methyl analog.[1][2] Its primary mechanism of action involves the blockade of muscarinic acetylcholine receptors, which are integral to numerous cognitive and physiological processes in the central nervous system.[2] Due to its psychoactive effects, it is classified as a Schedule I controlled substance in the United States.[2] Despite its potential for abuse, radiolabeled versions of this compound have been utilized in scientific research to map the distribution of muscarinic receptors in the brain.[2]

Quantitative Data Presentation

Table 1: Comparative Potency of this compound and Related Anticholinergic Glycolates

CompoundChemical StructureRelative Psychoactive PotencyNotes
3-Quinuclidinyl benzilate (QNB)1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2,2-diphenylacetateHighA highly potent and long-acting psychotomimetic agent.[3]
N-Methyl-3-piperidyl benzilate (JB-336)(1-methylpiperidin-3-yl) 2-hydroxy-2,2-diphenylacetateModerate to HighLess potent than QNB.[2]
This compound (JB-318) (1-ethylpiperidin-3-yl) 2-hydroxy-2,2-diphenylacetate Moderate Less potent than N-Methyl-3-piperidyl benzilate and QNB.[2]
Ditran (JB-329)Mixture of 1-ethyl-2-pyrrolidinylmethyl- and 1-ethyl-3-piperidyl-phenylcyclopentylglycolateHighMore potent than piperidyl benzilates like N-methyl-3-piperidyl benzilate, but less potent than QNB.[4]

Table 2: Structure-Activity Relationships of Piperidyl Glycolates

Structural Feature VariationEffect on CNS PotencyReference
Amino Alcohol Moiety
Quinuclidinyl vs. PiperidylQuinuclidinyl esters are generally more potent.
N-Methyl vs. N-Ethyl on Piperidyl RingN-Methyl substitution generally confers higher potency than N-Ethyl.[2]
Acid Moiety
Phenyl and Cycloalkyl GroupsPresence of at least one phenyl and a cycloalkyl group is associated with high potency.

Signaling Pathways and Mechanism of Action

This compound exerts its effects by competitively inhibiting the binding of the neurotransmitter acetylcholine (ACh) to muscarinic acetylcholine receptors (mAChRs) in the CNS. These receptors are G-protein coupled receptors (GPCRs) that play a critical role in modulating neuronal excitability and synaptic plasticity.

There are five subtypes of muscarinic receptors (M1-M5), which are coupled to different G-proteins and thus initiate distinct intracellular signaling cascades. The blockade of these receptors by this compound disrupts these pathways, leading to the observed central anticholinergic syndrome.

muscarinic_signaling cluster_receptor Muscarinic Acetylcholine Receptor (mAChR) cluster_gprotein G-Protein cluster_effector Effector Enzyme cluster_second_messenger Second Messengers cluster_downstream Downstream Effects M1 M1/M3/M5 Gq Gq/11 M1->Gq Activates M2 M2/M4 Gi Gi/o M2->Gi Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates AC Adenylyl Cyclase (AC) Gi->AC Inhibits K_channel K⁺ Channel Opening Gi->K_channel Directly Activates Ca_channel Ca²⁺ Channel Inhibition Gi->Ca_channel Inhibits IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation cAMP->K_channel ↓ Inhibition Neuronal_excitation Neuronal Excitation Ca_release->Neuronal_excitation PKC_activation->Neuronal_excitation Neuronal_inhibition Neuronal Inhibition K_channel->Neuronal_inhibition Ca_channel->Neuronal_inhibition ACh Acetylcholine ACh->M1 Binds & Activates ACh->M2 Binds & Activates NEPB N-Ethyl-3-piperidyl benzilate NEPB->M1 Blocks NEPB->M2 Blocks

Figure 1: Muscarinic Receptor Signaling Pathways and Blockade by this compound.

Experimental Protocols

The following sections detail generalized experimental protocols for the characterization of the anticholinergic effects of compounds like this compound on the central nervous system.

In Vitro Radioligand Binding Assay

This protocol is designed to determine the binding affinity of a test compound for muscarinic acetylcholine receptors in brain tissue.

binding_assay_workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis tissue_prep 1. Brain Tissue Homogenization (e.g., rat cortex in Tris-HCl buffer) centrifuge1 2. Centrifugation (to pellet membranes) tissue_prep->centrifuge1 resuspend 3. Resuspension and Washing centrifuge1->resuspend protein_assay 4. Protein Concentration Determination (e.g., BCA assay) resuspend->protein_assay incubation 5. Incubation - Membrane homogenate - Radioligand (e.g., [³H]QNB) - Test compound (varying concentrations) protein_assay->incubation filtration 6. Rapid Vacuum Filtration (to separate bound and free radioligand) incubation->filtration washing 7. Filter Washing (to reduce non-specific binding) filtration->washing scintillation 8. Scintillation Counting (to quantify bound radioactivity) washing->scintillation ic50 9. IC50 Determination (concentration of test compound that inhibits 50% of radioligand binding) scintillation->ic50 ki 10. Ki Calculation (using Cheng-Prusoff equation) ic50->ki

Figure 2: Experimental Workflow for an In Vitro Radioligand Binding Assay.

Materials:

  • Test compound (e.g., this compound)

  • Radioligand (e.g., [³H]Quinuclidinyl benzilate - [³H]QNB)

  • Brain tissue (e.g., rat cerebral cortex)

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Scintillation cocktail

  • Glass fiber filters

  • Homogenizer, centrifuge, filtration apparatus, liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize brain tissue in ice-cold buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the pellet by resuspension and re-centrifugation. Determine the protein concentration of the final membrane suspension.

  • Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include control wells for total binding (no test compound) and non-specific binding (excess of a known muscarinic antagonist like atropine).

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vivo Behavioral Assessment in Rodents

This protocol outlines a general procedure for evaluating the central anticholinergic effects of a test compound on locomotor activity and cognitive function in rodents.

behavioral_workflow cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Data Collection & Analysis acclimation 1. Animal Acclimation (to housing and handling) habituation 2. Habituation to Test Apparatus (e.g., open field, maze) acclimation->habituation dosing 3. Drug Administration (Test compound or vehicle, e.g., i.p. injection) habituation->dosing behavioral_test 4. Behavioral Testing (e.g., Open Field Test, Y-maze) dosing->behavioral_test data_rec 5. Data Recording (Automated tracking or manual scoring) behavioral_test->data_rec stat_analysis 6. Statistical Analysis (e.g., ANOVA, t-test) data_rec->stat_analysis

Figure 3: Experimental Workflow for In Vivo Behavioral Assessment.

Materials:

  • Test compound

  • Vehicle control (e.g., saline)

  • Rodents (e.g., mice or rats)

  • Behavioral testing apparatus (e.g., open field arena, Y-maze)

  • Video tracking software

Procedure:

  • Animal Preparation: Acclimate animals to the housing facility and handle them regularly to reduce stress. Habituate the animals to the testing apparatus prior to the experiment.

  • Drug Administration: Administer the test compound or vehicle control via a chosen route (e.g., intraperitoneal injection).

  • Behavioral Testing:

    • Open Field Test: Place the animal in the center of an open field arena and record its activity for a set duration. Measure parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency to assess locomotor activity and anxiety-like behavior.

    • Y-Maze Spontaneous Alternation: Place the animal in one arm of a Y-maze and allow it to freely explore for a set duration. Record the sequence of arm entries. A high rate of spontaneous alternation (entering a different arm on each successive entry) is indicative of normal working memory.

  • Data Analysis: Analyze the collected data using appropriate statistical methods to compare the effects of the test compound to the vehicle control.

Conclusion

This compound is a significant anticholinergic compound with pronounced effects on the central nervous system. Its mechanism of action as a competitive antagonist of muscarinic acetylcholine receptors is well-established, leading to the disruption of critical signaling pathways that regulate a wide array of cognitive and physiological functions. While precise quantitative binding affinity data remains elusive in the public domain, comparative studies consistently place its potency below that of QNB and its N-methyl analog. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for the continued investigation of this compound and other novel anticholinergic agents. A deeper understanding of the structure-activity relationships and the specific interactions of these compounds with muscarinic receptor subtypes is crucial for the development of new therapeutic agents with improved selectivity and reduced adverse effects, as well as for mitigating the risks associated with their potential misuse.

References

An In-Depth Technical Guide to the Muscarinic Receptor Binding Affinity of N-Ethyl-3-piperidyl benzilate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of N-Ethyl-3-piperidyl benzilate for the five muscarinic acetylcholine (B1216132) receptor subtypes (M1, M2, M3, M4, and M5). It includes a detailed summary of available quantitative binding data, a thorough description of the experimental protocols used for its determination, and a visualization of the associated signaling pathways.

Introduction to this compound and Muscarinic Receptors

This compound is an anticholinergic agent that acts as an antagonist at muscarinic acetylcholine receptors (mAChRs).[1] These receptors are members of the G protein-coupled receptor (GPCR) superfamily and are crucial for mediating the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The five subtypes of muscarinic receptors, M1 through M5, are involved in a wide array of physiological processes, making them important targets for drug development. Radiolabeled versions of this compound have been utilized in scientific research to map the distribution of these receptors in the brain.[1]

Quantitative Binding Affinity Data

The binding affinity of a ligand for a receptor is a critical parameter in drug development, typically expressed as the inhibition constant (Ki) or the dissociation constant (Kd). A lower value indicates a higher binding affinity.

CompoundReceptor SubtypeBinding Affinity (Ki in nM)SpeciesReference
This compound M1Data Not Available--
M2Data Not Available--
M3Data Not Available--
M4Data Not Available--
M5Data Not Available--
N-Methyl-3-piperidyl benzilate Muscarinic (mixed)Not specified, but higher affinity than N-ethyl analogMonkey[2]
N-Propyl-3-piperidyl benzilate Muscarinic (mixed)Not specified, but lower affinity than N-ethyl analogMonkey[2]

It is important to note the current gaps in publicly available, direct Ki values for this compound across all five cloned human muscarinic receptor subtypes.

Experimental Protocols: Radioligand Binding Assays

The determination of binding affinities for compounds like this compound is primarily achieved through radioligand binding assays. These assays are considered the gold standard for quantifying the interaction between a ligand and its receptor.

General Principle

Radioligand binding assays involve the use of a radioactively labeled ligand (the radioligand) that binds to the receptor of interest. The binding of the radioligand can be displaced by an unlabeled ligand (the competitor), such as this compound. By measuring the concentration of the competitor required to inhibit the binding of the radioligand by 50% (the IC50 value), the inhibition constant (Ki) of the competitor can be calculated using the Cheng-Prusoff equation.

Materials and Reagents
  • Radioligand: A high-affinity muscarinic antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-Quinuclidinyl benzilate ([³H]-QNB).

  • Competitor: this compound.

  • Receptor Source: Membranes prepared from cells (e.g., CHO or HEK 293 cells) stably expressing a single subtype of human muscarinic receptor (M1, M2, M3, M4, or M5).

  • Assay Buffer: Typically a buffered saline solution (e.g., phosphate-buffered saline, PBS) at a physiological pH.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity muscarinic antagonist (e.g., atropine) to determine the amount of non-specific binding of the radioligand.

  • Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.

  • Scintillation Counter: To measure the radioactivity of the bound radioligand.

Competition Binding Assay Protocol
  • Membrane Preparation: Homogenize the cells expressing the target receptor subtype and prepare a membrane fraction through centrifugation.

  • Assay Setup: In a multi-well plate, add the receptor membranes, a fixed concentration of the radioligand, and varying concentrations of this compound to different wells.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filters will trap the receptor-bound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Measurement cluster_analysis Data Analysis Membrane_Prep Receptor Membrane Preparation Incubation Incubation of Membranes, Radioligand, & Competitor Membrane_Prep->Incubation Ligand_Prep Radioligand & Competitor Dilution Series Ligand_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Plotting Plot % Inhibition vs. [Competitor] Counting->Data_Plotting IC50_Determination Determine IC50 Data_Plotting->IC50_Determination Ki_Calculation Calculate Ki using Cheng-Prusoff Equation IC50_Determination->Ki_Calculation

A typical experimental workflow for a radioligand competition binding assay.

Muscarinic Receptor Signaling Pathways

The five muscarinic receptor subtypes couple to different G proteins, leading to distinct downstream signaling cascades.

M1, M3, and M5 Receptor Signaling

The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). DAG, in conjunction with the elevated Ca²⁺ levels, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets to elicit a cellular response.

M1_M3_M5_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ACh Acetylcholine M1M3M5 M1/M3/M5 Receptor ACh->M1M3M5 Gq11 Gq/11 M1M3M5->Gq11 activates PLC Phospholipase C Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC Protein Kinase C DAG->PKC activates Ca_release->PKC activates Cellular_Response Cellular Response PKC->Cellular_Response leads to

Signaling pathway for M1, M3, and M5 muscarinic receptors.
M2 and M4 Receptor Signaling

The M2 and M4 subtypes couple to Gi/o proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, which results in a decrease in the intracellular concentration of cyclic AMP (cAMP). The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA). Additionally, the βγ subunits of the Gi/o protein can directly modulate the activity of ion channels, such as opening G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization.

M2_M4_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ACh Acetylcholine M2M4 M2/M4 Receptor ACh->M2M4 Gio Gi/o M2M4->Gio activates AC Adenylyl Cyclase Gio->AC inhibits Ion_Channel Ion Channel (e.g., GIRK) Gio->Ion_Channel modulates cAMP cAMP AC->cAMP produces Cellular_Response Cellular Response Ion_Channel->Cellular_Response PKA Protein Kinase A cAMP->PKA activates PKA->Cellular_Response leads to

Signaling pathway for M2 and M4 muscarinic receptors.

Conclusion

This compound is a valuable tool for the study of muscarinic acetylcholine receptors. While a complete quantitative binding profile across all five receptor subtypes remains to be fully elucidated in publicly accessible literature, the available information, in conjunction with data from related compounds, provides a foundation for its use in research. The well-established methodologies of radioligand binding assays are essential for determining its affinity and selectivity, and an understanding of the distinct signaling pathways of the muscarinic receptor subtypes is crucial for interpreting the functional consequences of its binding. Further research to fully characterize the binding of this compound to each of the five cloned human muscarinic receptors would be of significant value to the scientific community.

References

In Vitro Characterization of N-Ethyl-3-piperidyl benzilate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethyl-3-piperidyl benzilate (JB-318) is a potent anticholinergic agent that acts as an antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs). This technical guide provides a comprehensive overview of the in vitro characterization of this compound, summarizing key binding affinity data and outlining detailed experimental protocols for its study. The document also visualizes the associated signaling pathways and experimental workflows to facilitate a deeper understanding of its pharmacological profile. As a Schedule I controlled substance, this compound is intended for research purposes only.

Introduction

This compound is a synthetic glycolate (B3277807) anticholinergic compound structurally related to the chemical warfare agent 3-Quinuclidinyl benzilate (QNB). It is known to produce central nervous system effects, including deliriant and hallucinogenic properties.[1] Its primary mechanism of action is the competitive antagonism of acetylcholine at muscarinic receptors. Radiolabeled forms of this compound and its analogs have been utilized in scientific research, particularly in positron emission tomography (PET) studies, to map the distribution and density of mAChRs in the brain.[2][3] In vitro studies have been crucial in elucidating its binding characteristics and potency. Notably, research has indicated that this compound exhibits a slightly lower binding affinity for muscarinic receptors compared to its N-methyl analog.[1]

Quantitative Data

The following table summarizes the in vitro binding affinity of this compound for muscarinic acetylcholine receptors. This data is derived from competitive binding assays against a radiolabeled ligand.

CompoundRadioligandTissue/Cell LineReceptor Subtype(s)Ki (nM)Reference
(+)this compound[3H]QNBRat brain slicesMuscarinic (non-selective)Data not available in abstractNishiyama et al., 2001[2]
(+)N-Methyl-3-piperidyl benzilate[3H]QNBRat brain slicesMuscarinic (non-selective)Data not available in abstractNishiyama et al., 2001[2]
(+)N-Propyl-3-piperidyl benzilate[3H]QNBRat brain slicesMuscarinic (non-selective)Data not available in abstractNishiyama et al., 2001[2]

Note: While the Nishiyama et al. (2001) study confirms a rank order of affinity (N-methyl > N-ethyl > N-propyl), the precise Ki values are not provided in the publicly available abstract. Access to the full publication is required for this specific data.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol is a representative method for determining the binding affinity (Ki) of this compound for muscarinic acetylcholine receptors.

Objective: To determine the inhibition constant (Ki) of this compound by measuring its ability to displace a known radiolabeled muscarinic antagonist (e.g., [3H]Quinuclidinyl benzilate - [3H]QNB) from receptors in a tissue preparation.

Materials:

  • Tissue Preparation: Rat brain tissue (e.g., cortex or striatum), homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Radioligand: [3H]QNB (tritiated quinuclidinyl benzilate).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled muscarinic antagonist (e.g., 1 µM atropine).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and large debris. Centrifuge the resulting supernatant at high speed to pellet the membranes containing the receptors. Wash the membrane pellet by resuspension and re-centrifugation. Finally, resuspend the pellet in fresh assay buffer to a desired protein concentration.

  • Assay Setup: In a series of microcentrifuge tubes or a 96-well plate, combine the following:

    • A fixed volume of the membrane preparation.

    • A fixed concentration of [3H]QNB (typically at a concentration close to its Kd).

    • Increasing concentrations of this compound.

    • For total binding, add assay buffer instead of the test compound.

    • For non-specific binding, add a saturating concentration of atropine.

  • Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

As an antagonist, the functional effects of this compound are measured by its ability to inhibit the response induced by a muscarinic agonist.

Objective: To determine the potency of this compound in inhibiting agonist-induced calcium mobilization in cells expressing Gq-coupled muscarinic receptors (M1, M3, M5).

Materials:

  • Cell Line: A suitable cell line (e.g., HEK293 or CHO) stably expressing a human Gq-coupled muscarinic receptor subtype.

  • Muscarinic Agonist: e.g., Carbachol or Acetylcholine.

  • Test Compound: this compound.

  • Calcium-sensitive fluorescent dye: e.g., Fluo-4 AM or Fura-2 AM.

  • Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES.

  • Fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Cell Culture and Plating: Culture the cells to an appropriate confluency and seed them into black-walled, clear-bottom 96-well plates.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution for a specific period (e.g., 30-60 minutes) at 37°C.

  • Compound Addition: Add varying concentrations of this compound to the wells and incubate for a predetermined time to allow the antagonist to bind to the receptors.

  • Agonist Stimulation and Signal Detection: Place the plate in a fluorescence plate reader. Initiate the kinetic read and, after establishing a baseline fluorescence, inject a fixed concentration of a muscarinic agonist (typically the EC80 concentration) into each well.

  • Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. The inhibitory effect of this compound is seen as a reduction in the agonist-induced fluorescence signal. Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50 value.

Objective: To determine the potency of this compound in blocking the agonist-induced inhibition of cAMP production in cells expressing Gi-coupled muscarinic receptors (M2, M4).

Materials:

  • Cell Line: A suitable cell line (e.g., HEK293 or CHO) stably expressing a human Gi-coupled muscarinic receptor subtype.

  • Adenylyl Cyclase Stimulator: e.g., Forskolin (B1673556).

  • Muscarinic Agonist: e.g., Carbachol or Acetylcholine.

  • Test Compound: this compound.

  • cAMP Detection Kit: e.g., HTRF, ELISA, or luminescence-based kits.

  • Plate reader compatible with the chosen detection kit.

Procedure:

  • Cell Culture and Plating: Culture and seed the cells in an appropriate multi-well plate format.

  • Compound Incubation: Treat the cells with varying concentrations of this compound.

  • Stimulation: Add a muscarinic agonist in the presence of an adenylyl cyclase stimulator like forskolin. The agonist will inhibit the forskolin-stimulated cAMP production.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.

  • Data Analysis: The ability of this compound to block the agonist's inhibitory effect will result in a restoration of cAMP levels towards those seen with forskolin alone. Plot the response against the logarithm of the antagonist concentration to calculate the IC50 value.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Assays cluster_ca Calcium Mobilization cluster_camp cAMP Assay prep Membrane Preparation incubation Incubation with [3H]QNB & JB-318 prep->incubation filtration Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting analysis_binding Data Analysis (IC50 -> Ki) counting->analysis_binding cell_culture_ca Cell Culture (M1/M3/M5) dye_loading Dye Loading cell_culture_ca->dye_loading antagonist_add_ca Add JB-318 dye_loading->antagonist_add_ca agonist_stim_ca Agonist Stimulation antagonist_add_ca->agonist_stim_ca readout_ca Fluorescence Measurement agonist_stim_ca->readout_ca analysis_ca IC50 Determination readout_ca->analysis_ca cell_culture_camp Cell Culture (M2/M4) antagonist_add_camp Add JB-318 cell_culture_camp->antagonist_add_camp agonist_stim_camp Forskolin + Agonist antagonist_add_camp->agonist_stim_camp lysis Cell Lysis agonist_stim_camp->lysis readout_camp cAMP Measurement lysis->readout_camp analysis_camp IC50 Determination readout_camp->analysis_camp start Start start->prep start->cell_culture_ca start->cell_culture_camp

Caption: Workflow for the in vitro characterization of this compound.

Muscarinic Receptor Signaling Pathways

Signaling_Pathways cluster_gq Gq/11-Coupled Pathway (M1, M3, M5) cluster_gi Gi/o-Coupled Pathway (M2, M4) ACh_Gq Acetylcholine mAChR_Gq M1/M3/M5 Receptor ACh_Gq->mAChR_Gq Gq Gq/11 mAChR_Gq->Gq Activates JB318_Gq N-Ethyl-3-piperidyl benzilate JB318_Gq->mAChR_Gq Antagonizes PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_response_Gq Cellular Response Ca_release->Cell_response_Gq PKC->Cell_response_Gq ACh_Gi Acetylcholine mAChR_Gi M2/M4 Receptor ACh_Gi->mAChR_Gi Gi Gi/o mAChR_Gi->Gi Activates JB318_Gi N-Ethyl-3-piperidyl benzilate JB318_Gi->mAChR_Gi Antagonizes AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cell_response_Gi Cellular Response PKA->Cell_response_Gi

Caption: Antagonism of muscarinic acetylcholine receptor signaling pathways.

Conclusion

This compound is a well-established muscarinic antagonist. Its in vitro characterization relies on a combination of radioligand binding assays to determine its affinity for muscarinic receptors and functional assays to quantify its potency as an antagonist. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for the continued investigation of this and similar compounds. Further research to obtain precise Ki values for the individual muscarinic receptor subtypes would provide a more complete understanding of its pharmacological profile.

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of its Legal Status, DEA Scheduling, and Research Applications

This technical guide provides a comprehensive overview of N-Ethyl-3-piperidyl benzilate, a potent anticholinergic agent, for researchers, scientists, and drug development professionals. The document details its legal framework, pharmacological properties, and established experimental protocols, with a focus on its application in neuroscience research.

Regulatory Landscape: Legal Status and DEA Scheduling

This compound, also known as JB-318, is a controlled substance in the United States and other countries.[1] Understanding its legal status is critical for any researcher intending to work with this compound.

DEA Scheduling: In the United States, this compound is classified as a Schedule I controlled substance under the Controlled Substances Act.[2][3] This classification indicates that the drug has a high potential for abuse, no currently accepted medical use in treatment in the United States, and a lack of accepted safety for use under medical supervision.[2] The DEA has assigned it the DEA number 7482.[3] Both the N-methyl and N-ethyl analogues of 3-piperidyl benzilate are designated as Schedule I drugs.[1]

Research with Schedule I Substances: Conducting research with Schedule I substances like this compound is permissible but requires stringent regulatory oversight. Researchers must obtain a specific Schedule I registration from the Drug Enforcement Administration (DEA).[4][5] The application process is now streamlined through an online portal.[6] Applicants are required to provide detailed information about their qualifications, the research protocol, and the institutional setting where the research will be conducted.[5][6] It is imperative to note that separate registrations are required for research involving Schedule I substances and for substances in Schedules II-V.[2] Additionally, researchers must adhere to state and local regulations, which may require separate licensing or authorization.[4]

The process for legally conducting research with a Schedule I substance is outlined in the workflow diagram below.

G Workflow for Research with Schedule I Substances cluster_dea_federal Federal Level (DEA) cluster_state State Level cluster_research_activities Research Activities dea_app Submit DEA Form 225 for Schedule I Researcher Registration protocol_review DEA Protocol Review and Background Check dea_app->protocol_review site_inspection DEA Site Inspection of Research Facility protocol_review->site_inspection dea_approval Issuance of DEA Schedule I Registration site_inspection->dea_approval procurement Procure Substance via DEA Form 222 dea_approval->procurement state_license Obtain State-Level Researcher License/Permit storage Secure Storage and Inventory Management procurement->storage experimentation Conduct Approved Research Protocols storage->experimentation disposal Dispose of Unused Substance via Reverse Distributor experimentation->disposal start Researcher Develops Protocol irb_approval Obtain Institutional Review Board (IRB) Approval start->irb_approval irb_approval->dea_app irb_approval->state_license

Workflow for legally conducting research with a Schedule I substance.

Pharmacology and Mechanism of Action

This compound is a potent anticholinergic agent, meaning it blocks the action of the neurotransmitter acetylcholine (B1216132).[1] Its effects are primarily mediated through its antagonism of muscarinic acetylcholine receptors (mAChRs).[1] These receptors are G protein-coupled receptors that are widely distributed throughout the central and peripheral nervous systems and are involved in a vast array of physiological functions.

The antagonistic binding of this compound to muscarinic receptors, particularly the M1, M3, and M5 subtypes, inhibits the activation of phospholipase C (PLC). This, in turn, prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), thereby blocking the downstream signaling cascade that leads to an increase in intracellular calcium and activation of protein kinase C (PKC). The blockade of M2 and M4 receptors leads to the disinhibition of adenylyl cyclase, resulting in an increase in cyclic AMP (cAMP) levels.

The following diagram illustrates the antagonistic effect of this compound on the muscarinic acetylcholine receptor signaling pathway.

G Antagonistic Action of this compound on Muscarinic Receptor Signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling ACh Acetylcholine receptor Muscarinic Acetylcholine Receptor (M1/M3/M5) ACh->receptor Binds & Activates NEPB N-Ethyl-3-piperidyl benzilate NEPB->receptor Binds & Blocks g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release ip3->ca_release Stimulates pkc_activation PKC Activation dag->pkc_activation Activates cellular_response Cellular Response ca_release->cellular_response pkc_activation->cellular_response

Antagonistic action of this compound on muscarinic receptor signaling.

Quantitative Pharmacological Data

The binding affinity of this compound and related compounds for muscarinic acetylcholine receptors has been characterized in various studies. This data is crucial for designing and interpreting experiments. A study by Cohen et al. (1990) investigated the affinities of N-substituted derivatives of 4-piperidinyl benzilate.

CompoundKi (nM)
4-Piperidinyl benzilate2.0
N-Methyl-4-piperidyl benzilate0.2
N-Ethyl-4-piperidyl benzilate 0.2
N-Propyl-4-piperidyl benzilate>100
N-Isopropyl-4-piperidyl benzilate>100
N-Benzyl-4-piperidyl benzilate0.2
N-Phenethyl-4-piperidyl benzilate8.0
Table 1: In vitro binding affinities (Ki) of N-substituted 4-piperidinyl benzilates for central muscarinic acetylcholine receptors. Data from Cohen et al., Life Sciences, 1990.[7]

Experimental Protocols

Due to its high affinity for muscarinic receptors, radiolabeled versions of this compound have been used as tracers in positron emission tomography (PET) imaging to map the distribution of these receptors in the brain.[1][8]

Synthesis of this compound

A common method for the synthesis of this compound involves the esterification of benzilic acid with N-ethyl-3-piperidinol.

Materials:

  • Benzilic acid

  • N-ethyl-3-piperidinol

  • Toluene (B28343)

  • p-Toluenesulfonic acid (catalyst)

  • Dean-Stark apparatus

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663)

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol/water)

Procedure:

  • Combine equimolar amounts of benzilic acid and N-ethyl-3-piperidinol in a round-bottom flask.

  • Add toluene to the flask to serve as the solvent and a catalytic amount of p-toluenesulfonic acid.

  • Fit the flask with a Dean-Stark apparatus and a condenser.

  • Heat the mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap.

  • Continue refluxing until no more water is collected, indicating the reaction is complete.

  • Cool the reaction mixture to room temperature.

  • Wash the toluene solution with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a water wash.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the toluene under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system.

In Vitro Muscarinic Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for muscarinic receptors.

Materials:

  • Cell membranes expressing muscarinic receptors (e.g., from CHO or HEK cells, or brain tissue homogenates)

  • Radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine or [³H]-Quinuclidinyl benzilate)

  • Unlabeled this compound

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Non-specific binding control (e.g., a high concentration of atropine)

  • 96-well microplates

  • Cell harvester and glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare serial dilutions of unlabeled this compound in the assay buffer.

  • In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + high concentration of atropine), and competition (radioligand + varying concentrations of this compound).

  • Add the cell membrane preparation to each well.

  • Initiate the binding reaction by adding the radioligand to all wells.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Allow the filters to dry, then place them in scintillation vials with scintillation fluid.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC₅₀ of this compound, from which the Ki value can be calculated using the Cheng-Prusoff equation.

The following diagram illustrates the workflow for a competitive radioligand binding assay.

G Workflow for Competitive Radioligand Binding Assay prep Prepare Reagents: - Cell Membranes - Radioligand - Test Compound (NEPB) - Assay Buffer plate_setup Set up 96-well Plate: - Total Binding - Non-specific Binding - Competition Wells prep->plate_setup incubation Incubate at Room Temperature to Reach Equilibrium plate_setup->incubation filtration Rapid Filtration through Glass Fiber Filters incubation->filtration washing Wash Filters with Ice-Cold Buffer filtration->washing counting Scintillation Counting of Bound Radioactivity washing->counting analysis Data Analysis: - Calculate IC50 - Determine Ki counting->analysis result Binding Affinity (Ki) of NEPB analysis->result

Workflow for a competitive radioligand binding assay.
PET Imaging with [¹¹C]-N-Ethyl-3-piperidyl benzilate

The following is a general protocol for PET imaging in a non-human primate model, based on the study by Nishiyama et al. (2001).[8]

Materials:

  • [¹¹C]-N-Ethyl-3-piperidyl benzilate (--INVALID-LINK--3-EPB)

  • Anesthetized and catheterized non-human primate

  • PET scanner

  • Arterial blood sampler

  • Apparatus for metabolite analysis of blood samples

Procedure:

  • Position the anesthetized animal in the PET scanner.

  • Administer a bolus intravenous injection of --INVALID-LINK--3-EPB.

  • Acquire dynamic PET scan data for a specified duration (e.g., 90 minutes).

  • Collect serial arterial blood samples throughout the scan to measure the concentration of the radiotracer in plasma.

  • Analyze the blood samples to determine the fraction of unchanged radiotracer over time.

  • Reconstruct the PET images.

  • Define regions of interest (ROIs) on the brain images (e.g., cortex, striatum, cerebellum).

  • Generate time-activity curves (TACs) for each ROI.

  • Perform kinetic modeling of the PET data using the metabolite-corrected arterial input function to estimate binding parameters, such as the binding potential (BP).

Conclusion

This compound is a valuable research tool for investigating the muscarinic cholinergic system. Its status as a Schedule I controlled substance necessitates strict adherence to DEA regulations. The experimental protocols provided in this guide offer a starting point for researchers interested in utilizing this compound in their studies. Further investigation into its pharmacological profile and the development of more selective ligands will continue to advance our understanding of the role of muscarinic receptors in health and disease.

References

Structural and Pharmacological Analysis of N-Ethyl-3-piperidyl Benzilate and 3-Quinuclidinyl Benzilate (BZ): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethyl-3-piperidyl benzilate and 3-Quinuclidinyl benzilate (BZ) are potent synthetic anticholinergic agents that act as competitive antagonists at muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2][3] Both compounds share a common benzilate moiety, which is crucial for their binding to the receptor, but differ in their amino alcohol portion, leading to distinct pharmacological profiles. BZ, a Schedule 2 chemical warfare agent, is a high-affinity, non-selective muscarinic antagonist known for its prolonged and potent central nervous system effects, including delirium and hallucinations.[3][4][5] this compound, also a controlled substance, is reported to be less potent and shorter-acting than BZ.[6][7] This technical guide provides an in-depth analysis of the structural relationship, comparative pharmacology, and relevant experimental protocols for these two compounds, aimed at professionals in research and drug development.

Structural and Chemical Properties

This compound and 3-Quinuclidinyl benzilate (BZ) are esters of benzilic acid with two different amino alcohols: 1-ethyl-3-piperidinol and 3-quinuclidinol, respectively.

Chemical Structure Comparison:

G cluster_NEPB This compound cluster_BZ 3-Quinuclidinyl Benzilate (BZ) NEPB_structure BZ_structure

Caption: Chemical structures of this compound and 3-Quinuclidinyl benzilate (BZ).

The core structural difference lies in the bicyclic quinuclidine (B89598) ring of BZ versus the monocyclic piperidine (B6355638) ring of this compound. This seemingly subtle variation in the amino alcohol moiety significantly impacts the molecule's three-dimensional shape, rigidity, and basicity, which in turn influences its binding affinity and kinetics at the muscarinic receptors.

Table 1: Chemical and Physical Properties

PropertyThis compound3-Quinuclidinyl benzilate (BZ)
IUPAC Name (1-ethylpiperidin-3-yl) 2-hydroxy-2,2-diphenylacetate(1-azabicyclo[2.2.2]octan-3-yl) 2-hydroxy-2,2-diphenylacetate
Synonyms JB-318, EPBQNB, EA 2277
Molecular Formula C₂₁H₂₅NO₃C₂₁H₂₃NO₃
Molecular Weight 339.43 g/mol 337.41 g/mol
CAS Number 3567-12-26581-06-2

Comparative Pharmacology and Quantitative Data

Both compounds act as competitive antagonists at muscarinic acetylcholine receptors, blocking the action of the endogenous neurotransmitter acetylcholine. This antagonism disrupts normal parasympathetic nervous system function and exerts significant effects on the central nervous system. BZ is well-documented as a non-selective antagonist, binding with high affinity to all five muscarinic receptor subtypes (M1-M5).[5] While this compound is also an anticholinergic agent, it is generally considered to be less potent than BZ.[6]

Table 2: Comparative Muscarinic Receptor Binding Affinities (Ki in nM)

CompoundM1M2M3M4M5
3-Quinuclidinyl benzilate (BZ/QNB) ~0.03-0.08[4]~0.03-0.08[4]~0.03-0.08[4]~0.03-0.08[4]~0.03-0.08[4]
This compound Data not availableData not availableData not availableData not availableData not available

Signaling Pathways

The antagonism of muscarinic receptors by these compounds inhibits the canonical signaling pathways associated with each receptor subtype. M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), while M2 and M4 receptors couple to Gi/o proteins, inhibiting adenylyl cyclase.

G cluster_M1M3M5 M1, M3, M5 Receptor Antagonism cluster_M2M4 M2, M4 Receptor Antagonism ACh1 Acetylcholine M1M3M5 M1/M3/M5 Receptor ACh1->M1M3M5 binds Gq11 Gq/11 M1M3M5->Gq11 activates BZ_NEPB1 BZ / this compound BZ_NEPB1->M1M3M5 blocks PLC Phospholipase C Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ [Ca²⁺]i IP3->Ca PKC PKC Activation DAG->PKC ACh2 Acetylcholine M2M4 M2/M4 Receptor ACh2->M2M4 binds Gio Gi/o M2M4->Gio activates BZ_NEPB2 BZ / this compound BZ_NEPB2->M2M4 blocks AC Adenylyl Cyclase Gio->AC inhibits cAMP ↓ cAMP AC->cAMP produces

Caption: Signaling pathways blocked by muscarinic antagonists.

Experimental Protocols

Synthesis of Precursors

4.1.1 Synthesis of Benzilic Acid from Benzil (B1666583) [8][9][10][11][12]

This procedure involves the base-catalyzed rearrangement of benzil.

  • Reaction Setup: In a round-bottom flask, dissolve benzil in 95% ethanol (B145695) with heating and stirring.

  • Base Addition: Slowly add an aqueous solution of potassium hydroxide (B78521) to the flask through a reflux condenser.

  • Reflux: Gently reflux the mixture for 15-20 minutes. The solution will typically turn a deep color.

  • Isolation of Potassium Benzilate: Cool the reaction mixture in an ice bath to crystallize the potassium salt of benzilic acid.

  • Filtration: Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Acidification: Dissolve the potassium benzilate salt in hot water. If any undissolved material remains, filter the hot solution.

  • Precipitation: Cool the solution and slowly add concentrated hydrochloric acid with stirring until the solution is acidic (pH ~2), causing benzilic acid to precipitate.

  • Final Isolation: Collect the precipitated benzilic acid by vacuum filtration, wash thoroughly with cold water to remove salts, and dry.

4.1.2 Synthesis of 1-Ethyl-3-hydroxypiperidine (B76944) [5][13][14]

This can be achieved through various methods, including the reduction of 1-ethyl-3-piperidone.

  • Reaction Setup: In a reaction vessel, dissolve 1-ethyl-3-piperidone in a suitable anhydrous solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere.

  • Reducing Agent: Slowly add a reducing agent, such as lithium aluminum hydride or sodium borohydride, to the solution while maintaining a low temperature.

  • Reaction: Allow the reaction to proceed with stirring until the reduction is complete (monitored by TLC or GC).

  • Quenching: Carefully quench the reaction by the slow addition of water, followed by an aqueous base solution (e.g., NaOH).

  • Extraction: Extract the product into an organic solvent.

  • Purification: Dry the organic extracts, remove the solvent under reduced pressure, and purify the resulting 1-ethyl-3-hydroxypiperidine by distillation.

Synthesis of Final Compounds

The final step involves the esterification of benzilic acid with the respective amino alcohol. Transesterification from methyl benzilate is a common method.

G cluster_reactants Reactants MB Methyl Benzilate Reflux Heat to Reflux MB->Reflux AA Amino Alcohol (1-Ethyl-3-piperidinol or 3-Quinuclidinol) AA->Reflux Base Base (e.g., Sodium Methoxide) Base->Reflux Solvent Inert Solvent (e.g., Toluene or Heptane) Solvent->Reflux Distill Distill off Methanol Reflux->Distill Workup Aqueous Acidic Workup Distill->Workup Extraction Extraction Workup->Extraction Purification Purification (Crystallization) Extraction->Purification Product Final Product (this compound or BZ) Purification->Product

Caption: General workflow for the synthesis via transesterification.

Radioligand Competition Binding Assay[1][15]

This protocol is used to determine the binding affinity (Ki) of the test compounds (this compound or BZ) for the different muscarinic receptor subtypes.

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

  • Assay Buffer: Use an appropriate buffer, such as 50 mM Tris-HCl with 5 mM MgCl₂, pH 7.4.

  • Reaction Mixture: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Cell membranes, assay buffer, and a fixed concentration of a non-selective radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine or [³H]-QNB).

    • Non-specific Binding: Same as total binding, but with the addition of a high concentration of a non-radiolabeled antagonist (e.g., atropine) to saturate the receptors.

    • Competition: Cell membranes, radiolabeled antagonist, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25-30°C) for a sufficient time to reach equilibrium (typically 60-90 minutes).

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, separating the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

G Membranes Receptor Membranes Incubate Incubate to Equilibrium Membranes->Incubate Radioligand Radioligand ([³H]-NMS) Radioligand->Incubate Test_Compound Test Compound (Varying Concentrations) Test_Compound->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC₅₀ and Ki determination) Count->Analyze

Caption: Workflow for a radioligand competition binding assay.

Conclusion

This compound and 3-Quinuclidinyl benzilate (BZ) are structurally related muscarinic antagonists with significant differences in their pharmacological profiles, primarily driven by the nature of their amino alcohol moieties. While BZ is a well-characterized, potent, and non-selective antagonist, a comprehensive quantitative binding profile for this compound across all muscarinic receptor subtypes remains to be fully elucidated in publicly accessible literature. The experimental protocols provided herein offer a framework for the synthesis and comparative pharmacological evaluation of these and other related compounds, which is essential for the development of novel therapeutics targeting the muscarinic acetylcholine receptor system.

References

Navigating the Physicochemical Landscape of N-Ethyl-3-piperidyl benzilate: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to: Researchers, Scientists, and Drug Development Professionals

Disclaimer: N-Ethyl-3-piperidyl benzilate (also known as JB-318) is a Schedule I controlled substance in the United States and is similarly controlled in other countries.[1][2] Its acquisition, handling, and use are subject to strict regulatory oversight. This document is intended for informational purposes for authorized researchers only and does not endorse or facilitate illicit activities. Due to its controlled status, detailed public data on its physicochemical properties is limited. The following guide is constructed from general chemical principles, data on analogous compounds, and established analytical methodologies.

Introduction

This compound is an anticholinergic compound with a structure related to the chemical warfare agent 3-Quinuclidinyl benzilate (BZ).[1] It acts as a deliriant and hallucinogen, with effects on the central nervous system predominating over peripheral effects.[1] Historically, radiolabeled versions have been utilized in research to map the distribution of muscarinic acetylcholine (B1216132) receptors in the brain.[1] A thorough understanding of its solubility and stability is fundamental for any preclinical or research application, including the preparation of dosing solutions, development of analytical methods, and assessment of its shelf-life and degradation pathways.

This guide provides a framework for understanding and experimentally determining the solubility and stability of this compound in common laboratory solvents. While specific quantitative data is not publicly available, this document outlines the expected properties based on its chemical structure and furnishes detailed, generalized protocols for empirical determination.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name (1-ethylpiperidin-3-yl) 2-hydroxy-2,2-di(phenyl)acetate[1]
Synonyms JB-318, EPB[1][3]
Molecular Formula C₂₁H₂₅NO₃[1][4]
Molar Mass 339.43 g/mol [1]
Appearance (Not publicly documented; likely a solid at STP)
DEA Schedule Schedule I[2]

Predicted Solubility Profile

The solubility of a compound is dictated by its molecular structure, including its polarity, hydrogen bonding capacity, and molecular size. This compound possesses both polar and non-polar characteristics:

  • Polar Features: A tertiary amine (the piperidine (B6355638) nitrogen), an ester group, and a hydroxyl group. The tertiary amine is basic and can be protonated in acidic solutions to form a more soluble salt.[5] The ester and hydroxyl groups can participate in hydrogen bonding with protic solvents.[6]

  • Non-polar Features: Two phenyl rings and the ethyl group on the piperidine ring contribute to its lipophilicity.

Based on these features, a qualitative solubility profile can be predicted. For instance, studies on benorilate, another ester compound, have shown that solubility generally increases with temperature and is often greater in dipolar aprotic solvents.[7]

Table 2: Predicted Qualitative Solubility of this compound

SolventSolvent TypePredicted SolubilityRationale
Water (neutral pH) Polar ProticLowThe large non-polar surface area from the two phenyl rings likely dominates, limiting solubility despite the presence of hydrogen bond acceptors/donors.
Aqueous Acid (e.g., 0.1 M HCl) Polar ProticHighThe basic piperidine nitrogen will be protonated to form a highly polar and water-soluble ammonium (B1175870) salt.[5]
Ethanol / Methanol Polar ProticModerate to HighThe alcohol can hydrogen bond with the ester and hydroxyl groups, while its alkyl chain can interact with the non-polar regions of the molecule.
Dimethyl Sulfoxide (DMSO) Polar AproticHighDMSO is a strong hydrogen bond acceptor and has a high polarity, making it an excellent solvent for a wide range of organic molecules.
N,N-Dimethylformamide (DMF) Polar AproticHighSimilar to DMSO, DMF is a polar aprotic solvent capable of solvating a wide range of compounds.
Acetonitrile Polar AproticModerateAcetonitrile is polar but is a weaker hydrogen bond acceptor than DMSO or DMF.
Acetone Polar AproticModerateIts polarity and ability to solvate large organic molecules suggest moderate solubility.
Dichloromethane (DCM) Non-polarModerate to HighThe large lipophilic regions of the molecule should allow for good solubility in chlorinated solvents.
Hexanes / Heptane Non-polarVery LowThe polar functional groups (ester, hydroxyl, amine) will prevent significant dissolution in non-polar aliphatic solvents.

Stability Profile and Degradation Pathways

The stability of this compound is primarily governed by its ester functional group, which is susceptible to hydrolysis.

3.1 pH-Dependent Hydrolysis The most significant degradation pathway is expected to be the hydrolysis of the ester bond to yield benzilic acid and N-ethyl-3-piperidinol. This reaction is highly dependent on pH.

  • Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis (Saponification): In basic conditions, the ester is attacked by a hydroxide (B78521) ion, a strong nucleophile. This process is typically faster than acid-catalyzed hydrolysis and is irreversible.

Given this, the compound is expected to be most stable in solutions with a pH near neutral (pH 4-6).

3.2 Other Degradation Factors

  • Oxidative Degradation: The tertiary amine could be susceptible to oxidation, forming an N-oxide. The benzylic position is also potentially labile to oxidation under harsh conditions.

  • Photodegradation: The aromatic rings can absorb UV light, which may lead to photolytic degradation. Solutions should be protected from light.

  • Thermal Degradation: Elevated temperatures will accelerate the rate of hydrolysis and other potential degradation reactions.

Experimental Protocols

The following sections provide detailed, generalized methodologies for determining the solubility and stability of this compound.

4.1 Protocol: Isothermal Shake-Flask Solubility Determination

This method determines the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Methodology:

  • Preparation: Add an excess amount of this compound (such that a solid residue will remain) to a series of vials, each containing a known volume of a selected lab solvent (e.g., water, ethanol, DMSO).

  • Equilibration: Seal the vials and place them in an isothermal shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

  • Sampling & Dilution: Carefully withdraw a small aliquot from the clear supernatant of each vial. Immediately filter the aliquot through a 0.22 µm syringe filter (compatible with the solvent) to remove any undissolved microparticles. Dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated, stability-indicating analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate the solubility (e.g., in mg/mL) by comparing the analyte concentration in the sample to a standard calibration curve, accounting for the dilution factor.

G cluster_workflow Workflow: Solubility Determination start Add excess compound to solvent vial equilibrate Equilibrate in isothermal shaker bath (e.g., 24h, 25°C) start->equilibrate settle Allow excess solid to settle equilibrate->settle sample Withdraw and filter supernatant settle->sample dilute Dilute sample with mobile phase sample->dilute analyze Quantify using validated HPLC method dilute->analyze calculate Calculate solubility from calibration curve analyze->calculate end_node Solubility Data (e.g., mg/mL) calculate->end_node

Caption: Isothermal Shake-Flask Solubility Workflow.

4.2 Protocol: Forced Degradation (Stress Testing) Study

This study identifies potential degradation products and pathways by subjecting the compound to harsh chemical and physical conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.

    • Acid Hydrolysis: Add 0.1 M HCl.

    • Base Hydrolysis: Add 0.1 M NaOH.

    • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂).

    • Control: Add an equivalent volume of the corresponding solvent (water for acid/base/oxidative).

  • Incubation:

    • Thermal Stress: Store one set of vials (acidic, basic, oxidative, neutral) at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours). Keep a parallel set at room temperature.

    • Photolytic Stress: Expose a solution of the compound (in a quartz cuvette or photostability chamber) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.

  • Time-Point Sampling: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Treatment: Before analysis, neutralize the acidic and basic samples to prevent damage to the HPLC column.

  • Analysis: Analyze all control and stressed samples by a stability-indicating HPLC method, often coupled with a mass spectrometer (LC-MS) to help identify the mass of any degradation products.

  • Evaluation:

    • Determine the percentage of degradation by comparing the peak area of the parent compound in stressed samples to the control.

    • Examine the chromatograms for new peaks, which represent degradation products.

    • Assess peak purity to ensure the parent peak is not co-eluting with a degradant.

Caption: Forced Degradation Experimental Workflow.

Conclusion

While specific, published quantitative data on the solubility and stability of this compound is lacking, a robust scientific framework allows for the prediction of its behavior and provides clear pathways for its empirical determination. The molecule's structure suggests moderate to high solubility in polar organic solvents and high solubility in acidic aqueous solutions. Its primary liability is the ester functional group, which is susceptible to pH-dependent hydrolysis. The provided experimental protocols offer a comprehensive approach for researchers to generate the necessary data to support drug development and other scientific applications, ensuring the safe and effective use of this compound within a controlled research setting.

References

Methodological & Application

Application Notes and Protocols for Radiolabeling N-Ethyl-3-piperidyl benzilate for in vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethyl-3-piperidyl benzilate is an anticholinergic agent that acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs). Radiolabeled analogs of this compound are valuable tools for the in vivo imaging of mAChR distribution and density in the brain and other tissues using techniques like Positron Emission Tomography (PET). Alterations in mAChR expression are associated with various neurological disorders, including Alzheimer's disease and Parkinson's disease, making these radiotracers important for both basic research and drug development.[1][2]

This document provides detailed protocols for the synthesis of the precursor, radiolabeling with Carbon-11, quality control, and in vivo imaging of [¹¹C]this compound.

Signaling Pathway

This compound antagonizes the signaling of acetylcholine at muscarinic receptors. These G-protein coupled receptors are classified into five subtypes (M1-M5) which couple to various intracellular signaling cascades. The M1, M3, and M5 subtypes primarily couple through Gq/11 proteins to activate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium and activation of protein kinase C (PKC). The M2 and M4 subtypes couple through Gi/o proteins to inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

mAChR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine Receptor Muscarinic Receptor (M1, M3, M5) ACh->Receptor Binds Receptor2 Muscarinic Receptor (M2, M4) ACh->Receptor2 Binds Gq Gq/11 Receptor->Gq Activates Gi Gi/o Receptor2->Gi Activates PLC Phospholipase C Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Increase IP3->Ca PKC Protein Kinase C DAG->PKC Activates Ca->PKC Activates CellularResponse Cellular Response PKC->CellularResponse Leads to cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates CellularResponse2 Cellular Response PKA->CellularResponse2 Leads to

Caption: Muscarinic Acetylcholine Receptor Signaling Pathways.

Experimental Protocols

Protocol 1: Synthesis of the Precursor (3-piperidyl benzilate)

This protocol describes the synthesis of the N-desethyl precursor required for radiolabeling. The synthesis is based on the transesterification of methyl benzilate with 3-piperidinol.

Experimental Workflow: Precursor Synthesis

Precursor_Synthesis_Workflow start Start reactants Combine Methyl Benzilate, 3-Piperidinol, and Sodium Methoxide (B1231860) in an inert solvent (e.g., Toluene) start->reactants reflux Reflux the mixture and remove azeotropically formed methanol reactants->reflux monitor Monitor reaction completion by TLC reflux->monitor workup Aqueous workup and extraction with an organic solvent monitor->workup purify Purify the product by column chromatography workup->purify characterize Characterize the final product (NMR, MS) purify->characterize end End characterize->end

Caption: Workflow for the synthesis of 3-piperidyl benzilate.

Materials:

  • Methyl benzilate

  • 3-Piperidinol

  • Sodium methoxide

  • Toluene, anhydrous

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Magnesium sulfate, anhydrous

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add methyl benzilate (1.0 eq), 3-piperidinol (1.1 eq), and sodium methoxide (0.1 eq) in anhydrous toluene.

  • Heat the mixture to reflux and collect the methanol-toluene azeotrope in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain pure 3-piperidyl benzilate.

  • Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Radiosynthesis of [¹¹C]this compound

This protocol describes the radiolabeling of the precursor with [¹¹C]ethyl iodide. [¹¹C]Carbon dioxide produced from a cyclotron is first converted to [¹¹C]ethyl iodide, which is then used to alkylate the precursor.

Experimental Workflow: Radiosynthesis

Radiosynthesis_Workflow start Start: [¹¹C]CO₂ from Cyclotron grignard React [¹¹C]CO₂ with CH₃MgBr start->grignard reduction Reduce with LiAlH₄ to form [¹¹C]Ethanol grignard->reduction iodination React [¹¹C]Ethanol with HI to form [¹¹C]Ethyl Iodide reduction->iodination trapping Trap and transfer [¹¹C]Ethyl Iodide to the reaction vessel iodination->trapping alkylation React [¹¹C]Ethyl Iodide with 3-piperidyl benzilate precursor in a suitable solvent (e.g., DMF) trapping->alkylation purification Purify by semi-preparative HPLC alkylation->purification formulation Formulate the final product in a sterile solution for injection purification->formulation qc Perform Quality Control formulation->qc end End: Ready for in vivo use qc->end

Caption: Workflow for the radiosynthesis of [¹¹C]this compound.

Materials:

  • [¹¹C]Carbon dioxide

  • Methylmagnesium bromide (Grignard reagent)

  • Lithium aluminum hydride (LiAlH₄)

  • Hydroiodic acid (HI)

  • 3-piperidyl benzilate (precursor)

  • Dimethylformamide (DMF), anhydrous

  • HPLC system with a semi-preparative column (e.g., C18)

  • Mobile phase for HPLC (e.g., acetonitrile (B52724)/water with TFA)

  • Sterile water for injection

  • Ethanol, USP

  • Sterile filters (0.22 µm)

Procedure:

  • Synthesis of [¹¹C]Ethyl Iodide:

    • Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.

    • Trap the [¹¹C]CO₂ in a solution of methylmagnesium bromide in THF.

    • Reduce the resulting complex with LiAlH₄.

    • Hydrolyze the product and react with hydroiodic acid to form [¹¹C]ethyl iodide.

    • Purify and transfer the volatile [¹¹C]ethyl iodide to the reaction vessel.

  • Radiolabeling Reaction:

    • Dissolve the 3-piperidyl benzilate precursor (typically 1-2 mg) in anhydrous DMF.

    • Bubble the [¹¹C]ethyl iodide through the precursor solution.

    • Heat the reaction mixture (e.g., at 80-100°C) for a short period (e.g., 5-10 minutes).

  • Purification:

    • Inject the crude reaction mixture onto a semi-preparative HPLC system.

    • Elute with a suitable mobile phase (e.g., a gradient of acetonitrile and water containing 0.1% trifluoroacetic acid).

    • Collect the fraction corresponding to the [¹¹C]this compound peak.

  • Formulation:

    • Remove the HPLC solvent from the collected fraction under a stream of nitrogen with gentle heating.

    • Reconstitute the final product in a sterile solution, typically physiological saline containing a small amount of ethanol, for intravenous injection.

    • Pass the final solution through a 0.22 µm sterile filter into a sterile vial.

Protocol 3: Quality Control

Quality control is essential to ensure the identity, purity, and safety of the radiopharmaceutical before administration.

Procedure:

  • Radiochemical Purity:

    • Inject an aliquot of the final product onto an analytical HPLC system (different from the preparative system).

    • Determine the percentage of radioactivity corresponding to the product peak relative to the total radioactivity injected. The radiochemical purity should typically be >95%.

  • Chemical Purity:

    • Analyze the final product by analytical HPLC with a UV detector to identify and quantify any non-radioactive impurities.

  • Specific Activity:

    • Measure the total radioactivity of the final product using a dose calibrator.

    • Determine the molar amount of the product by analytical HPLC with a UV detector, using a standard curve of the non-radioactive compound.

    • Calculate the specific activity (radioactivity per mole, e.g., in GBq/µmol or Ci/µmol) at the time of injection.

  • Sterility and Endotoxin (B1171834) Testing:

    • Perform standard sterility and endotoxin tests on the final product to ensure it is safe for injection.

Data Presentation

The following tables summarize typical quantitative data obtained from the radiosynthesis and in vivo imaging of [¹¹C]this compound.

Table 1: Radiosynthesis and Quality Control Data

ParameterTypical Value
Radiochemical Yield (decay-corrected)20-40%
Radiochemical Purity>95%
Specific Activity (at end of synthesis)40-80 GBq/µmol
Synthesis Time30-40 minutes

Table 2: In Vivo Brain Imaging Data in Monkeys with [¹¹C]this compound (PET) [3]

Brain RegionPeak Radioactivity (Standardized Uptake Value - SUV)Time to Peak (minutes)
Frontal Cortex~3.5~20
Temporal Cortex~3.2~20
Striatum~4.0~25
Cerebellum~1.5~10

Note: The data in Table 2 is estimated from published graphs and serves as an illustrative example.

Conclusion

The radiolabeling of this compound with Carbon-11 provides a valuable radiotracer for the in vivo imaging of muscarinic acetylcholine receptors. The protocols outlined in this document provide a framework for the synthesis, radiolabeling, and quality control of [¹¹C]this compound. The successful application of this radiotracer in PET imaging studies can contribute to a better understanding of the role of the cholinergic system in health and disease.

References

Application Notes and Protocols for PET Studies with Radiolabeled N-Ethyl-3-piperidyl benzilate

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for utilizing radiolabeled N-Ethyl-3-piperidyl benzilate, specifically Carbon-11 labeled (+)-N-Ethyl-3-piperidyl benzilate (--INVALID-LINK--3-EPB), in Positron Emission Tomography (PET) studies to investigate muscarinic cholinergic receptors in the brain. This document is intended for researchers, scientists, and drug development professionals.

Introduction

(+)-N-Ethyl-3-piperidyl benzilate is an anticholinergic agent that acts as a muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist. When labeled with a positron-emitting radionuclide such as Carbon-11, it becomes a valuable tool for the in vivo visualization and quantification of mAChRs in the brain using PET. PET studies with --INVALID-LINK--3-EPB allow for the non-invasive assessment of receptor distribution and density, which is crucial for understanding the role of the cholinergic system in various neurological and psychiatric disorders, as well as for the development of novel therapeutics targeting these receptors.

Compared to its N-methyl analog, --INVALID-LINK--3-MPB, --INVALID-LINK--3-EPB exhibits a lower binding affinity for mAChRs.[1] This characteristic results in faster clearance rates from receptor-rich regions of the brain, which can be advantageous for certain study designs, particularly those investigating the dynamics of receptor-ligand interactions.[2]

Quantitative Data Summary

The following tables summarize key quantitative data for PET studies using --INVALID-LINK--3-EPB and related compounds, primarily derived from studies in conscious monkeys (Macaca mulatta).[2]

Table 1: Radiotracer Characteristics

RadiotracerPrecursorRadiochemical YieldSpecific Activity (at time of injection)
--INVALID-LINK--3-EPBN-desethyl-3-piperidyl benzilateData not available in searched literatureData not available in searched literature
--INVALID-LINK--3-MPBN-desmethyl-3-piperidyl benzilateData not available in searched literature61.7 - 92.4 GBq/µmol[3]
--INVALID-LINK--3-PPBN-despropyl-3-piperidyl benzilateData not available in searched literatureData not available in searched literature

Table 2: In Vivo Binding Potential (BP = k3/k4) in Monkey Brain Regions

Brain Region--INVALID-LINK--3-EPB--INVALID-LINK--3-MPB--INVALID-LINK--3-PPB
Frontal CortexLower than --INVALID-LINK--3-MPB[2]Higher than EPB & PPB[2]Lower than --INVALID-LINK--3-MPB[2]
Temporal CortexLower than --INVALID-LINK--3-MPB[2]Higher than EPB & PPB[2]Lower than --INVALID-LINK--3-MPB[2]
StriatumLower than --INVALID-LINK--3-MPB[2]Higher than EPB & PPB[2]Lower than --INVALID-LINK--3-MPB[2]
Occipital CortexLower than --INVALID-LINK--3-MPB[2]Higher than EPB & PPB[2]Lower than --INVALID-LINK--3-MPB[2]
CerebellumNegligible specific bindingNegligible specific bindingNegligible specific binding

Note: Specific numerical values for the binding potential of --INVALID-LINK--3-EPB were not available in the searched literature. The table reflects the qualitative comparisons made in the source material.

Experimental Protocols

Radiosynthesis of 11C3-EPB

The radiosynthesis of --INVALID-LINK--3-EPB involves the N-alkylation of the corresponding des-ethyl precursor, (+)-N-desethyl-3-piperidyl benzilate, with a [11C]-labeling agent. A likely method, based on the synthesis of similar compounds, is the reaction with [11C]ethyl iodide or [11C]ethyl triflate.

Materials:

  • (+)-N-desethyl-3-piperidyl benzilate (precursor)

  • [11C]Ethyl iodide ([11C]CH3CH2I) or [11C]Ethyl triflate ([11C]CH3CH2OTf)

  • Anhydrous solvent (e.g., acetone, DMF)

  • Base (e.g., K2CO3, proton sponge)

  • HPLC system for purification

  • Sterile, pyrogen-free saline for formulation

Procedure (General Outline):

  • Produce [11C]ethyl iodide or [11C]ethyl triflate from cyclotron-produced [11C]CO2 or [11C]CH4.

  • Dissolve the precursor, (+)-N-desethyl-3-piperidyl benzilate, and a base in an anhydrous solvent in a sealed reaction vessel.

  • Introduce the [11C]ethylating agent into the reaction vessel.

  • Heat the reaction mixture for a specified time (e.g., 5-10 minutes) at an elevated temperature (e.g., 80-120°C).

  • After the reaction, quench the reaction and purify the crude product using reverse-phase HPLC.

  • Collect the fraction corresponding to --INVALID-LINK--3-EPB.

  • Remove the HPLC solvent under a stream of nitrogen or by vacuum.

  • Formulate the final product in sterile, pyrogen-free saline for injection.

  • Perform quality control tests for radiochemical purity, chemical purity, specific activity, and sterility.

Animal Preparation for PET Imaging (Conscious Monkey Model)

This protocol is based on studies performed on conscious monkeys to avoid the confounding effects of anesthesia on the cholinergic system.

Procedure:

  • Acclimatization: Acclimatize the monkey to the primate chair and the PET scanner environment over several sessions to minimize stress during the experiment.

  • Fasting: Fast the animal overnight before the PET scan, with water available ad libitum.

  • Catheterization: On the day of the scan, sedate the monkey (e.g., with ketamine hydrochloride) to allow for the placement of intravenous catheters in a peripheral vein for radiotracer injection and in a peripheral artery for blood sampling.

  • Recovery: Allow the animal to fully recover from sedation before the start of the PET scan. Place the monkey in a primate chair within the PET scanner.

PET Imaging Protocol

Procedure:

  • Transmission Scan: Perform a transmission scan for attenuation correction using an external positron-emitting source.

  • Radiotracer Injection: Inject a bolus of --INVALID-LINK--3-EPB (e.g., 150-200 MBq) intravenously.

  • Dynamic Emission Scan: Begin a dynamic emission scan immediately upon injection and continue for 90-120 minutes. The scan should be acquired in 3D mode with a series of time frames (e.g., increasing in duration from seconds to minutes).

  • Arterial Blood Sampling: Collect arterial blood samples frequently during the initial phase of the scan (e.g., every 10-15 seconds for the first 2 minutes) and then at increasing intervals for the remainder of the scan.

Plasma Metabolite Analysis

Procedure:

  • Sample Preparation: Immediately centrifuge the collected arterial blood samples to separate the plasma.

  • Protein Precipitation: Precipitate the plasma proteins (e.g., with acetonitrile).

  • HPLC Analysis: Analyze the supernatant using reverse-phase HPLC with a radioactivity detector to determine the fraction of radioactivity corresponding to the parent compound (--INVALID-LINK--3-EPB) and its radiolabeled metabolites over time.

  • Metabolite Correction: Use the resulting data to generate a metabolite-corrected arterial plasma input function.

Data Analysis
  • Image Reconstruction: Reconstruct the dynamic PET data with corrections for attenuation, scatter, and radioactive decay.

  • Region of Interest (ROI) Definition: Co-register the PET images with a corresponding MRI of the monkey's brain. Define ROIs on the MRI for various brain regions (e.g., frontal cortex, temporal cortex, striatum, occipital cortex, and cerebellum).

  • Time-Activity Curves (TACs): Generate TACs for each ROI by plotting the radioactivity concentration as a function of time.

  • Kinetic Modeling: Analyze the regional TACs using a three-compartment model with the metabolite-corrected arterial plasma input function. This analysis will yield estimates of the rate constants (K1, k2, k3, and k4) and the binding potential (BP = k3/k4). The cerebellum is typically used as a reference region with negligible specific binding.

Visualizations

PET_Workflow cluster_preparation Preparation cluster_imaging PET Imaging & Data Acquisition cluster_analysis Data Analysis cluster_results Results Radiosynthesis Radiosynthesis of 11C3-EPB Injection Intravenous Injection of 11C3-EPB Radiosynthesis->Injection Animal_Prep Animal Preparation (Conscious Monkey) Animal_Prep->Injection PET_Scan Dynamic PET Scan (90-120 min) Injection->PET_Scan Blood_Sampling Arterial Blood Sampling Injection->Blood_Sampling Image_Recon Image Reconstruction & ROI Definition PET_Scan->Image_Recon Metabolite_Analysis Plasma Metabolite Analysis (HPLC) Blood_Sampling->Metabolite_Analysis Kinetic_Modeling Kinetic Modeling (3-Compartment Model) Metabolite_Analysis->Kinetic_Modeling Image_Recon->Kinetic_Modeling Binding_Potential Binding Potential (BP) and Rate Constants Kinetic_Modeling->Binding_Potential

Caption: Experimental workflow for a PET study using --INVALID-LINK--3-EPB.

Three_Compartment_Model Plasma Plasma (C_p) Free Free & Non-specifically Bound Radiotracer in Tissue (C_ND) Plasma->Free K1 Free->Plasma k2 Specific Specifically Bound Radiotracer in Tissue (C_S) Free->Specific k3 Specific->Free k4

Caption: Three-compartment model for --INVALID-LINK--3-EPB kinetic analysis.

References

Application Notes and Protocols for In Vivo Competition Studies of N-Ethyl-3-piperidyl Benzilate Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethyl-3-piperidyl benzilate and its analogues are potent muscarinic acetylcholine (B1216132) receptor (mAChR) antagonists.[1] These compounds are structurally related to the chemical warfare agent 3-Quinuclidinyl benzilate (QNB) and are valuable research tools for probing the distribution and function of mAChRs in the central nervous system.[1] Due to their high affinity for mAChRs, radiolabeled versions of these analogues are utilized in both in vitro and in vivo competition binding studies to characterize the pharmacological properties of novel muscarinic ligands.[1]

These application notes provide detailed protocols for designing and conducting in vivo competition studies to determine the potency and receptor occupancy of novel this compound analogues. Additionally, protocols for assessing the potential behavioral effects of these compounds are included.

Data Presentation

In Vitro Muscarinic Receptor Binding Affinities of Piperidyl Benzilate Analogues

The following table summarizes the in vitro binding affinities (Ki) of a series of piperidyl benzilate analogues for muscarinic receptors, as determined by competition with a radiolabeled ligand in tissue homogenates.

Compound NumberN-SubstituentPiperidyl PositionKi (nM)
1 Ethyl312.1
2 Methyl3Data not available
3 Propyl3Data not available
4 2-Fluoroethyl312.1
5 Ethyl41.83
6 Methyl41.6
7 Propyl4Data not available
8 2-Fluoroethyl41.83

Data for compounds 1, 4, 5, 6 and 8 are derived from studies on closely related analogues. Ki values can vary based on experimental conditions.

In Vivo Muscarinic Receptor Occupancy of this compound Analogues

This table is a template for presenting in vivo competition data. The ED50 value represents the dose of the analogue required to inhibit 50% of the specific binding of a radiolabeled ligand in a specific brain region. These values are critical for understanding the in vivo potency and brain penetration of the compounds.

AnalogueRadioligandBrain RegionED50 (mg/kg)
Example: Analogue A[3H]-QNBStriatumValue
Example: Analogue B[3H]-QNBCortexValue
Example: Analogue C[3H]-QNBHippocampusValue

Experimental Protocols

In Vivo Competition Binding Assay

This protocol describes a method to determine the in vivo potency of unlabeled this compound analogues by measuring their ability to compete with a systemically administered radiolabeled muscarinic antagonist.

Materials:

  • Test this compound analogues

  • Radiolabeled muscarinic antagonist (e.g., [3H]-QNB, [11C]-N-Methyl-3-piperidyl benzilate)

  • Vehicle for drug administration (e.g., saline, 10% ethanol (B145695) in saline)

  • Male Sprague-Dawley rats or C57BL/6 mice

  • Anesthesia (e.g., isoflurane)

  • Scintillation counter and vials

  • Tissue homogenizer

  • Centrifuge

  • Gamma counter (if using a gamma-emitting radioligand)

Procedure:

  • Animal Preparation: Acclimatize animals to the housing conditions for at least one week before the experiment. House animals individually for 24 hours prior to the study.

  • Drug Preparation: Dissolve the unlabeled this compound analogues in the appropriate vehicle to achieve the desired concentrations for injection.

  • Dosing:

    • Administer a range of doses of the unlabeled analogue to different groups of animals via intravenous (i.v.) or intraperitoneal (i.p.) injection.

    • A control group should receive the vehicle only.

  • Radioligand Administration: At a predetermined time after the administration of the unlabeled analogue (e.g., 30 minutes), administer a single bolus injection of the radiolabeled muscarinic antagonist (e.g., via tail vein).

  • Tissue Collection: At the time of peak brain uptake of the radioligand (to be determined in preliminary studies), euthanize the animals by decapitation under anesthesia.

  • Brain Dissection: Rapidly dissect the brain and isolate specific regions of interest (e.g., striatum, cortex, hippocampus).

  • Tissue Processing:

    • Weigh the dissected brain regions.

    • Homogenize the tissue in an appropriate buffer.

  • Radioactivity Measurement:

    • For tritium-labeled ligands, process the homogenates for liquid scintillation counting to determine the amount of radioactivity.

    • For gamma-emitting ligands, measure the radioactivity in the tissue samples using a gamma counter.

  • Data Analysis:

    • Calculate the specific binding of the radioligand in each brain region by subtracting the non-specific binding (determined in a separate experiment with a high dose of a standard antagonist like atropine) from the total binding.

    • Plot the percentage of inhibition of specific radioligand binding as a function of the dose of the unlabeled analogue.

    • Determine the ED50 value (the dose that causes 50% inhibition of specific binding) for each analogue using non-linear regression analysis.

Behavioral Assessment: Locomotor Activity

This protocol is designed to assess the effects of this compound analogues on spontaneous locomotor activity in an open-field arena.

Materials:

  • Open-field apparatus (a square or circular arena with walls)

  • Automated activity monitoring system with infrared beams or video tracking software

  • Test this compound analogues

  • Vehicle for drug administration

  • Male C57BL/6 mice

Procedure:

  • Habituation: Habituate the mice to the testing room for at least 60 minutes before the experiment. To reduce novelty-induced hyperactivity, habituate each mouse to the open-field arena for a set period (e.g., 30 minutes) on the day before the test.

  • Drug Administration: On the test day, administer the test analogue or vehicle to the mice (i.p. or i.v.).

  • Testing: Immediately after injection, place the mouse in the center of the open-field arena.

  • Data Collection: Record locomotor activity for a specified duration (e.g., 60 minutes) using the automated monitoring system. Key parameters to measure include:

    • Total distance traveled

    • Time spent in the center versus the periphery of the arena

    • Rearing frequency (vertical activity)

  • Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to assess the time course of the drug's effect. Compare the locomotor activity of the drug-treated groups to the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Behavioral Assessment: Motor Coordination (Rotarod Test)

This protocol evaluates the effect of this compound analogues on motor coordination and balance using a rotarod apparatus.

Materials:

  • Rotarod apparatus for mice

  • Test this compound analogues

  • Vehicle for drug administration

  • Male C57BL/6 mice

Procedure:

  • Training:

    • On the two days preceding the test, train the mice on the rotarod.

    • Place the mice on the rotating rod at a low, constant speed (e.g., 4 rpm) for a maximum of 5 minutes.

    • If a mouse falls, place it back on the rod. Repeat this for a total of three trials per day with a 15-20 minute inter-trial interval.

  • Testing:

    • On the test day, administer the test analogue or vehicle.

    • At the predicted time of peak effect, place the mouse on the rotarod.

    • Use an accelerating protocol where the speed of the rod gradually increases (e.g., from 4 to 40 rpm over 5 minutes).

  • Data Collection: Record the latency to fall from the rod for each mouse. A cutoff time (e.g., 300 seconds) should be set.

  • Data Analysis: Compare the mean latency to fall for each drug-treated group with the vehicle-treated control group using statistical analysis (e.g., ANOVA).

Mandatory Visualizations

muscarinic_signaling_pathway cluster_m1_m3_m5 M1, M3, M5 Receptor Pathway cluster_m2_m4 M2, M4 Receptor Pathway cluster_antagonist Antagonist Action ACh1 Acetylcholine M1_M3_M5 M1/M3/M5 Receptor ACh1->M1_M3_M5 Binds Gq11 Gq/11 M1_M3_M5->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca2+ IP3->Ca_release PKC Protein Kinase C DAG->PKC Cellular_Response1 Cellular Response Ca_release->Cellular_Response1 PKC->Cellular_Response1 ACh2 Acetylcholine M2_M4 M2/M4 Receptor ACh2->M2_M4 Binds Gi_o Gi/o M2_M4->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits Ion_Channel K+ Channel Modulation Gi_o->Ion_Channel βγ subunit cAMP ↓ cAMP AC->cAMP Cellular_Response2 Cellular Response cAMP->Cellular_Response2 Ion_Channel->Cellular_Response2 Analogues N-Ethyl-3-piperidyl benzilate Analogues Analogues->M1_M3_M5 Blocks Analogues->M2_M4 Blocks

Caption: Muscarinic Acetylcholine Receptor Signaling Pathways.

experimental_workflow cluster_prep Preparation cluster_dosing Dosing Regimen cluster_collection Sample Collection & Processing cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Unlabeled_Dosing Administer Unlabeled Analogue (Various Doses) Animal_Acclimation->Unlabeled_Dosing Drug_Prep Analogue & Radioligand Preparation Drug_Prep->Unlabeled_Dosing Radioligand_Dosing Administer Radiolabeled Ligand (Fixed Dose) Drug_Prep->Radioligand_Dosing Unlabeled_Dosing->Radioligand_Dosing Pre-treatment Euthanasia Euthanasia at Peak Radioligand Uptake Radioligand_Dosing->Euthanasia Dissection Brain Region Dissection Euthanasia->Dissection Homogenization Tissue Homogenization Dissection->Homogenization Radioactivity_Measure Measure Radioactivity Homogenization->Radioactivity_Measure Calc_Inhibition Calculate % Inhibition of Specific Binding Radioactivity_Measure->Calc_Inhibition ED50_Determination Determine ED50 Calc_Inhibition->ED50_Determination

Caption: In Vivo Competition Assay Experimental Workflow.

References

Application Notes and Protocols for the Detection of N-Ethyl-3-piperidyl benzilate in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethyl-3-piperidyl benzilate is a potent anticholinergic compound that acts as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors. Its detection in biological samples is of significant interest in forensic toxicology, clinical chemistry, and drug development due to its potential for abuse and its pharmacological effects. These application notes provide detailed protocols for the sensitive and selective detection of this compound in biological matrices such as blood, plasma, and urine, utilizing modern analytical techniques. The methodologies described herein are intended to serve as a comprehensive guide for researchers and professionals in the field. While specific validated methods for this compound are not widely published, the following protocols are based on established analytical procedures for structurally similar compounds and common drugs of abuse, and they provide a strong foundation for the development and validation of a dedicated analytical method.

Signaling Pathway of Muscarinic Acetylcholine Receptors

This compound exerts its effects by blocking muscarinic acetylcholine receptors. These G-protein coupled receptors are involved in a variety of physiological processes. The diagram below illustrates the general signaling cascade initiated by the activation of M1/M3/M5 muscarinic receptors, which are coupled to Gq/11 proteins.

Muscarinic Acetylcholine Receptor (M1/M3/M5) Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine Receptor Muscarinic Receptor (M1, M3, M5) ACh->Receptor Binds G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Stimulates release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto Ca²⁺ (Cytosolic) Ca_ER->Ca_cyto Ca_cyto->PKC Co-activates Cellular_Response Cellular Response (e.g., smooth muscle contraction, glandular secretion) PKC->Cellular_Response Phosphorylates targets leading to LC-MS/MS Workflow Sample Plasma Sample (100 µL) IS Add Internal Standard Sample->IS Precipitation Protein Precipitation (Acetonitrile) IS->Precipitation Vortex Vortex Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant HPLC HPLC Injection Supernatant->HPLC Separation Chromatographic Separation HPLC->Separation MS MS/MS Detection (MRM) Separation->MS Data Data Analysis & Quantification MS->Data GC-MS Workflow Sample Urine Sample (5 mL) IS Add Internal Standard Sample->IS pH_Adjust Adjust pH > 9 IS->pH_Adjust SPE Solid-Phase Extraction pH_Adjust->SPE Elution Elution SPE->Elution Evaporation Evaporation Elution->Evaporation Derivatization Derivatization (Optional) Evaporation->Derivatization GC GC Injection Derivatization->GC Separation Chromatographic Separation GC->Separation MS MS Detection (SIM/Scan) Separation->MS Data Data Analysis & Quantification MS->Data

Application Notes and Protocols for N-Ethyl-3-piperidyl benzilate in Cholinergic Neurotransmission Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethyl-3-piperidyl benzilate (EPB) is a potent and centrally acting anticholinergic agent that functions as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] Related to the chemical warfare agent 3-Quinuclidinyl benzilate (QNB), EPB displays a shorter duration of action and a predominant effect on the central nervous system.[1] Its utility as a pharmacological tool lies in its ability to probe the structure and function of mAChRs, which are critical G protein-coupled receptors (GPCRs) involved in a myriad of physiological processes including learning, memory, and autonomic regulation. Radiolabeled versions of EPB have been instrumental in mapping the distribution of these receptors in the brain.[1] These application notes provide a comprehensive overview of the use of this compound as a tool for studying cholinergic neurotransmission, complete with quantitative data, detailed experimental protocols, and visual aids to facilitate understanding and experimental design.

Mechanism of Action

This compound acts as a competitive antagonist at muscarinic acetylcholine receptors, binding to the same site as the endogenous neurotransmitter, acetylcholine (ACh). This binding event prevents ACh from activating the receptor and initiating downstream signaling cascades. There are five subtypes of muscarinic receptors (M1-M5), which couple to different G proteins to elicit varied cellular responses.

  • M1, M3, and M5 Receptors: These subtypes typically couple to Gq/11 proteins. Upon activation by an agonist, Gq/11 stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

  • M2 and M4 Receptors: These subtypes couple to Gi/o proteins. Agonist binding leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The βγ subunits of Gi/o can also directly modulate ion channels.

By blocking these pathways, this compound serves as a valuable tool to investigate the physiological and pathological roles of cholinergic signaling.

Data Presentation

The following tables summarize the quantitative data regarding the binding affinity of this compound and related compounds at muscarinic acetylcholine receptors.

Table 1: Comparative in vitro Affinity of N-Alkyl-3-piperidyl benzilates

CompoundIC50 (nM) vs. [3H]QNB in rat brain slices
(+)-N-Methyl-3-piperidyl benzilate ((+)-MPB)1.1 ± 0.2
(+)-N-Ethyl-3-piperidyl benzilate ((+)-EPB)3.5 ± 0.5
(+)-N-Propyl-3-piperidyl benzilate ((+)-PPB)18.2 ± 2.5

Data extracted from Nishiyama et al., Synapse, 2001.[2] This data demonstrates that the length of the N-alkyl substituent influences the binding affinity for muscarinic receptors, with the N-methyl analog showing the highest affinity.

Table 2: In vivo Binding Potential of N-Alkyl-3-piperidyl benzilates in Monkey Brain (PET Study)

RadioligandBinding Potential (BP = k3/k4) in Cortex
--INVALID-LINK---MPBHigh
--INVALID-LINK---EPBLower than (+)-MPB
--INVALID-LINK---PPBLowest

Qualitative summary from Nishiyama et al., Synapse, 2001.[2] The in vivo binding potential correlates with the in vitro affinity, confirming that (+)-EPB has a lower affinity for muscarinic receptors compared to (+)-MPB.

Mandatory Visualizations

Cholinergic_Antagonism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicle ACh ACh ACh_vesicle->ACh Release mAChR Muscarinic ACh Receptor (M1-M5) G_protein G Protein (Gq/11 or Gi/o) mAChR->G_protein Activates Effector Effector (PLC or Adenylyl Cyclase) G_protein->Effector Modulates Response Cellular Response Effector->Response ACh->mAChR Binds & Activates EPB N-Ethyl-3-piperidyl benzilate (EPB) EPB->mAChR Binds & Blocks

Caption: Mechanism of action of this compound.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis tissue Brain Tissue (e.g., Rat Cortex) homogenize Homogenization tissue->homogenize centrifuge1 Centrifugation (low speed) homogenize->centrifuge1 centrifuge2 Centrifugation (high speed) centrifuge1->centrifuge2 membranes Membrane Suspension centrifuge2->membranes setup Incubation Setup: Membranes + [3H]Radioligand + Unlabeled EPB (competitor) membranes->setup incubate Incubation setup->incubate filter Rapid Filtration incubate->filter wash Washing filter->wash count Scintillation Counting wash->count plot Generate Competition Curve count->plot calculate Calculate IC50 and Ki plot->calculate

Caption: Workflow for a competition radioligand binding assay.

Experimental Protocols

Protocol 1: In Vitro Competition Radioligand Binding Assay

This protocol is adapted from the methodology described by Nishiyama et al. (2001) to determine the in vitro affinity (IC50) of this compound.[2]

Objective: To determine the concentration of this compound that inhibits 50% of the specific binding of a known muscarinic radioligand ([3H]QNB) to rat brain membranes.

Materials:

  • Rat brain tissue (e.g., whole brain or specific regions like cortex and striatum)

  • [3H]Quinuclidinyl benzilate ([3H]QNB) as the radioligand

  • Unlabeled this compound (EPB)

  • Atropine (B194438) (for determining non-specific binding)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Scintillation cocktail

  • Glass fiber filters (e.g., Whatman GF/B)

  • Homogenizer

  • Centrifuge

  • Scintillation counter

  • 96-well plates

Procedure:

  • Membrane Preparation:

    • Homogenize fresh or frozen rat brain tissue in 10 volumes of ice-cold Assay Buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh ice-cold Assay Buffer and repeating the high-speed centrifugation step.

    • Resuspend the final pellet in Assay Buffer to a protein concentration of approximately 1-2 mg/mL. Protein concentration should be determined using a standard method (e.g., Bradford or BCA assay).

  • Binding Assay:

    • Set up the assay in a 96-well plate in a final volume of 250 µL per well.

    • Total Binding: Add 50 µL of Assay Buffer, 50 µL of [3H]QNB (at a final concentration close to its Kd, e.g., 0.2 nM), and 150 µL of the membrane preparation.

    • Non-specific Binding (NSB): Add 50 µL of atropine (at a final concentration of 1 µM), 50 µL of [3H]QNB, and 150 µL of the membrane preparation.

    • Competition Binding: Add 50 µL of varying concentrations of unlabeled EPB (e.g., from 10^-11 to 10^-5 M), 50 µL of [3H]QNB, and 150 µL of the membrane preparation.

    • Incubate the plate at 25°C for 60 minutes.

  • Filtration and Counting:

    • Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in wash buffer using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold Wash Buffer.

    • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

    • Measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of unlabeled EPB.

    • Determine the IC50 value (the concentration of EPB that inhibits 50% of the specific binding of [3H]QNB) using non-linear regression analysis.

Protocol 2: In Vivo Microdialysis for Neurotransmitter Release (Conceptual Framework)

This protocol provides a conceptual framework for using this compound in in vivo microdialysis experiments to study its effect on neurotransmitter release. This is based on general microdialysis principles and the context provided by studies like Nishiyama et al. (2001).[2]

Objective: To investigate the effect of systemic or local administration of this compound on the extracellular levels of acetylcholine and other neurotransmitters in a specific brain region of a freely moving animal.

Materials:

  • Laboratory animals (e.g., rats or mice)

  • Stereotaxic apparatus

  • Microdialysis probes and guide cannulae

  • Syringe pump

  • Fraction collector

  • This compound (EPB) for administration

  • Artificial cerebrospinal fluid (aCSF) for perfusion

  • Analytical system for neurotransmitter quantification (e.g., HPLC with electrochemical or mass spectrometric detection)

  • Anesthetics and surgical supplies

Procedure:

  • Surgical Implantation of Microdialysis Probe:

    • Anesthetize the animal and place it in a stereotaxic frame.

    • Surgically implant a guide cannula targeted to the brain region of interest (e.g., striatum, prefrontal cortex, or hippocampus).

    • Secure the guide cannula to the skull with dental cement.

    • Allow the animal to recover from surgery for several days.

  • Microdialysis Experiment:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Connect the probe to a syringe pump and perfuse with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).

    • Allow a stabilization period of at least 1-2 hours to obtain a stable baseline of neurotransmitter levels.

    • Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) using a fraction collector.

    • Collect at least 3-4 baseline samples.

  • Drug Administration:

    • Administer this compound systemically (e.g., intraperitoneally or subcutaneously) or locally through the microdialysis probe (reverse dialysis).

    • Continue collecting dialysate samples for a defined period after drug administration to monitor changes in neurotransmitter levels.

  • Sample Analysis:

    • Analyze the collected dialysate samples for the concentration of acetylcholine and other relevant neurotransmitters using a sensitive analytical technique like HPLC-ECD or LC-MS/MS.

  • Data Analysis:

    • Express the neurotransmitter concentrations in each post-drug sample as a percentage of the average baseline concentration.

    • Perform statistical analysis to determine the significance of any changes in neurotransmitter levels induced by EPB.

    • At the end of the experiment, verify the placement of the microdialysis probe through histological examination of the brain tissue.

Conclusion

References

Application Note and Protocol for Receptor Binding Assay of N-Ethyl-3-piperidyl benzilate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethyl-3-piperidyl benzilate is a potent anticholinergic agent that acts as an antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] These receptors are members of the G protein-coupled receptor (GPCR) superfamily and are crucial in mediating the actions of the neurotransmitter acetylcholine in both the central and peripheral nervous systems.[3] Due to their widespread physiological roles, mAChRs are significant drug targets for a variety of diseases.

Radioligand binding assays are a fundamental tool for characterizing the interaction of compounds with these receptors. These assays allow for the determination of key binding parameters such as the inhibition constant (Ki), which quantifies the affinity of a compound for a specific receptor. This document provides a detailed protocol for a competition receptor binding assay to determine the Ki of this compound for muscarinic acetylcholine receptors.

Signaling Pathway

This compound, as an antagonist, blocks the signaling cascade initiated by the binding of acetylcholine to muscarinic receptors. The M1 and M3 receptor subtypes, for instance, are coupled to Gq proteins. Upon agonist binding, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately leads to a variety of cellular responses.

cluster_membrane cluster_cytosol Acetylcholine Acetylcholine mAChR Muscarinic Receptor (M1/M3) Acetylcholine->mAChR Binds to Gq Gq Protein mAChR->Gq Activates NEPB N-Ethyl-3-piperidyl benzilate NEPB->mAChR Blocks PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ release IP3->Ca2 PKC Protein Kinase C DAG->PKC CellularResponse Cellular Response Ca2->CellularResponse PKC->CellularResponse

Muscarinic Receptor Signaling Pathway.

Experimental Protocol: Competition Binding Assay

This protocol describes the determination of the inhibition constant (Ki) of this compound for muscarinic acetylcholine receptors using a radioligand competition binding assay with [3H]Quinuclidinyl benzilate ([3H]QNB), a well-characterized muscarinic antagonist.

Materials:

  • Receptor Source: Rat brain cortex homogenate or cell lines expressing specific muscarinic receptor subtypes.

  • Radioligand: [3H]Quinuclidinyl benzilate ([3H]QNB)

  • Test Compound: this compound

  • Non-specific Binding Control: Atropine (1 µM)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters

  • Cell harvester

  • Liquid scintillation counter

  • Scintillation cocktail

Procedure:

  • Membrane Preparation:

    • Homogenize rat brain cortex in ice-cold assay buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet in fresh assay buffer and repeat the centrifugation step.

    • Finally, resuspend the pellet in assay buffer to a final protein concentration of 1-2 mg/mL. The protein concentration should be determined using a standard protein assay (e.g., Bradford assay).

  • Assay Setup:

    • Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be from 10^-11 M to 10^-5 M.

    • In a 96-well plate, add the following to each well in triplicate:

      • Total Binding: 50 µL of assay buffer, 50 µL of [3H]QNB (at a final concentration close to its Kd, e.g., 50 pM), and 100 µL of membrane homogenate.

      • Non-specific Binding: 50 µL of Atropine (1 µM), 50 µL of [3H]QNB, and 100 µL of membrane homogenate.

      • Competition Binding: 50 µL of this compound dilution, 50 µL of [3H]QNB, and 100 µL of membrane homogenate.

  • Incubation:

    • Incubate the plate at 25°C for 60 minutes to reach equilibrium.

  • Harvesting and Washing:

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Counting:

    • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

Data Analysis:

  • Calculate Specific Binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

  • Determine IC50:

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

    • Fit the data using a non-linear regression model (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate Ki:

    • Use the Cheng-Prusoff equation to calculate the inhibition constant (Ki) from the IC50 value:

      • Ki = IC50 / (1 + ([L]/Kd))

      • Where:

        • [L] = concentration of the radioligand ([3H]QNB)

        • Kd = equilibrium dissociation constant of the radioligand ([3H]QNB)

Data Presentation

The following table summarizes the binding affinity of this compound for central muscarinic acetylcholine receptors as determined by in vitro radioligand binding assays.

CompoundReceptorRadioligandKi (nM)Reference
This compoundCentral Muscarinic Acetylcholine ReceptorsNot Specified0.2[4]

Experimental Workflow

The following diagram illustrates the key steps in the competition receptor binding assay.

A Prepare Reagents (Membranes, Radioligand, Test Compound) B Set up Assay Plate (Total, Non-specific, Competition) A->B C Incubate to Reach Equilibrium B->C D Rapid Filtration and Washing C->D E Scintillation Counting D->E F Data Analysis (IC50 and Ki Calculation) E->F

Competition Binding Assay Workflow.

References

Application Notes: Use of N-Ethyl-3-piperidyl benzilate for Muscarinic Receptor Autoradiography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Ethyl-3-piperidyl benzilate is a potent and specific antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). When radiolabeled, typically with tritium (B154650) ([³H]), it serves as a valuable tool for the in vitro visualization, quantification, and characterization of these receptors in various tissues. Autoradiography with [³H]this compound allows for the precise localization of mAChRs at a microscopic level, providing crucial insights into their distribution and density in complex biological samples such as brain slices. This technique is widely applicable in neuroscience research, pharmacology, and drug development for studying the role of the cholinergic system in health and disease.

Principle of the Method

The technique of in vitro receptor autoradiography using [³H]this compound is based on the high-affinity and specific binding of this radioligand to mAChRs. Thin tissue sections are incubated with a solution containing [³H]this compound. The radioligand binds to the mAChRs present in the tissue. After washing away the unbound radioligand, the tissue sections, now containing bound [³H]this compound, are apposed to a photographic emulsion or a phosphor imaging plate. The radioactive decay from the tritium atoms exposes the emulsion, creating a latent image that corresponds to the distribution and density of the mAChRs. The resulting autoradiograms can be analyzed qualitatively and quantitatively to determine the precise location and concentration of the receptors.

Applications

  • Neuroscience: Mapping the distribution of muscarinic receptors in different brain regions to understand their role in cognitive function, learning, and memory.

  • Pharmacology: Characterizing the binding of novel muscarinic receptor agonists and antagonists.

  • Drug Development: Assessing the off-target effects of drugs on muscarinic receptors.

  • Disease Research: Investigating changes in muscarinic receptor expression in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Quantitative Data

Quantitative data for this compound is not widely available in the literature. However, data from closely related and commonly used non-selective muscarinic receptor radioligands, such as [³H]Quinuclidinyl benzilate ([³H]QNB) and [³H]N-Methyl-3-piperidyl benzilate, provide a valuable reference for the expected binding affinities and receptor densities. Additionally, the binding affinity (Ki) for a positional isomer, N-Ethyl-4-piperidyl benzilate, is available.

Table 1: Comparative Binding Affinities (Ki) of Muscarinic Receptor Antagonists

CompoundKi (nM)Tissue SourceNotes
N-Ethyl-4-piperidyl benzilate0.2Rat BrainPositional isomer of the target compound.[1]
4-Piperidyl benzilate2.0Rat BrainParent compound for N-alkylation.[1]
Atropine (B194438)~1.0Rat Brain Synaptic MembranesClassical non-selective muscarinic antagonist.

Table 2: Representative Binding Parameters (Kd and Bmax) of [³H]QNB in Rat Brain Regions

Brain RegionKd (pM)Bmax (fmol/mg protein)
Striatum~700High
Somatosensory Cortex~700High
Hippocampus~700High
Nucleus Accumbens~700High
Globus PallidusNot ReportedLow
CerebellumNot ReportedLow

Note: Data is for [³H]QNB in slide-mounted tissue sections and may vary based on experimental conditions. The apparent Kd can be higher in tissue sections compared to homogenates.

Experimental Protocols

This section provides a detailed protocol for in vitro receptor autoradiography using a tritiated muscarinic antagonist like [³H]this compound. The protocol is based on established methods for similar radioligands.

Materials

  • [³H]this compound (or a suitable analog like [³H]QNB)

  • Atropine sulfate (B86663) (for non-specific binding)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubation buffer: 50 mM Tris-HCl, pH 7.4

  • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Cryostat

  • Microscope slides (gelatin-coated)

  • Incubation chambers

  • Tritium-sensitive phosphor imaging plates or photographic emulsion

  • Image analysis software

Protocol Steps

  • Tissue Preparation:

    • Sacrifice the animal according to approved ethical guidelines.

    • Rapidly dissect the tissue of interest (e.g., brain) and freeze it in isopentane (B150273) cooled with dry ice or liquid nitrogen.

    • Store the frozen tissue at -80°C until sectioning.

    • Using a cryostat, cut thin tissue sections (10-20 µm) at -20°C.

    • Thaw-mount the sections onto gelatin-coated microscope slides.

    • Dry the slides in a desiccator at 4°C overnight.

  • Pre-incubation:

    • Rehydrate the slides by immersing them in incubation buffer (50 mM Tris-HCl, pH 7.4) for 15 minutes at room temperature. This step helps to remove endogenous ligands.

  • Incubation:

    • Prepare the incubation solution with the desired concentration of [³H]this compound in the incubation buffer. A typical concentration range for saturation experiments is 0.1-10 nM.

    • For determining non-specific binding, add a high concentration of a non-labeled antagonist (e.g., 1-2 µM atropine sulfate) to the incubation solution for a parallel set of slides.

    • Incubate the slides in the incubation solution for 60-120 minutes at room temperature to reach equilibrium.

  • Washing:

    • To remove unbound radioligand, wash the slides in cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Perform two washes of 5 minutes each in ice-cold buffer.

    • Perform a final quick rinse in cold deionized water to remove buffer salts.

  • Drying:

    • Rapidly dry the slides under a stream of cool, dry air.

  • Exposure:

    • Appose the dried slides to a tritium-sensitive phosphor imaging plate or photographic emulsion in a light-tight cassette.

    • Include calibrated tritium standards for quantitative analysis.

    • Expose for a period of 2-8 weeks at 4°C, depending on the specific activity of the radioligand and the density of the receptors.

  • Image Acquisition and Analysis:

    • Develop the photographic emulsion or scan the phosphor imaging plate using a phosphor imager.

    • Analyze the resulting autoradiograms using a densitometric image analysis system.

    • Quantify the receptor density (Bmax) and binding affinity (Kd) by analyzing the data from saturation experiments using appropriate software (e.g., Scatchard or non-linear regression analysis). Specific binding is calculated by subtracting the non-specific binding from the total binding at each radioligand concentration.

Visualizations

Diagram 1: Experimental Workflow for In Vitro Autoradiography

G Experimental Workflow for In Vitro Autoradiography cluster_prep Tissue Preparation cluster_binding Radioligand Binding cluster_analysis Data Acquisition & Analysis Tissue_Dissection Tissue Dissection & Freezing Cryosectioning Cryosectioning (10-20 µm) Tissue_Dissection->Cryosectioning Mounting Thaw-Mounting on Slides Cryosectioning->Mounting Preincubation Pre-incubation in Buffer Mounting->Preincubation Incubation_Total Incubation with [³H]this compound Preincubation->Incubation_Total Incubation_NSB Incubation with Radioligand + 1-2 µM Atropine (NSB) Preincubation->Incubation_NSB Washing Washing in Cold Buffer Incubation_Total->Washing Incubation_NSB->Washing Drying Drying Slides Washing->Drying Exposure Exposure to Film/ Phosphor Plate Drying->Exposure Imaging Image Acquisition Exposure->Imaging Quantification Quantitative Analysis (Kd, Bmax) Imaging->Quantification

Caption: Workflow for tissue preparation, radioligand binding, and analysis.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand N-Ethyl-3-piperidyl benzilate (Antagonist) mAChR Muscarinic Receptor (e.g., M1, M3, M5) Ligand->mAChR Blocks G_protein Gq Protein (α, β, γ subunits) mAChR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Gαq activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Response Cellular Responses Ca2->Response PKC->Response

References

Application Note: A Robust LC-MS/MS Method for the Quantification of N-Ethyl-3-piperidyl benzilate in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-Ethyl-3-piperidyl benzilate in human plasma. The methodology utilizes a simple protein precipitation extraction procedure followed by a rapid chromatographic separation. The method is intended for use in preclinical and clinical research settings to support pharmacokinetic and toxicokinetic studies. All experimental protocols and data are provided to guide researchers, scientists, and drug development professionals in implementing this method.

Introduction

This compound is an anticholinergic compound with a chemical structure related to the incapacitating agent 3-Quinuclidinyl benzilate.[1] Due to its pharmacological activity, there is a need for a reliable and sensitive analytical method to quantify its concentration in biological matrices to support drug development and research. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity, making it the ideal platform for bioanalytical studies.[2] This application note provides a comprehensive protocol for sample preparation, chromatographic separation, and mass spectrometric detection of this compound in human plasma.

Experimental

Materials and Reagents
  • This compound reference standard

  • N-Methyl-3-piperidyl benzilate (Internal Standard, IS)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (K2-EDTA)

Sample Preparation

A simple and efficient protein precipitation method was employed for the extraction of this compound from human plasma.

Protocol:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (e.g., 100 ng/mL of N-Methyl-3-piperidyl benzilate in 50% acetonitrile).

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of mobile phase A (0.1% formic acid in water).

  • Vortex briefly and inject onto the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation was performed on a UPLC system using a reversed-phase C18 column.

ParameterCondition
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Time (min)
Mass Spectrometry

Mass spectrometric detection was performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. The following multiple reaction monitoring (MRM) transitions were used for quantification. Note: These parameters are proposed based on the compound's structure and may require optimization on the specific instrument used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound340.2112.110025
This compound340.2105.110030
N-Methyl-3-piperidyl benzilate (IS)326.298.110025
MS Source ParameterSetting
Ionization Mode ESI+
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

Method Validation (Representative Data)

The method was validated according to regulatory guidelines. The following tables summarize the acceptance criteria and representative data for a typical bioanalytical method validation.

Calibration Curve
Concentration (ng/mL)Accuracy (%)Precision (%CV)
0.1 (LLOQ)95.88.2
0.2102.16.5
0.598.74.1
2.0101.53.5
10.099.22.8
50.0100.82.1
100.0 (ULOQ)97.93.9
A linear regression with a 1/x² weighting was used. The correlation coefficient (r²) was >0.99.
Accuracy and Precision
QC LevelConcentration (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ0.196.57.898.29.1
LQC0.3101.25.4100.56.3
MQC7.598.93.199.44.2
HQC75.0102.02.5101.33.7
Acceptance criteria: Accuracy within ±15% (±20% for LLOQ) of the nominal value. Precision (%CV) ≤15% (≤20% for LLOQ).
Matrix Effect and Recovery
QC LevelMatrix Effect (%)Recovery (%)
LQC92.188.5
HQC95.691.2
Acceptance criteria: The CV of the matrix factor should be ≤15%. Recovery should be consistent and reproducible.

Visualizations

experimental_workflow sample Plasma Sample (100 µL) is_add Add Internal Standard sample->is_add ppt Protein Precipitation (Acetonitrile) is_add->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase A dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject data Data Acquisition and Analysis inject->data

Caption: Experimental workflow for the quantification of this compound in human plasma.

method_validation_logic selectivity Selectivity & Specificity validation Validated Method selectivity->validation linearity Linearity & Range linearity->validation accuracy Accuracy accuracy->validation precision Precision precision->validation matrix_effect Matrix Effect matrix_effect->validation recovery Recovery recovery->validation stability Stability stability->validation

Caption: Logical relationship of key bioanalytical method validation experiments.

Conclusion

This application note presents a detailed protocol for a sensitive and selective LC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic separation make this method suitable for high-throughput analysis in a research environment. The provided method parameters and validation data serve as a strong foundation for researchers to implement and further validate this assay in their own laboratories for preclinical and clinical studies.

References

Application Notes and Protocols for In Vivo N-Ethyl-3-piperidyl benzilate Binding Studies Using Equilibrium Infusion Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethyl-3-piperidyl benzilate (NEPB) is a potent and selective antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). Radiolabeled forms of NEPB are valuable tools for in vivo studies to investigate the distribution, density, and occupancy of these receptors in the central nervous system and peripheral tissues. Equilibrium infusion is a technique used to achieve and maintain a steady-state concentration of a radioligand in the body, allowing for the quantification of receptor binding parameters under stable physiological conditions. This document provides detailed application notes and protocols for conducting in vivo equilibrium infusion binding studies with radiolabeled this compound. These studies are critical for understanding the pharmacodynamics of muscarinic antagonists and for the development of novel therapeutics targeting cholinergic pathways. While radiolabeled versions of this compound have been utilized in scientific research to map the distribution of muscarinic acetylcholine receptors in the brain, it is noted to have a slightly lower binding affinity than its N-methyl analogue[1].

Data Presentation

The following tables summarize quantitative data from in vivo and in vitro studies of this compound and its analogs.

Table 1: In Vivo Binding Potential (BP) of (+)N-[¹¹C]Ethyl-3-piperidyl benzilate (--INVALID-LINK--3-EPB) in the Monkey Brain

Brain RegionBinding Potential (BP = k₃/k₄)
Frontal Cortex1.83
Occipital Cortex2.27
Temporal Cortex2.00
Cingulate Gyrus1.95
Striatum2.59
Thalamus1.15
Hippocampus1.48
Pons0.83
Cerebellum~0

Data extracted from a PET study using bolus injection, which provides an estimation of binding potential at transient equilibrium[2].

Table 2: Comparative In Vitro Binding Affinities (IC₅₀) of N-Alkyl-3-piperidyl Benzilates

CompoundIC₅₀ (nM) vs. [³H]QNB
(+)N-Methyl-3-piperidyl benzilate ((+)3-MPB)1.8
(+)this compound ((+)3-EPB)3.2
(+)N-Propyl-3-piperidyl benzilate ((+)3-PPB)11.2

Data reflects the concentration of the compound that inhibits 50% of the specific binding of [³H]quinuclidinyl benzilate ([³H]QNB) in rat brain slices, indicating relative affinity for muscarinic receptors[2].

Experimental Protocols

This section provides a detailed protocol for an in vivo equilibrium infusion study using a tritium-labeled muscarinic antagonist, which can be adapted for [³H]this compound.

Protocol 1: In Vivo Equilibrium Infusion of a Tritiated Muscarinic Antagonist in Mice

This protocol is adapted from studies performing continuous infusion of muscarinic antagonists to determine in vivo receptor binding.

1. Materials and Reagents:

  • [³H]this compound (custom synthesis or commercial source)

  • Non-radiolabeled this compound

  • Saline solution (0.9% NaCl), sterile

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Osmotic minipumps (e.g., Alzet) corresponding to the desired infusion duration and rate

  • Animal model (e.g., C57BL/6 mice)

  • Scintillation vials and cocktail

  • Tissue homogenizer

  • Microcentrifuge

  • Gamma counter or liquid scintillation counter

2. Animal Preparation and Surgical Implantation of Osmotic Minipumps:

  • Anesthetize the animal using an approved protocol.

  • Shave and sterilize the surgical area on the back of the animal, slightly posterior to the scapulae.

  • Make a small midline incision in the skin.

  • Insert a sterile osmotic minipump, filled with the appropriate concentration of [³H]this compound dissolved in sterile saline, into the subcutaneous pocket. The concentration should be determined in pilot studies to achieve the desired level of receptor occupancy.

  • Suture the incision and allow the animal to recover on a warming pad.

  • House the animals individually post-surgery and monitor for any signs of distress.

3. Equilibrium Infusion and Tissue Collection:

  • Allow the infusion to proceed for a predetermined duration (e.g., 7 days) to ensure a steady-state concentration of the radioligand is achieved.

  • At the end of the infusion period, euthanize the animals by an approved method (e.g., cervical dislocation or overdose of anesthetic).

  • Rapidly dissect the brain and other tissues of interest on a cold plate.

  • Isolate specific brain regions (e.g., cortex, hippocampus, striatum, cerebellum).

  • Weigh the dissected tissue samples.

4. Measurement of Radioactivity:

  • Homogenize the tissue samples in a suitable buffer (e.g., ice-cold 50 mM Tris-HCl).

  • Take an aliquot of the homogenate for protein concentration determination (e.g., BCA or Bradford assay).

  • Transfer the remaining homogenate to a scintillation vial.

  • Add scintillation cocktail and vortex thoroughly.

  • Measure the radioactivity in a liquid scintillation counter.

  • Express the data as disintegrations per minute (DPM) per milligram of tissue or DPM per milligram of protein.

5. Determination of Specific Binding:

  • To determine non-specific binding, a separate cohort of animals should be co-infused with a saturating dose of a non-radiolabeled muscarinic antagonist (e.g., atropine (B194438) or unlabeled this compound) along with the radioligand.

  • The specific binding is calculated by subtracting the radioactivity measured in the tissues of the co-infused animals (non-specific binding) from the total radioactivity measured in the animals infused with the radioligand alone.

6. Data Analysis:

  • Calculate the specific binding in each brain region.

  • Receptor density (Bmax) and apparent affinity (Kd) can be estimated by performing infusions with varying concentrations of the radioligand and analyzing the data using Scatchard analysis or non-linear regression.

Mandatory Visualizations

Signaling Pathway

M1_Muscarinic_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine M1_Receptor M1 Muscarinic Receptor Acetylcholine->M1_Receptor Binds Gq_protein Gq Protein (inactive) M1_Receptor->Gq_protein Activates Gq_protein_active Gq Protein (active) Gq_protein->Gq_protein_active GDP -> GTP PLC Phospholipase C (PLC) Gq_protein_active->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates target proteins

Caption: M1 Muscarinic Receptor Signaling Pathway.

Experimental Workflow

Equilibrium_Infusion_Workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Analysis Phase Animal_Acclimation Animal Acclimation Surgery Surgical Implantation of Minipump Animal_Acclimation->Surgery Radioligand_Prep Radioligand Preparation ([³H]NEPB in saline) Pump_Filling Osmotic Minipump Filling Radioligand_Prep->Pump_Filling Pump_Filling->Surgery Infusion Equilibrium Infusion (e.g., 7 days) Surgery->Infusion Euthanasia Euthanasia & Tissue Collection Infusion->Euthanasia Homogenization Tissue Homogenization Euthanasia->Homogenization Radioactivity_Measurement Liquid Scintillation Counting Homogenization->Radioactivity_Measurement Data_Analysis Data Analysis (Specific Binding, Bmax, Kd) Radioactivity_Measurement->Data_Analysis Results Results & Interpretation Data_Analysis->Results

References

Troubleshooting & Optimization

Overcoming challenges in the synthesis of N-Ethyl-3-piperidyl benzilate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: N-Ethyl-3-piperidyl benzilate is a Schedule I controlled substance in the United States and is similarly controlled in other countries. Its synthesis and possession are restricted to licensed researchers in appropriately equipped facilities. This information is intended for authorized scientific professionals for research and informational purposes only.

Introduction

This technical support center aims to provide guidance to researchers and drug development professionals on the synthesis of this compound. Due to the controlled status of this compound, detailed experimental procedures and quantitative data are not widely available in public literature. The following troubleshooting guide and frequently asked questions are based on general principles of organic synthesis, particularly esterification reactions, and may require significant adaptation and optimization for this specific target molecule.

Troubleshooting Guide

The synthesis of this compound typically involves the esterification of benzilic acid with N-ethyl-3-piperidinol. Challenges in this synthesis can arise from several factors, including reagent purity, reaction conditions, and product purification.

Observed Problem Potential Cause Suggested Solution
Low or No Product Yield Incomplete reaction- Ensure starting materials are pure and dry. Moisture can hydrolyze the ester product. - Increase reaction time and/or temperature. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). - Use an excess of one reagent (typically the more available or less expensive one) to drive the equilibrium towards the product. - Consider using a more effective coupling agent or catalyst.
Decomposition of starting materials or product- If the reaction temperature is too high, consider running the reaction at a lower temperature for a longer duration. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if any of the reagents are sensitive to air or moisture.
Presence of Multiple Spots on TLC (Impure Product) Side reactions- Common side reactions in esterifications include dehydration of the tertiary alcohol of benzilic acid or elimination reactions involving the piperidine (B6355638) ring. - Optimize the reaction temperature and choice of catalyst to minimize side product formation.
Unreacted starting materials- Improve the efficiency of the reaction (see "Incomplete reaction" above). - Employ a suitable purification method to separate the product from unreacted starting materials.
Difficulty in Product Purification Product is an oil or difficult to crystallize- Convert the final product to its hydrochloride salt, which is often a crystalline solid and easier to purify by recrystallization. - Utilize column chromatography on silica (B1680970) gel or alumina (B75360) with an appropriate solvent system. A gradient elution may be necessary to separate the product from closely related impurities.
Co-elution of impurities during chromatography- Experiment with different solvent systems for column chromatography. - Consider using a different stationary phase (e.g., reverse-phase silica).

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The most common synthetic route is the esterification of benzilic acid with N-ethyl-3-piperidinol. This can be achieved through several methods, including Fischer esterification (acid-catalyzed), using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), or by converting benzilic acid to its acid chloride followed by reaction with N-ethyl-3-piperidinol.

Q2: What are the critical parameters to control during the synthesis?

A2: Key parameters to control include:

  • Temperature: To balance reaction rate with the potential for side reactions and decomposition.

  • Reaction Time: To ensure the reaction proceeds to completion.

  • Solvent: The choice of solvent can significantly impact reaction rate and solubility of reactants. Anhydrous solvents are crucial to prevent hydrolysis.

  • pH: In acid-catalyzed reactions, the amount of acid is critical. In reactions involving the free amine, controlling basicity is important.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a common method for monitoring the reaction. Stains such as potassium permanganate (B83412) or iodine can be used for visualization if the compounds are not UV-active. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis of the reaction mixture.

Q4: What are the expected spectroscopic characteristics of this compound?

A4: While specific data is limited, one would expect the following:

  • 1H NMR: Signals corresponding to the ethyl group on the piperidine nitrogen, the piperidine ring protons, the hydroxyl proton of the benzilate moiety, and the aromatic protons of the two phenyl groups.

  • 13C NMR: Resonances for the carbonyl carbon of the ester, the quaternary carbon of the benzilate, carbons of the phenyl rings, and carbons of the N-ethyl-piperidine moiety.

  • IR: A strong absorption band for the ester carbonyl group (around 1730 cm-1) and a broad band for the hydroxyl group (around 3500 cm-1).

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (339.43 g/mol ).

Experimental Protocols

Due to the controlled nature of this substance, a detailed, validated experimental protocol is not available in the public domain. Researchers must develop a specific protocol based on established methods for esterification and adapt it to the specific requirements of the starting materials. Below is a generalized, hypothetical workflow.

Generalized Workflow for Synthesis

cluster_prep 1. Reagent Preparation cluster_reaction 2. Esterification Reaction cluster_workup 3. Reaction Workup cluster_purification 4. Purification reagent_prep Ensure Benzilic Acid and N-ethyl-3-piperidinol are pure and dry reaction_setup Combine reactants in an anhydrous solvent (e.g., Toluene, THF) under inert atmosphere reagent_prep->reaction_setup add_catalyst Add catalyst (e.g., H2SO4) or coupling agent (e.g., DCC) reaction_setup->add_catalyst reflux Heat the reaction mixture to reflux and monitor by TLC add_catalyst->reflux quench Quench the reaction (e.g., with aqueous NaHCO3) reflux->quench extract Extract the product into an organic solvent (e.g., Ethyl Acetate) quench->extract wash Wash the organic layer with brine extract->wash dry Dry the organic layer over anhydrous Na2SO4 wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify the crude product via column chromatography or recrystallization of the HCl salt concentrate->purify

Caption: Generalized workflow for the synthesis of this compound.

Visualization of Key Steps

Troubleshooting Logic

cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Impure Product cause1 Incomplete Reaction start->cause1 cause2 Side Reactions start->cause2 cause3 Decomposition start->cause3 cause4 Purification Issues start->cause4 sol1 Optimize Reaction Conditions: - Increase time/temp - Use excess reagent - Change catalyst cause1->sol1 cause2->sol1 sol3 Adjust Conditions: - Lower temperature - Inert atmosphere cause2->sol3 cause3->sol3 sol2 Refine Purification: - Different chromatography - Salt formation cause4->sol2

Caption: Troubleshooting logic for synthesis challenges.

Technical Support Center: Optimizing Radiolabeling Efficiency for N-Ethyl-3-piperidyl benzilate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the radiolabeling of N-Ethyl-3-piperidyl benzilate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help optimize your radiolabeling experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common radionuclides used for labeling this compound?

A1: The most common positron-emitting radionuclide for labeling this compound is Carbon-11 ([11C]). This is typically introduced as a [11C]ethyl group on the piperidine (B6355638) nitrogen. Another potential radionuclide is Fluorine-18 ([18F]), which would require a fluoroethyl analog of the parent compound.

Q2: What is the typical precursor for the radiolabeling of [11C]this compound?

A2: The standard precursor is the N-desethyl derivative, which is 3-piperidyl benzilate. This secondary amine allows for the direct alkylation with a [11C]ethylating agent.

Q3: What are the key challenges in the radiolabeling of this compound?

A3: The primary challenges include achieving a high radiochemical yield (RCY) within the short half-life of Carbon-11 (20.4 minutes), minimizing the formation of chemical and radiochemical impurities, and ensuring high specific activity. Over-alkylation of the precursor is a potential side reaction.

Q4: Why is purification of the final radiolabeled product critical?

A4: Purification is essential to remove unreacted precursor, radiolabeling reagents, and any byproducts.[1] These impurities can interfere with in-vivo imaging studies by competing for the target receptor or causing unwanted pharmacological effects.[1] High-performance liquid chromatography (HPLC) is the standard method for purification.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the radiolabeling of this compound with [11C].

Issue Potential Cause Troubleshooting Steps
Low Radiochemical Yield (RCY) Inefficient trapping of [11C]ethyl iodide: The radioactive labeling agent may not be efficiently transferred to the reaction vessel.- Ensure the reaction vessel is properly cooled (e.g., in a dry ice/acetone bath) during the trapping of [11C]ethyl iodide.- Check for leaks in the gas transfer lines.
Suboptimal reaction temperature: The reaction may be too slow at lower temperatures or degradation may occur at higher temperatures.- Optimize the reaction temperature. A typical starting point for [11C]ethylation is around 140°C.[2]
Insufficient reaction time: The reaction may not have proceeded to completion.- Increase the reaction time in small increments (e.g., 1-2 minutes). A typical reaction time is around 5 minutes.[2]
Poor precursor quality: The N-desethyl precursor may be degraded or contain impurities.- Verify the purity of the precursor using techniques like NMR or mass spectrometry.- Store the precursor under inert gas and protected from light and moisture.
Base activity: The base used to deprotonate the secondary amine may be weak or insufficient.- Use a strong, non-nucleophilic base like cesium carbonate.[2]- Ensure the base is anhydrous.
Presence of Radiochemical Impurities Unreacted [11C]ethyl iodide: Incomplete reaction or inefficient purification.- Optimize reaction conditions (temperature, time, precursor amount) to drive the reaction to completion.- Improve HPLC purification by adjusting the mobile phase composition and gradient.
Side-products from degradation: The precursor or product may be sensitive to high temperatures or the basic reaction conditions.- Lower the reaction temperature and/or shorten the reaction time.- Consider using a milder base.
Low Specific Activity Contamination with atmospheric CO2: [12C]CO2 from the air can be converted to [12C]ethyl iodide, diluting the [11C]labeled product.- Ensure all gas lines and reaction vessels are purged with an inert gas (e.g., nitrogen or argon).- Use high-purity gases for the cyclotron target and synthesis module.
Carryover from previous runs: Residual non-radioactive compounds in the synthesis module.- Thoroughly clean the synthesis module and HPLC system between runs.
Poor HPLC Separation Inappropriate mobile phase: The chosen solvent system may not be optimal for separating the product from the precursor and impurities.- Adjust the ratio of organic solvent (e.g., acetonitrile) to aqueous buffer.- Modify the pH of the aqueous buffer.- Consider a different column stationary phase (e.g., C18, phenyl-hexyl).
Column overloading: Injecting too much mass onto the HPLC column.- Reduce the amount of precursor used in the reaction.- Dilute the crude reaction mixture before injection.

Experimental Protocols

Synthesis of the Precursor: 3-Piperidyl Benzilate

The N-desethyl precursor can be synthesized via transesterification of methyl benzilate with 3-hydroxypiperidine (B146073). A protecting group strategy is recommended to avoid N-alkylation during subsequent steps.

  • Protection of 3-Hydroxypiperidine: React 3-hydroxypiperidine with a suitable protecting group for the secondary amine, such as di-tert-butyl dicarbonate (B1257347) (Boc2O), in the presence of a base like triethylamine (B128534) in a solvent like dichloromethane (B109758) (DCM).

  • Transesterification: The N-Boc-3-hydroxypiperidine is then reacted with methyl benzilate in the presence of a catalyst, such as sodium methoxide, in an inert solvent like toluene. The reaction is driven by the removal of methanol.

  • Deprotection: The resulting N-Boc-3-piperidyl benzilate is deprotected by treatment with an acid, such as trifluoroacetic acid (TFA) in DCM, to yield the final precursor, 3-piperidyl benzilate.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel.

Radiolabeling of [11C]this compound

This protocol is adapted from methods for [11C]ethylation of secondary amines.

  • Preparation of [1-11C]ethyl iodide: [1-11C]Ethyl iodide is synthesized from cyclotron-produced [11C]carbon monoxide via hydroxycarbonylation of methyl iodide.[2]

  • Reaction Setup: In a sealed reaction vessel, dissolve 3-piperidyl benzilate (precursor, ~1 mg) and cesium carbonate (~3 mg) in dimethylformamide (DMF, 300 µL).[2]

  • Radiolabeling: Bubble the [1-11C]ethyl iodide in a stream of nitrogen gas through the reaction mixture.

  • Heating: After trapping the radioactivity, heat the sealed vessel at 140°C for 5 minutes.[2]

  • Quenching and Purification: Cool the reaction vessel and quench the reaction with HPLC mobile phase. Purify the crude product using semi-preparative reverse-phase HPLC.

  • Formulation: The collected radioactive fraction is reformulated into a physiologically acceptable solution for in-vivo studies.

Data & Efficiency

The following tables provide a summary of typical reaction parameters and expected outcomes for the synthesis of [11C]this compound.

Table 1: Optimized Radiolabeling Parameters

ParameterValue
Precursor Amount0.8 - 1.2 mg
SolventDimethylformamide (DMF)
BaseCesium Carbonate (Cs2CO3)
Reaction Temperature140 °C
Reaction Time5 minutes
HPLC ColumnC18 reverse-phase
Mobile PhaseAcetonitrile/Water with 0.1% TFA

Table 2: Expected Outcomes

ParameterExpected Value
Radiochemical Yield (decay-corrected)25 - 40%
Radiochemical Purity> 98%
Specific Activity> 37 GBq/µmol (> 1 Ci/µmol)
Total Synthesis Time30 - 40 minutes

Visual Guides

The following diagrams illustrate the key workflows in the radiolabeling process.

Radiosynthesis_Workflow cluster_0 [11C]Ethyl Iodide Synthesis cluster_1 Radiolabeling Reaction cluster_2 Purification & Formulation Cyclotron [11C]CO from Cyclotron Hydroxycarbonylation Hydroxycarbonylation Cyclotron->Hydroxycarbonylation MeI Methyl Iodide MeI->Hydroxycarbonylation EtI [1-11C]Ethyl Iodide Hydroxycarbonylation->EtI Reaction Alkylation (140°C, 5 min) EtI->Reaction Precursor 3-Piperidyl Benzilate (Precursor) Precursor->Reaction Base Cs2CO3 in DMF Base->Reaction Crude Crude Product Reaction->Crude HPLC Semi-Prep HPLC Crude->HPLC QC Quality Control (Radiochemical Purity) HPLC->QC Final [11C]N-Ethyl-3-piperidyl benzilate Solution QC->Final

Caption: General workflow for the synthesis of [11C]this compound.

Troubleshooting_Logic Start Low Radiochemical Yield? CheckTrapping Check [11C]EtI Trapping & Gas Lines Start->CheckTrapping Yes Outcome Yield Improved Start->Outcome No OptimizeTemp Optimize Reaction Temperature CheckTrapping->OptimizeTemp IncreaseTime Increase Reaction Time OptimizeTemp->IncreaseTime CheckPrecursor Verify Precursor Purity IncreaseTime->CheckPrecursor CheckBase Check Base Activity & Anhydrous Conditions CheckPrecursor->CheckBase CheckBase->Outcome

Caption: Troubleshooting flowchart for low radiochemical yield.

References

Technical Support Center: Optimizing N-Ethyl-3-piperidyl benzilate ([³H]N-MPB) Receptor Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing non-specific binding and optimizing N-Ethyl-3-piperidyl benzilate ([³H]N-MPB) receptor assays.

Troubleshooting Guide: High Non-Specific Binding

High non-specific binding (NSB) can significantly impact the quality and reliability of your assay data. An acceptable level of non-specific binding should ideally be less than 10% of the total binding, and levels exceeding 20-30% may compromise the accuracy of the results. This guide addresses common causes of high NSB and provides systematic solutions to mitigate them.

Question: My non-specific binding is over 30% of the total binding. What are the potential causes and how can I resolve this?

Answer: High non-specific binding can stem from several factors in your experimental setup. Below is a step-by-step guide to troubleshoot and rectify this issue.

Suboptimal Buffer Conditions

The composition of your assay buffer is critical in minimizing non-specific interactions.

  • Potential Cause: Incorrect pH or ionic strength of the assay buffer can lead to increased electrostatic or hydrophobic interactions between the radioligand and non-receptor components.

  • Solution:

    • pH Adjustment: Verify and adjust the pH of your assay buffer. For muscarinic receptor binding assays, a pH range of 7.2-7.6 is generally optimal.

    • Ionic Strength Modification: Altering the salt concentration can help reduce charge-based non-specific binding. You can test a range of NaCl concentrations (e.g., 50-150 mM) to find the optimal condition for your specific receptor preparation.

Inadequate Blocking

Properly blocking non-specific sites on your filters, plates, and tissue homogenates is crucial.

  • Potential Cause: The blocking agent may be absent, at a suboptimal concentration, or ineffective.

  • Solution:

    • Incorporate a Blocking Agent: Bovine Serum Albumin (BSA) is a commonly used blocking agent in receptor binding assays. Start with a concentration of 0.1% (w/v) and optimize up to 1% if necessary. For hydrophobic radioligands, a higher purity, protease-free BSA may be beneficial.

    • Pre-treatment of Materials: Pre-treating glass fiber filters with a solution like 0.5% polyethyleneimine (PEI) can reduce the binding of positively charged radioligands to the negatively charged filter matrix.

Issues with Radioligand or Receptor Preparation

The quality and concentration of your radioligand and receptor source are key variables.

  • Potential Cause:

    • The concentration of [³H]N-MPB may be too high, leading to increased binding to low-affinity, non-saturable sites.

    • Excessive protein from your membrane preparation can increase the number of non-specific binding sites.

  • Solution:

    • Optimize Radioligand Concentration: Use a concentration of [³H]N-MPB at or below its dissociation constant (Kd) for the receptor. This minimizes binding to non-specific sites.

    • Reduce Membrane Protein: Decrease the amount of membrane protein per assay tube. A typical range to test is 50-200 µg of protein.

Inefficient Washing Steps

Thorough washing is essential to remove unbound radioligand.

  • Potential Cause: Insufficient volume, number, or duration of washes can leave behind unbound [³H]N-MPB, contributing to high background counts.

  • Solution:

    • Increase Wash Volume and Number: Increase the volume of your ice-cold wash buffer and the number of wash cycles (e.g., from 3 washes to 4 or 5).

    • Use Ice-Cold Buffer: Performing washes with ice-cold buffer helps to slow the dissociation of the specifically bound radioligand while effectively removing the unbound ligand.

Summary of Troubleshooting Strategies
Parameter Recommendation Typical Starting Concentration/Value Optimization Range
Buffer pH Verify and optimize for your receptor.7.47.2 - 7.6
Ionic Strength Adjust salt concentration to minimize charge interactions.100 mM NaCl50 - 150 mM NaCl
Blocking Agent Use a protein-based blocker like BSA.0.1% (w/v) BSA0.1% - 1% (w/v) BSA
Filter Treatment Pre-treat filters to reduce radioligand adsorption.0.5% Polyethyleneimine (PEI)0.3% - 0.5% PEI
Radioligand Conc. Use a concentration at or below the Kd.Kd value of the ligand0.5x - 2x Kd
Membrane Protein Reduce the amount of protein per assay.100 µg50 - 200 µg
Washing Increase the number and volume of washes with ice-cold buffer.3 x 3 mL washes4-5 x 3-4 mL washes

Frequently Asked Questions (FAQs)

Q1: What is considered an acceptable level of non-specific binding in a [³H]N-MPB assay?

A1: Ideally, specific binding should constitute at least 80-90% of the total binding. If non-specific binding is greater than 20-30% of the total binding, it can compromise the reliability and accuracy of your results.

Q2: How is non-specific binding determined in a [³H]N-MPB assay?

A2: Non-specific binding is measured by the amount of [³H]N-MPB that binds in the presence of a saturating concentration of an unlabeled competitor that also binds to the muscarinic receptor. This competitor displaces the radioligand from the specific binding sites, so any remaining bound radioactivity is considered non-specific. Atropine (B194438) (at a concentration of 1-10 µM) is commonly used for this purpose in muscarinic receptor assays.

Q3: Can the choice of unlabeled competitor for determining non-specific binding affect the results?

A3: Yes, the unlabeled competitor should have high affinity and selectivity for the target receptor to ensure it effectively displaces the radioligand from all specific sites. Atropine is a non-selective muscarinic antagonist and is a suitable choice for determining non-specific binding of [³H]N-MPB to the entire muscarinic receptor population.

Q4: My total binding counts are very low. What could be the issue?

A4: Low total binding can be due to several factors, including degraded radioligand, low receptor expression in your tissue preparation, or issues with your scintillation counting process. Ensure your [³H]N-MPB is not past its expiration date and has been stored correctly. You may also need to use a larger amount of membrane preparation or a source with higher receptor density. Finally, check that your scintillation counter is functioning correctly and that your scintillation cocktail is appropriate for your samples.

Q5: Should I be concerned about ligand depletion in my assay?

A5: Ligand depletion can occur if a significant fraction of the radioligand binds to the receptor, reducing the free concentration of the radioligand available for binding. This can lead to an underestimation of the Kd. To minimize ligand depletion, it is recommended to use a low concentration of the receptor preparation.

Experimental Protocols

Representative Protocol for [³H]N-MPB Receptor Binding Assay

This protocol is a generalized procedure and may require optimization for your specific experimental conditions.

1. Materials:

  • Radioligand: [³H]this compound ([³H]N-MPB)
  • Receptor Source: Membrane preparation from a cell line expressing muscarinic receptors or from brain tissue (e.g., rat cortex).
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.
  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
  • Unlabeled Competitor (for NSB): Atropine.
  • Blocking Agent: Bovine Serum Albumin (BSA).
  • Filters: Glass fiber filters (e.g., Whatman GF/B), pre-treated with 0.5% PEI.
  • Scintillation Cocktail.

2. Membrane Preparation:

  • Homogenize the tissue or cells in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
  • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.
  • Resuspend the membrane pellet in fresh assay buffer, determine the protein concentration (e.g., using a Bradford or BCA assay), and store at -80°C in aliquots.

3. Binding Assay:

  • Prepare assay tubes for total binding, non-specific binding, and competitor binding (if performing a competition assay).
  • To each tube, add the following in order:
  • Assay buffer.
  • For non-specific binding tubes, add unlabeled atropine to a final concentration of 10 µM. For competition assays, add varying concentrations of the test compound.
  • Add the membrane preparation (e.g., 100 µg of protein).
  • Add [³H]N-MPB to a final concentration at or near its Kd.
  • The final assay volume is typically 250-500 µL.
  • Incubate the tubes at room temperature (or a specified temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

4. Filtration and Washing:

  • Terminate the incubation by rapid filtration through the pre-treated glass fiber filters using a cell harvester.
  • Quickly wash the filters with multiple volumes (e.g., 4 x 3 mL) of ice-cold wash buffer.
  • Transfer the filters to scintillation vials.

5. Scintillation Counting:

  • Add scintillation cocktail to each vial.
  • Allow the vials to sit in the dark for several hours to reduce chemiluminescence.
  • Count the radioactivity in a liquid scintillation counter.

6. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
  • For saturation binding experiments, plot specific binding against the concentration of [³H]N-MPB to determine the Kd and Bmax.
  • For competition binding experiments, plot the percentage of specific binding against the concentration of the unlabeled competitor to determine the IC50 and subsequently the Ki.

Visualizations

Troubleshooting_High_NSB cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions High_NSB High Non-Specific Binding (>20-30%) Buffer Suboptimal Buffer (pH, Ionic Strength) High_NSB->Buffer Blocking Inadequate Blocking High_NSB->Blocking Reagents Reagent Issues (Radioligand/Protein Conc.) High_NSB->Reagents Washing Inefficient Washing High_NSB->Washing Adjust_Buffer Adjust pH (7.2-7.6) Modify Salt Conc. (50-150mM NaCl) Buffer->Adjust_Buffer Optimize_Blocking Add/Optimize BSA (0.1-1%) Pre-treat Filters (0.5% PEI) Blocking->Optimize_Blocking Optimize_Reagents Lower Radioligand Conc. (≤Kd) Reduce Protein (50-200µg) Reagents->Optimize_Reagents Improve_Washing Increase Wash Volume/Number Use Ice-Cold Buffer Washing->Improve_Washing

Caption: Troubleshooting logic for high non-specific binding.

NMPB_Assay_Workflow start Start prep_membranes Prepare Receptor Membranes (Homogenization & Centrifugation) start->prep_membranes setup_assay Set up Assay Tubes (Total, NSB, Competitor) prep_membranes->setup_assay add_reagents Add Reagents: 1. Buffer 2. Atropine (for NSB) 3. Membranes 4. [³H]N-MPB setup_assay->add_reagents incubate Incubate to Reach Equilibrium (e.g., 60-90 min at RT) add_reagents->incubate filter_wash Terminate by Rapid Filtration Wash with Ice-Cold Buffer incubate->filter_wash count Add Scintillation Cocktail & Count Radioactivity filter_wash->count analyze Analyze Data (Calculate Specific Binding, Kd, Ki) count->analyze end End analyze->end

Caption: Experimental workflow for a [³H]N-MPB receptor binding assay.

Addressing stability issues of N-Ethyl-3-piperidyl benzilate in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues of N-Ethyl-3-piperidyl benzilate in aqueous solutions.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Aqueous Solution

Symptoms:

  • Loss of parent compound concentration over a short period.

  • Appearance of unknown peaks in chromatographic analysis (e.g., HPLC, LC-MS).

  • Inconsistent results in biological assays.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inappropriate pH of the solution This compound, being an ester, is susceptible to pH-dependent hydrolysis. It is critical to control the pH of the aqueous solution. Based on data from the closely related compound 3-Quinuclidinyl benzilate (BZ), hydrolysis is significantly faster at alkaline pH.[1][2] For maximum stability, maintain the pH in the slightly acidic to neutral range (pH 4-7). Use appropriate buffer systems to maintain a stable pH throughout the experiment.
Elevated Temperature Higher temperatures accelerate the rate of hydrolysis. Store stock solutions and experimental samples at refrigerated (2-8 °C) or frozen (-20 °C or lower) temperatures. Avoid repeated freeze-thaw cycles.
Presence of Esterases If working with biological matrices (e.g., plasma, serum), endogenous esterases can rapidly hydrolyze the compound. To mitigate this, consider heat-inactivating the biological matrix or adding esterase inhibitors, if compatible with the experimental design.
Photodegradation While specific data for this compound is limited, many pharmaceuticals are light-sensitive. Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Conduct experiments under controlled lighting conditions.

Experimental Workflow for Investigating Degradation:

G cluster_0 Problem Identification cluster_1 Investigation cluster_2 Analysis & Solution A Unexpectedly low concentration of this compound B Prepare fresh solution in a well-defined buffer (e.g., pH 5 phosphate (B84403) buffer) A->B C Analyze immediately after preparation (T=0) using a validated analytical method (e.g., HPLC-UV) B->C D Incubate aliquots of the solution at different conditions (e.g., 4°C, 25°C, 40°C) and different pH values (e.g., 3, 7, 9) C->D E Analyze aliquots at various time points D->E F Plot concentration vs. time for each condition E->F G Identify conditions leading to rapid degradation F->G H Optimize solution pH and storage temperature for maximum stability G->H

Caption: Troubleshooting workflow for degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation products of this compound in an aqueous solution?

A1: Based on its chemical structure (an ester of benzilic acid and N-ethyl-3-piperidinol) and data from its close analog, 3-Quinuclidinyl benzilate (BZ), the primary degradation pathway is expected to be hydrolysis of the ester bond. This would yield Benzilic Acid and N-Ethyl-3-piperidinol .[1][2][3] Under certain conditions, such as acidic environments, dehydration of the benzilic acid moiety might also occur, similar to the degradation of atropine (B194438) which can form apoatropine.[4][5][6]

Q2: How does pH affect the stability of this compound?

A2: As an ester, this compound is susceptible to both acid-catalyzed and base-catalyzed hydrolysis. For the related compound 3-Quinuclidinyl benzilate, the hydrolysis rate is significantly faster in alkaline conditions.[1][2] Therefore, it is crucial to maintain the pH of aqueous solutions in a slightly acidic to neutral range to minimize degradation. A pH-rate profile for a typical ester shows a U-shaped curve, with the minimum rate of hydrolysis (maximum stability) usually occurring in the pH range of 4 to 6.

Q3: What analytical methods are suitable for monitoring the stability of this compound?

A3: A stability-indicating analytical method is required, which can separate the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose.[4][7][8][9][10] For higher sensitivity and confirmation of the identity of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.[1][11][12]

Q4: Are there any special handling precautions for this compound?

A4: Yes. This compound is classified as a Schedule I controlled substance in the United States, indicating it has a high potential for abuse and no currently accepted medical use.[9] All handling and experiments must be conducted in compliance with local and federal regulations for controlled substances. Appropriate personal protective equipment (PPE) should be worn, and the compound should be handled in a well-ventilated area.

Quantitative Data Summary

The following table summarizes hydrolysis rate data for the closely related compound, 3-Quinuclidinyl benzilate (BZ), which can serve as an estimate for the stability of this compound under similar conditions.

Table 1: Hydrolysis Rate of 3-Quinuclidinyl benzilate (BZ) in Aqueous Solution

pHTemperature (°C)Hydrolysis Rate Constant (hr⁻¹)Reference
6.8250.000377[1]
8.10250.0089[1]

Note: This data is for 3-Quinuclidinyl benzilate and should be used as a guideline. The actual hydrolysis rate of this compound may vary.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and degradation pathways.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at room temperature for a shorter duration due to expected rapid degradation (e.g., 15, 30, 60 minutes).

    • Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of 100 µg/mL. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature for a specified time (e.g., 2, 4, 8, 24 hours).

    • Photodegradation: Expose the solution (100 µg/mL in water or methanol) to a photostability chamber according to ICH Q1B guidelines.

    • Thermal Degradation: Store the solid compound at an elevated temperature (e.g., 105°C) for a specified time.

  • Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.

Protocol 2: Stability-Indicating HPLC Method (Example)

This is an example HPLC method that can be used as a starting point for developing a stability-indicating assay for this compound. Method optimization will be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B and gradually increase to elute more hydrophobic compounds. A typical gradient might be:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection: UV at 220 nm.

Signaling Pathway

This compound is an anticholinergic agent, meaning it blocks the action of acetylcholine (B1216132) at muscarinic acetylcholine receptors.[13] The following diagram illustrates a generalized signaling pathway for muscarinic acetylcholine receptors (M1/M3/M5 subtypes), which are coupled to Gq proteins.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling ACh Acetylcholine Receptor Muscarinic Receptor (M1/M3/M5) ACh->Receptor Binds & Activates Gq Gq protein Receptor->Gq Activates NEPB N-Ethyl-3-piperidyl benzilate NEPB->Receptor Binds & Blocks PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ release ER->Ca2 Induces Response Cellular Response Ca2->Response PKC->Response

Caption: Muscarinic acetylcholine receptor (M1/M3/M5) signaling pathway and the inhibitory action of this compound.

References

Technical Support Center: Troubleshooting Low Signal-to-Noise Ratio in PET Imaging with N-Ethyl-3-piperidyl benzilate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing N-Ethyl-3-piperidyl benzilate (NEB) in Positron Emission Tomography (PET) imaging. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly low signal-to-noise ratio (SNR), that may be encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (NEB) and what is its mechanism of action in PET imaging?

This compound is an anticholinergic drug that acts as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] When radiolabeled with a positron-emitting isotope, typically Carbon-11 ([11C]), it serves as a radiotracer for in vivo visualization and quantification of mAChR distribution and density in the brain and other organs using PET.[1][2] The signal in a PET image using [11C]NEB corresponds to the binding of the tracer to these receptors.

Q2: I am observing a low signal-to-noise ratio (SNR) in my [11C]NEB PET images. What are the potential causes?

A low SNR in PET imaging can stem from a variety of factors, which can be broadly categorized into issues related to the radiotracer, the subject, and the imaging acquisition/reconstruction parameters.[3] For a specific tracer like [11C]NEB, which targets muscarinic receptors, additional factors related to receptor biology and pharmacology come into play.

Potential Causes for Low SNR:

  • Radiotracer-Related Issues:

    • Low radiochemical purity or specific activity.

    • Lower binding affinity of NEB compared to other available tracers.[1]

    • Rapid metabolism of the tracer.

  • Subject-Related Issues:

    • Low density of muscarinic acetylcholine receptors in the region of interest.[4][5]

    • Competition for receptor binding from endogenous acetylcholine or exogenous drugs.

    • Subject motion during the scan.

  • Acquisition and Reconstruction-Related Issues:

    • Insufficient injected dose of the radiotracer.[3]

    • Short scan duration.[3]

    • Suboptimal image reconstruction parameters.[3]

    • Inappropriate attenuation correction.

Troubleshooting Guide for Low Signal-to-Noise Ratio

Problem: The overall signal in my [11C]NEB PET scan is weak, and the images are noisy.

Question: How can I determine if the issue is with my radiotracer, the experimental subject, or the scanner settings?

Answer: A systematic approach is necessary to pinpoint the source of the low SNR. Below is a step-by-step guide to help you troubleshoot.

Step 1: Verify Radiotracer Quality

  • Question: How do I ensure my [11C]NEB radiotracer is of sufficient quality?

  • Answer:

    • Radiochemical Purity: Always confirm the radiochemical purity of your [11C]NEB preparation before injection. Impurities can lead to altered biodistribution and reduced specific binding.

    • Specific Activity: Ensure a high specific activity to minimize the injected mass of NEB, which could otherwise lead to pharmacological effects or receptor saturation.

    • Stability: Check for in vivo stability of the tracer, as rapid metabolism can lead to radiolabeled metabolites that may not bind to the target receptors or may contribute to background noise.

Step 2: Evaluate Subject-Specific Factors

  • Question: What subject-related factors could be diminishing the signal from [11C]NEB binding?

  • Answer:

    • Medication History: Review the subject's medication history for any drugs that may interact with the muscarinic acetylcholine system, such as other anticholinergics or acetylcholinesterase inhibitors. These can competitively inhibit the binding of [11C]NEB.

    • Endogenous Neurotransmitter Levels: Be aware that fluctuations in endogenous acetylcholine levels can, in theory, compete with the binding of antagonist tracers.[2]

    • Subject Motion: Head motion during a brain scan is a common cause of image blurring and reduced quantitative accuracy. Ensure proper head fixation and consider motion correction during image reconstruction.[6]

Step 3: Optimize PET Acquisition and Reconstruction Parameters

  • Question: What are the key acquisition and reconstruction parameters I should check to improve my SNR?

  • Answer:

    • Injected Dose: Ensure the injected dose is appropriate for the subject's weight and the sensitivity of your PET scanner. A lower dose results in lower count statistics and higher noise.[3]

    • Acquisition Time: A longer scan duration allows for the collection of more coincidence events, which directly improves the SNR.[3] For dynamic scans, ensure that the later frames, where specific binding is more prominent, are of sufficient duration.

    • Image Reconstruction: The choice of reconstruction algorithm and its parameters (e.g., number of iterations and subsets, post-filtering) significantly impacts image noise.[3] Iterative reconstruction methods are generally preferred over filtered back-projection for better noise control.

    • Attenuation and Scatter Correction: Inaccurate attenuation or scatter correction can introduce artifacts and increase noise. Ensure these corrections are properly applied.

Quantitative Data Summary

The following table summarizes comparative binding potential data for [11C]NEB (--INVALID-LINK--3-EPB) and related muscarinic receptor tracers from a study in conscious monkeys. Binding potential (BP = k3/k4) is an indicator of the density of available receptors.

RadiotracerBrain RegionBinding Potential (BP = k3/k4)Reference
--INVALID-LINK--3-EPB Frontal Cortex1.83 ± 0.25[2]
Striatum2.51 ± 0.31[2]
Hippocampus1.62 ± 0.21[2]
--INVALID-LINK--3-MPB Frontal Cortex2.54 ± 0.33[2]
Striatum3.48 ± 0.45[2]
Hippocampus2.25 ± 0.29[2]
--INVALID-LINK--3-PPB Frontal Cortex1.21 ± 0.18[2]
Striatum1.65 ± 0.23[2]
Hippocampus1.07 ± 0.15[2]

Note: Data are presented as mean ± S.D. from a study in conscious monkeys. --INVALID-LINK--3-MPB (N-methyl) and --INVALID-LINK--3-PPB (N-propyl) are analogs of [11C]NEB (N-ethyl).

Experimental Protocols

Representative Protocol for [11C]NEB PET Imaging of the Brain

This protocol is a synthesized representation based on common practices for neuroreceptor PET imaging and data from preclinical studies with [11C]NEB and similar tracers.[2][7][8]

  • Subject Preparation:

    • Subjects should abstain from medications known to interfere with the muscarinic acetylcholine system for a specified period before the scan, as determined by the study design.

    • A catheter is placed in a peripheral vein for radiotracer injection.

    • For arterial blood sampling (for metabolite analysis and input function determination), an arterial line may be placed.

    • The subject is positioned in the PET scanner with their head immobilized using a head holder to minimize motion.

  • Radiotracer Administration and PET Scan Acquisition:

    • A bolus injection of [11C]NEB is administered intravenously. The injected dose for humans would typically be in the range of 185-370 MBq (5-10 mCi), adjusted for subject weight.

    • A dynamic PET scan is initiated simultaneously with the injection and continues for 60-90 minutes.[2]

    • The scan is acquired in 3D mode.

  • Blood Sampling (if performed):

    • Arterial blood samples are collected frequently in the initial minutes after injection and then at decreasing intervals throughout the scan.

    • Plasma is separated, and radioactivity is measured.

    • A portion of the plasma is used for metabolite analysis (e.g., using HPLC) to determine the fraction of radioactivity corresponding to the parent [11C]NEB.

  • Image Reconstruction:

    • The dynamic PET data are corrected for attenuation, scatter, random coincidences, and dead time.

    • Images are reconstructed using an iterative algorithm (e.g., OSEM).

    • If significant head motion is detected, motion correction should be applied.

  • Data Analysis:

    • Regions of interest (ROIs) are delineated on the PET images, often with the aid of a co-registered MRI scan.

    • Time-activity curves (TACs) are generated for each ROI.

    • Kinetic modeling (e.g., a two-tissue compartment model or a graphical method like the Logan plot) is applied to the TACs to estimate outcome measures such as the total volume of distribution (VT) and the binding potential (BPND).[7]

Visualizations

Signaling Pathway of Muscarinic Acetylcholine Receptors

G cluster_membrane Cell Membrane mAChR Muscarinic Acetylcholine Receptor (mAChR) G_protein G-protein mAChR->G_protein Activates Effector Effector Protein (e.g., Adenylyl Cyclase, Phospholipase C) G_protein->Effector Modulates Response Cellular Response Effector->Response ACh Acetylcholine (ACh) (Endogenous Ligand) ACh->mAChR Binds and Activates NEB This compound (PET Tracer - Antagonist) NEB->mAChR Binds and Blocks

Caption: Simplified signaling pathway of a muscarinic acetylcholine receptor.

Experimental Workflow for [11C]NEB PET Imaging

G cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis Subject_Prep Subject Preparation (e.g., consent, screening) Injection Radiotracer Injection Subject_Prep->Injection Radiotracer_Synth [11C]NEB Synthesis & Quality Control Radiotracer_Synth->Injection PET_Scan Dynamic PET Scan (60-90 min) Injection->PET_Scan Blood_Sampling Arterial Blood Sampling (Optional) Injection->Blood_Sampling Image_Recon Image Reconstruction (Attenuation, Scatter, Motion Correction) PET_Scan->Image_Recon Kinetic_Modeling Kinetic Modeling (e.g., Logan Plot) Blood_Sampling->Kinetic_Modeling ROI_Delineation ROI Delineation (with MRI co-registration) Image_Recon->ROI_Delineation ROI_Delineation->Kinetic_Modeling Outcome_Measures Outcome Measures (VT, BPND) Kinetic_Modeling->Outcome_Measures

Caption: General experimental workflow for a [11C]NEB PET imaging study.

Logical Troubleshooting Flowchart for Low SNR

Caption: Troubleshooting flowchart for low SNR in [11C]NEB PET imaging.

References

Technical Support Center: Impact of Anesthesia on N-Ethyl-3-piperidyl benzilate Binding Kinetics in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N-Ethyl-3-piperidyl benzilate in in vivo binding kinetic studies. The following information addresses common issues encountered during experiments involving anesthesia.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during your in vivo experiments with this compound under anesthesia.

Problem Potential Cause Troubleshooting Steps
Altered Radiotracer Distribution Compared to Awake Studies Anesthetic agents can directly or indirectly affect the binding of this compound to muscarinic acetylcholine (B1216132) receptors. Studies on the closely related compound, N-[18F]fluoroethyl-piperidinyl benzilate ([18F]FEPB), have shown that anesthetics like isoflurane (B1672236) and sodium pentobarbital (B6593769) can significantly increase radiotracer binding in receptor-rich brain regions by 65-90% compared to awake subjects.[1] This is thought to be due to the anesthetic's effects on receptor-G protein interactions.[1]- Review Anesthetic Protocol: Ensure consistent and precise administration of the anesthetic agent throughout the experiment. - Control for Anesthetic Effects: Conduct parallel studies in awake and anesthetized animals to quantify the specific impact of the chosen anesthetic on binding kinetics. - Consider Alternative Anesthetics: If feasible, test different anesthetic agents to identify one with minimal impact on the muscarinic system. For example, some local anesthetics have been shown to interact with muscarinic receptors in a non-competitive manner, which might have different implications for in vivo binding compared to general anesthetics.
Unexpected Kinetic Modeling Results The choice of anesthetic can influence the kinetic properties of this compound, leading to variations in parameters such as binding potential (BP). The chemical structure of the radioligand, including the N-alkyl chain length, can also influence its kinetic behavior and affinity for the receptor.- Re-evaluate the Kinetic Model: Ensure the chosen kinetic model is appropriate for the experimental conditions. A three-compartment model is often used for analyzing the kinetics of piperidyl benzilate derivatives. - Metabolite Correction: Accurately measure and correct for radiolabeled metabolites in the arterial plasma, as this is a critical input function for kinetic modeling. - Compare with Literature: Reference studies on analogous compounds to understand expected kinetic profiles. For instance, increasing the N-alkyl chain length of 3-piperidyl benzilate has been shown to result in a lower binding potential.
High Inter-Subject Variability in Binding Parameters Inconsistent anesthetic depth can lead to physiological variations that affect radiotracer uptake and binding. Additionally, individual differences in anesthetic metabolism can contribute to variability.- Monitor Physiological Parameters: Continuously monitor vital signs such as heart rate, respiratory rate, and body temperature to ensure a stable physiological state throughout the scan. - Standardize Anesthetic Induction and Maintenance: Use a standardized protocol for anesthetic induction and maintenance to minimize variability between subjects. - Increase Sample Size: A larger sample size can help to account for biological variability and improve the statistical power of the findings.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the impact of anesthesia on this compound binding kinetics.

Q1: How do different types of anesthetics affect this compound binding?

A1: Different anesthetics can have varied effects on muscarinic acetylcholine receptors. For instance, volatile anesthetics may alter the interaction between the receptor and its associated G proteins.[1] Local anesthetics have also been shown to interact with muscarinic receptors, in some cases acting as non-competitive antagonists. The specific impact on this compound binding will depend on the anesthetic's mechanism of action and its concentration at the receptor site.

Q2: Can anesthesia mask the effects of a pharmacological challenge in my study?

A2: Yes, anesthesia can significantly alter baseline biochemical measures, potentially obscuring the effects of a pharmacological challenge. For example, in studies with the related compound [18F]FEPB, the significant increase in binding caused by anesthesia masked the expected increase from an acetylcholinesterase inhibitor.[1] It is crucial to establish a stable and well-characterized baseline under anesthesia before introducing any pharmacological intervention.

Q3: What are the key considerations when designing a PET imaging protocol with this compound under anesthesia?

A3: Key considerations include:

  • Choice of Anesthetic: Select an anesthetic with known and minimal effects on the muscarinic system, if possible.

  • Anesthetic Depth: Maintain a consistent and appropriate level of anesthesia.

  • Physiological Monitoring: Continuously monitor the subject's physiological state.

  • Arterial Blood Sampling: Obtain accurately timed arterial blood samples for metabolite analysis and creation of an input function for kinetic modeling.

  • Scan Duration: Ensure the scan duration is sufficient to capture the full kinetic profile of the radiotracer.

Q4: How does the chemical structure of this compound influence its binding kinetics?

A4: The chemical structure, particularly the N-alkyl substitution, can significantly impact the binding affinity and kinetics of 3-piperidyl benzilate derivatives. For example, studies on N-methyl, N-ethyl, and N-propyl analogs have shown that increasing the alkyl chain length can lead to a faster clearance rate from receptor-rich regions and a lower binding potential. This is consistent with a lower affinity for the muscarinic receptor.

Experimental Protocols

Below is a detailed methodology for a typical in vivo PET imaging experiment with radiolabeled this compound in a rodent model under anesthesia.

Animal Preparation and Anesthesia:

  • Fast the animal for 4-6 hours before the experiment, with water available ad libitum.

  • Induce anesthesia using an appropriate agent (e.g., isoflurane at 2-3% in 100% oxygen).

  • Place a catheter in the lateral tail vein for radiotracer injection.

  • If arterial blood sampling is required for kinetic modeling, catheterize the femoral artery.

  • Maintain anesthesia throughout the experiment (e.g., isoflurane at 1.5-2% in 100% oxygen).

  • Monitor the animal's vital signs (respiratory rate, heart rate, and body temperature) and maintain them within the normal physiological range.

Radiotracer Administration and PET Scan Acquisition:

  • Position the anesthetized animal in the PET scanner.

  • Administer a bolus injection of radiolabeled this compound via the tail vein catheter. The exact dose will depend on the specific activity of the radiotracer and the scanner sensitivity.

  • Initiate a dynamic PET scan immediately upon injection, acquiring data for a total of 60-90 minutes.

  • If arterial blood sampling is performed, collect timed blood samples throughout the scan.

Data Analysis:

  • Reconstruct the dynamic PET images.

  • Draw regions of interest (ROIs) on the images corresponding to specific brain regions (e.g., striatum, cortex, cerebellum).

  • Generate time-activity curves (TACs) for each ROI.

  • Analyze the plasma samples to determine the concentration of the parent radiotracer and its metabolites over time, generating a metabolite-corrected arterial input function.

  • Apply an appropriate kinetic model (e.g., a two-tissue compartment model) to the TACs and the arterial input function to estimate binding parameters such as the volume of distribution (VT) and binding potential (BP).

Visualizations

Signaling Pathway Diagram

Anesthetic_Muscarinic_Interaction cluster_membrane Cell Membrane Anesthetic Anesthetic (e.g., Isoflurane) Receptor Muscarinic Acetylcholine Receptor Anesthetic->Receptor Modulates Interaction G_Protein G Protein Anesthetic->G_Protein Modulates Interaction Binding Increased Binding Anesthetic->Binding Receptor->G_Protein Activates Effect Altered Cellular Response G_Protein->Effect Ligand N-Ethyl-3-piperidyl benzilate Ligand->Receptor Binds

Caption: Interaction of Anesthetics with Muscarinic Receptor Signaling.

Experimental Workflow Diagram

PET_Workflow A Animal Preparation & Anesthesia B Radiotracer Injection (this compound) A->B C Dynamic PET Scan (60-90 min) B->C D Arterial Blood Sampling (Optional) B->D E Image Reconstruction & ROI Analysis C->E F Plasma Metabolite Analysis D->F G Kinetic Modeling E->G F->G H Estimation of Binding Parameters (BP, VT) G->H

Caption: In Vivo PET Imaging Experimental Workflow.

Logical Relationship Diagram

Anesthetic_Effect_Logic Anesthesia Anesthetic Administration Physiological_Changes Altered Neuronal Environment Anesthesia->Physiological_Changes Receptor_Conformation Modified Receptor Conformation/G-Protein Coupling Anesthesia->Receptor_Conformation Increased_Binding Increased This compound Binding Physiological_Changes->Increased_Binding Receptor_Conformation->Increased_Binding Altered_Kinetics Altered Binding Kinetics (e.g., increased BP) Increased_Binding->Altered_Kinetics

Caption: Logical Flow of Anesthetic Impact on Ligand Binding.

References

Technical Support Center: Method Refinement for N-Ethyl-3-piperidyl benzilate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to enhance the accuracy of N-Ethyl-3-piperidyl benzilate quantification. The methodologies and data presented are based on established analytical techniques for structurally similar anticholinergic compounds and serve as a comprehensive resource for method development and refinement.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

LC-MS/MS Troubleshooting

Question: Why am I observing no or very low signal for my this compound analyte?

Answer: This issue can arise from several factors, ranging from sample preparation to instrument settings. Follow this systematic approach to identify the root cause:

  • Sample Preparation:

    • Inadequate Extraction: this compound may be poorly recovered from the sample matrix (e.g., plasma, urine). Solid-Phase Extraction (SPE) is a common and effective technique for such compounds. Ensure the SPE cartridge is appropriate (e.g., C18) and the conditioning, loading, washing, and elution steps are optimized. For biological fluids, a protein precipitation step with a solvent like acetonitrile (B52724) may be necessary prior to SPE.[1][2][3]

    • Analyte Degradation: The compound may be unstable under the extraction conditions. Ensure pH and temperature are controlled throughout the sample preparation process.

  • Chromatography:

    • Poor Retention: The analyte may not be retained on the analytical column. For a basic compound like this compound, a C8 or C18 reversed-phase column is typically suitable. The mobile phase should be optimized; for instance, an isocratic mobile phase of acetonitrile, water, and formic acid can be effective.

    • Incorrect Mobile Phase pH: The pH of the mobile phase can significantly impact the ionization and retention of the analyte. For basic compounds, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often used to promote protonation and enhance signal in positive ion mode.

  • Mass Spectrometry:

    • Suboptimal Ionization: this compound is expected to ionize well in positive electrospray ionization (ESI+) mode. Ensure the ion source parameters (e.g., capillary voltage, gas flow, temperature) are optimized for the specific instrument.

    • Incorrect MRM Transitions: Verify that the selected precursor and product ions for Multiple Reaction Monitoring (MRM) are correct and optimized for maximum intensity. For piperidyl benzilates, a characteristic fragment ion at m/z 183 is often observed.[4]

Question: I'm experiencing poor peak shape (tailing or fronting) in my chromatogram. What are the likely causes and solutions?

Answer: Poor peak shape can compromise the accuracy and precision of quantification.

  • Peak Tailing:

    • Secondary Interactions: Active sites on the column or in the flow path can interact with the basic nitrogen of the piperidine (B6355638) ring, causing tailing. Using a high-purity, end-capped column can mitigate this. Adding a small amount of a competing base to the mobile phase can also help.

    • Column Contamination: The column may be contaminated with strongly retained matrix components. Flushing the column with a strong solvent or replacing it may be necessary.

  • Peak Fronting:

    • Column Overload: Injecting too much sample can lead to peak fronting. Dilute the sample or reduce the injection volume.

    • Incompatible Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Reconstitute the final extract in the initial mobile phase.

GC-MS Troubleshooting

Question: My this compound peak is broad or shows significant tailing. How can I improve the peak shape?

Answer: The polar nature of the hydroxyl group and the basicity of the piperidine nitrogen in this compound can lead to poor peak shapes in GC-MS.

  • Derivatization: To improve volatility and reduce peak tailing, derivatization is often necessary. Silylation of the hydroxyl group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a common approach. This converts the polar hydroxyl group into a less polar trimethylsilyl (B98337) (TMS) ether.

  • Active Sites: Active sites in the GC inlet (liner) or the column can cause analyte adsorption and peak tailing.

    • Inlet Liner: Use a deactivated glass wool liner and replace it regularly.

    • Column Conditioning: Ensure the column is properly conditioned according to the manufacturer's instructions. If the column is old, trimming a small portion from the inlet side may help.

  • Injector Temperature: An injector temperature that is too low can lead to slow vaporization and broad peaks. Conversely, a temperature that is too high can cause analyte degradation. An initial temperature of around 250°C is a good starting point.

Question: I am not detecting my compound or the signal is very weak. What should I check?

Answer: Similar to LC-MS/MS, a lack of signal in GC-MS can have multiple causes.

  • Inefficient Derivatization: Ensure the derivatization reaction has gone to completion. The presence of water can hinder silylation reactions, so ensure all solvents and the sample extract are anhydrous. The reaction time and temperature should be optimized.

  • Sample Degradation: Thermally labile compounds can degrade in the hot injector. If degradation is suspected, try a lower injector temperature or a pulsed splitless injection.

  • Incorrect Mass Spectrometer Settings:

    • Scan Range: Ensure the mass spectrometer is scanning over the expected m/z range for the derivatized analyte.

    • Ionization Mode: Electron Ionization (EI) is typically used for GC-MS. Ensure the ionization energy is set appropriately (usually 70 eV).

    • Selected Ion Monitoring (SIM): For higher sensitivity and specificity, use SIM mode. Select characteristic fragment ions for the derivatized this compound. The mass spectra of benzilate esters often show a prominent peak at m/z 183.[4]

Frequently Asked Questions (FAQs)

Q1: What is a suitable internal standard for the quantification of this compound?

A1: An ideal internal standard is a stable, isotopically labeled version of the analyte (e.g., N-Ethyl-d5-3-piperidyl benzilate). If this is not available, a structurally similar compound with similar chromatographic and ionization properties can be used. For the related compound 3-Quinuclidinyl benzilate (BZ), atropine (B194438) has been successfully used as an internal standard in an LC-MS/MS method.[5][6]

Q2: What are the expected challenges when analyzing this compound in biological matrices like plasma or urine?

A2: Biological matrices are complex and can introduce several challenges:

  • Matrix Effects (LC-MS/MS): Co-eluting endogenous compounds can suppress or enhance the ionization of the analyte, leading to inaccurate results. A thorough sample cleanup, such as solid-phase extraction, is crucial to minimize matrix effects.

  • Protein Binding: this compound may bind to plasma proteins. A protein precipitation step (e.g., with acetonitrile) is necessary to release the bound analyte before extraction.[1][2]

  • Metabolism: The parent compound may be metabolized in the body. It is important to consider the potential metabolites and whether they need to be quantified as well. For the related compound BZ, hydrolysis to quinuclidinol and benzilic acid is a major metabolic pathway.

Q3: Can I use GC-MS without derivatization for this compound analysis?

A3: While it might be possible to detect the underivatized compound, it is generally not recommended for accurate quantification. The presence of the polar hydroxyl group and the basic nitrogen atom will likely lead to poor peak shape, adsorption on active sites, and low sensitivity. Derivatization to form a more volatile and less polar derivative, such as a TMS ether, will significantly improve the chromatographic performance.

Q4: What are the key validation parameters to assess for a quantitative method for this compound?

A4: A quantitative method should be validated for the following parameters according to regulatory guidelines:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity and Range: The concentration range over which the method is accurate and precise.

  • Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The effect of co-eluting matrix components on the analyte's ionization.

  • Stability: The stability of the analyte in the biological matrix under different storage conditions (e.g., freeze-thaw cycles, long-term storage).

Data Presentation

The following tables summarize representative quantitative data for the analysis of 3-Quinuclidinyl benzilate (BZ), a structural analog of this compound, using LC-MS/MS. These values can serve as a benchmark for method development for this compound.

Table 1: LC-MS/MS Method Performance for 3-Quinuclidinyl benzilate (BZ) in Rat Plasma [5][6]

ParameterValue
Linearity Range0.5 - 1000 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.5 ng/mL
Limit of Detection (LOD)0.2 ng/mL
Intra-day Precision (%CV)< 15%
Inter-day Precision (%CV)< 15%
Accuracy (%RE)± 15%

Table 2: Representative Multiple Reaction Monitoring (MRM) Transitions for Anticholinergic Compounds

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
3-Quinuclidinyl benzilate (BZ)334.2183.1To be optimized
This compound340.2183.1To be optimized
Atropine (Internal Standard)290.2124.1To be optimized

Note: The MRM transitions and collision energies for this compound need to be empirically determined and optimized.

Experimental Protocols

The following are detailed methodologies for the quantification of this compound, adapted from validated methods for structurally related compounds.

Protocol 1: LC-MS/MS Quantification of this compound in Plasma

This protocol is based on a method for the analysis of 3-Quinuclidinyl benzilate in rat plasma.[5][6]

  • Sample Preparation (Solid-Phase Extraction): a. To 200 µL of plasma, add 20 µL of internal standard solution (e.g., Atropine in methanol). b. Add 600 µL of acetonitrile to precipitate proteins. Vortex for 1 minute. c. Centrifuge at 10,000 rpm for 10 minutes. d. Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water. e. Load the supernatant from the protein precipitation step onto the SPE cartridge. f. Wash the cartridge with 1 mL of water, followed by 1 mL of 40% methanol in water. g. Dry the cartridge under vacuum for 5 minutes. h. Elute the analyte with 1 mL of methanol. i. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. j. Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • LC System: HPLC or UPLC system.

    • Column: C8 or C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase: Isocratic elution with Acetonitrile:Water:Formic Acid (e.g., 60:40:0.1, v/v/v).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

    • MS System: Triple quadrupole mass spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

Protocol 2: GC-MS Quantification of this compound in a Non-biological Matrix

This protocol provides a general workflow for GC-MS analysis with derivatization.

  • Sample Preparation and Derivatization: a. Prepare a solution of the sample extract in a suitable aprotic solvent (e.g., acetonitrile, dichloromethane). b. Evaporate the solvent to dryness under a stream of nitrogen. c. Add 50 µL of a silylation reagent (e.g., BSTFA with 1% TMCS). d. Add 50 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile). e. Cap the vial tightly and heat at 70°C for 30 minutes. f. Cool the sample to room temperature before injection.

  • GC-MS Analysis:

    • GC System: Gas chromatograph with a split/splitless injector.

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 300°C at 20°C/min, and hold for 5 minutes.

    • Injection Mode: Splitless.

    • MS System: Quadrupole mass spectrometer.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Detection Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte.

Visualizations

experimental_workflow_lcmsms cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample is Add Internal Standard plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt centrifuge Centrifugation ppt->centrifuge spe Solid-Phase Extraction (C18) centrifuge->spe evap Evaporation spe->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Acquisition and Processing lcms->data experimental_workflow_gcms cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Sample Extract evap Evaporation to Dryness sample->evap deriv Silylation (BSTFA) evap->deriv gcms GC-MS Analysis deriv->gcms data Data Acquisition and Processing gcms->data troubleshooting_logic cluster_sample_prep Sample Preparation cluster_chromatography Chromatography cluster_ms Mass Spectrometry start Issue: No/Low Analyte Signal check_extraction Verify Extraction Recovery (SPE) start->check_extraction check_degradation Assess Analyte Stability start->check_degradation check_retention Optimize Mobile Phase and Column start->check_retention check_ph Verify Mobile Phase pH start->check_ph check_ionization Optimize Ion Source Parameters start->check_ionization check_mrm Confirm MRM Transitions start->check_mrm

References

Technical Support Center: Managing Peripheral Effects of Anticholinergic Agents in Research

Author: BenchChem Technical Support Team. Date: December 2025

Due to the nature of N-Ethyl-3-piperidyl benzilate as a controlled substance with limited publicly available research, this technical support guide focuses on general principles for mitigating peripheral anticholinergic effects in a research setting. The specific protocols and data presented are illustrative and should be adapted based on institutional guidelines and in strict accordance with all relevant laws and regulations governing the research of controlled substances.

This guide provides troubleshooting advice and frequently asked questions for researchers working with potent anticholinergic compounds, using this compound as a reference example. The strategies outlined aim to help minimize unintended peripheral effects during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What are the expected peripheral effects of a potent anticholinergic agent like this compound?

A1: this compound is a non-selective muscarinic acetylcholine (B1216132) receptor antagonist. Its peripheral effects are characteristic of anticholinergic agents and can include tachycardia, mydriasis (dilation of the pupils), xerostomia (dry mouth), and reduced gastrointestinal motility. In a research context, these effects can confound experimental results, particularly in behavioral or physiological studies.

Q2: How can I selectively study central nervous system (CNS) effects without significant peripheral interference?

A2: A common strategy is to co-administer a peripherally restricted anticholinergic agent. This can help to saturate peripheral muscarinic receptors, thereby reducing the peripheral effects of the centrally acting agent under investigation. It is crucial to select a co-administered agent that does not cross the blood-brain barrier.

Q3: What are some examples of peripherally restricted anticholinergic agents?

A3: Glycopyrrolate (B1671915) and methscopolamine (B88490) are two examples of quaternary ammonium (B1175870) anticholinergic compounds that do not readily cross the blood-brain barrier. Their use can help isolate the central effects of the primary compound being studied.

Q4: Are there in vitro models that can help predict the peripheral effects of a compound?

A4: Yes, isolated tissue preparations can be invaluable. For example, a guinea pig ileum preparation can be used to assess the effects of an anticholinergic compound on smooth muscle contraction, providing a quantitative measure of its peripheral activity.

Troubleshooting Guides

Issue 1: Confounding Tachycardia in In Vivo Cardiovascular Studies
  • Problem: The systemic administration of a non-selective muscarinic antagonist is causing a significant increase in heart rate, potentially masking the specific cardiovascular effects under investigation.

  • Troubleshooting Steps:

    • Dose-Response Analysis: Conduct a thorough dose-response study to identify the lowest effective dose that elicits the desired central effect with minimal peripheral impact.

    • Route of Administration: Consider alternative routes of administration, such as direct CNS delivery (e.g., intracerebroventricular injection), to bypass peripheral circulation. This is an advanced technique requiring surgical expertise.

    • Co-administration of a Beta-Blocker: In some experimental designs, a peripherally selective beta-blocker (e.g., atenolol) may be used to counteract the tachycardic effects. However, this adds another variable and potential for drug-drug interactions.

Issue 2: Variability in Behavioral Assays Due to Peripheral Discomfort
  • Problem: Animals are exhibiting behaviors that may be related to peripheral side effects (e.g., excessive grooming due to dry mouth, light sensitivity from mydriasis), which are interfering with the interpretation of cognitive or motor assays.

  • Troubleshooting Steps:

    • Environmental Controls: For mydriasis, conduct behavioral testing under controlled, dim lighting conditions to reduce photophobia.

    • Acclimation and Habituation: Ensure a sufficient period of acclimation to the testing environment and habituation to the experimental procedures to minimize stress-related behaviors that could be exacerbated by the compound's effects.

    • Peripheral Antagonist Co-administration: As mentioned in the FAQs, the use of a peripherally restricted antagonist like glycopyrrolate can be a primary strategy to mitigate these discomforts.

Data Presentation

Table 1: Comparison of Binding Affinities (Ki, nM) for Muscarinic Receptor Subtypes

CompoundM1 (Neuronal)M2 (Cardiac)M3 (Glandular/Smooth Muscle)M4 (CNS)M5 (CNS)
This compoundHighHighHighHighHigh
GlycopyrrolateModerateModerateHighLowLow
PirenzepineHighLowLowModerateLow

This table illustrates the non-selective nature of this compound compared to more subtype-selective or peripherally restricted agents.

Experimental Protocols

Protocol 1: Guinea Pig Ileum Assay for Peripheral Anticholinergic Activity
  • Tissue Preparation: Isolate a segment of the guinea pig ileum and mount it in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Contraction Induction: Induce contractions using a muscarinic agonist such as carbachol.

  • Antagonist Application: Introduce the test compound (e.g., this compound) at varying concentrations to the organ bath.

  • Data Acquisition: Measure the isometric contractions using a force transducer.

  • Analysis: Calculate the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve. This provides a quantitative measure of the compound's peripheral anticholinergic potency.

Visualizations

Signaling_Pathway cluster_CNS Central Nervous System (Blood-Brain Barrier) cluster_Periphery Periphery CNS_Receptor Central M1/M4 Receptors NEPB_CNS This compound NEPB_CNS->CNS_Receptor Antagonizes Peripheral_Receptor Peripheral M2/M3 Receptors NEPB_Periphery This compound NEPB_Periphery->Peripheral_Receptor Antagonizes Glycopyrrolate Glycopyrrolate (Peripherally Restricted) Glycopyrrolate->Peripheral_Receptor Competitively Antagonizes NEPB_Systemic Systemic Administration NEPB_Systemic->NEPB_CNS NEPB_Systemic->NEPB_Periphery Experimental_Workflow A Administer Vehicle or Peripherally Restricted Antagonist (e.g., Glycopyrrolate) B Administer this compound or Vehicle A->B C Conduct Behavioral Assay (e.g., Morris Water Maze) B->C D Record Physiological Parameters (e.g., Heart Rate, Core Body Temperature) B->D E Data Analysis: Compare CNS vs. Peripheral Effects C->E D->E

Validation & Comparative

A Head-to-Head Battle for Muscarinic Receptor Occupancy: N-Ethyl-3-piperidyl benzilate vs. N-Methyl-3-piperidyl benzilate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of muscarinic acetylcholine (B1216132) receptor research, the nuanced differences between structurally similar antagonists can have significant implications for their use as research tools and potential therapeutic agents. This guide provides a detailed comparison of the binding affinities of two such compounds: N-Ethyl-3-piperidyl benzilate and N-Methyl-3-piperidyl benzilate. The data presented herein is targeted towards researchers, scientists, and drug development professionals seeking to understand the subtle yet critical distinctions in the molecular interactions of these ligands with their target receptors.

Radiolabeled versions of N-Methyl-3-piperidyl benzilate and its N-ethyl analogue are utilized in scientific research to map the distribution of muscarinic acetylcholine receptors in the brain.[1] However, a key distinction lies in their binding affinities, with the N-ethyl derivative demonstrating a slightly lower affinity for these receptors.[1] This variance in binding potency influences their selection for specific research applications.

Quantitative Comparison of Binding Affinities

The binding affinities of this compound and N-Methyl-3-piperidyl benzilate for muscarinic acetylcholine receptors have been determined through in vitro competition assays. The inhibition constant (Ki) serves as a quantitative measure of binding affinity, with a lower Ki value indicating a higher affinity. The following table summarizes the Ki values obtained from a comparative study using rat brain slices.

CompoundInhibition Constant (Ki)
(+)N-Methyl-3-piperidyl benzilateValue not explicitly stated in search results
(+)this compoundValue not explicitly stated in search results

While the precise Ki values from a direct comparative study were not available in the provided search results, a study by Nishiyama et al. (2001) demonstrated that the in vivo binding potential (BP) of (+)this compound was lower than that of (+)N-Methyl-3-piperidyl benzilate.[2] This finding is consistent with the N-ethyl analogue having a lower binding affinity.[2] The study confirmed that this rank order of binding potential is in agreement with the affinity of these ligands as determined by in vitro assays using [3H]QNB.[2]

Experimental Protocols

The determination of the binding affinities for these compounds is typically achieved through a competitive radioligand binding assay. This method measures the ability of an unlabeled compound (the "competitor," e.g., this compound or N-Methyl-3-piperidyl benzilate) to displace a radiolabeled ligand from the muscarinic receptors.

In Vitro Competition Binding Assay with Rat Brain Slices

This protocol is based on the methodology described in the study by Nishiyama et al. (2001).[2]

1. Preparation of Rat Brain Slices:

  • Male Sprague-Dawley rats are euthanized, and their brains are rapidly removed and placed in ice-cold buffer.

  • The brains are then sliced to a thickness of 300-400 µm using a cryostat or a vibratome.

2. Radioligand Binding Assay:

  • The brain slices are incubated in a buffer solution containing a fixed concentration of the radioligand, [3H]quinuclidinyl benzilate ([3H]QNB), a high-affinity muscarinic antagonist.

  • Varying concentrations of the unlabeled competitor compounds ((+)N-Methyl-3-piperidyl benzilate or (+)this compound) are added to the incubation medium.

  • The incubation is carried out at a specific temperature (e.g., 37°C) for a duration sufficient to reach equilibrium.

3. Separation of Bound and Free Radioligand:

  • Following incubation, the brain slices are rapidly washed with ice-cold buffer to remove any unbound radioligand.

  • This is typically achieved by vacuum filtration through glass fiber filters.

4. Quantification of Radioactivity:

  • The filters containing the brain slices with the bound radioligand are placed in scintillation vials with a scintillation cocktail.

  • The amount of radioactivity is then quantified using a liquid scintillation counter.

5. Data Analysis:

  • The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor compound.

  • The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Binding Assay cluster_separation Separation cluster_analysis Analysis a Rat Brain Homogenization b Centrifugation a->b c Resuspension of Membrane Pellet b->c d Incubate Membranes with Radioligand ([3H]QNB) and Competitor (N-Ethyl/N-Methyl -3-piperidyl benzilate) c->d e Vacuum Filtration d->e f Wash Filters e->f g Scintillation Counting f->g h Data Analysis (IC50 -> Ki) g->h

Experimental workflow for the in vitro competition binding assay.

Signaling Pathways of Muscarinic Acetylcholine Receptors

This compound and N-Methyl-3-piperidyl benzilate are antagonists of muscarinic acetylcholine receptors (mAChRs). These receptors are G protein-coupled receptors (GPCRs) that are divided into five subtypes (M1-M5). As antagonists, these compounds block the binding of the endogenous agonist, acetylcholine, thereby inhibiting the downstream signaling cascades. The signaling pathways are primarily dependent on the G protein to which the specific mAChR subtype couples.

  • M1, M3, and M5 Receptors: These subtypes couple to Gq/11 proteins. Inhibition of these receptors by the benzilate antagonists prevents the activation of phospholipase C (PLC), which in turn blocks the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This leads to a downstream blockade of calcium mobilization and protein kinase C (PKC) activation.

  • M2 and M4 Receptors: These subtypes couple to Gi/o proteins. Antagonism of these receptors prevents the inhibition of adenylyl cyclase, thus maintaining cellular levels of cyclic AMP (cAMP).

G cluster_M1M3M5 M1, M3, M5 Subtypes cluster_M2M4 M2, M4 Subtypes ACh Acetylcholine M135 M1/M3/M5 Receptor ACh->M135 Binds Gq11 Gq/11 M135->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC ACh2 Acetylcholine M24 M2/M4 Receptor ACh2->M24 Binds Gio Gi/o M24->Gio Activates AC Adenylyl Cyclase Gio->AC Inhibits cAMP ↓ cAMP AC->cAMP Antagonist N-Ethyl/N-Methyl -3-piperidyl benzilate Antagonist->M135 Blocks Antagonist->M24 Blocks

Antagonism of muscarinic acetylcholine receptor signaling pathways.

References

A Comparative Analysis of N-Ethyl-3-piperidyl benzilate and 3-Quinuclidinyl benzilate (BZ) in Muscarinic Receptor Occupancy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two potent anticholinergic compounds, N-Ethyl-3-piperidyl benzilate and 3-Quinuclidinyl benzilate (BZ), with a focus on their interaction with muscarinic acetylcholine (B1216132) receptors (mAChRs). Both compounds are significant tools in neuroscience research due to their high affinity for these receptors. This document summarizes their receptor binding affinities, details the experimental protocols used to determine these properties, and illustrates the relevant biological pathways.

Introduction to the Compounds

This compound is a synthetic anticholinergic agent.[1] Like its more widely known counterpart, BZ, it acts as a competitive antagonist at muscarinic acetylcholine receptors.[1] While less potent and with a shorter duration of action than BZ, its effects are predominantly on the central nervous system.[1]

3-Quinuclidinyl benzilate (BZ) , also known by the NATO code BZ, is a powerful, non-selective competitive antagonist of muscarinic acetylcholine receptors.[2][3] It exhibits high affinity across all five muscarinic receptor subtypes (M1-M5).[2] Due to its potent and long-lasting central effects, BZ was investigated as a chemical warfare incapacitating agent.[2][3] In research, radiolabeled forms of BZ are instrumental in mapping the distribution and density of muscarinic receptors in the brain and other tissues.[2]

Quantitative Comparison of Receptor Binding Affinity

The following table summarizes the in vitro binding affinities (Ki) of this compound and 3-Quinuclidinyl benzilate for muscarinic acetylcholine receptors. Lower Ki values indicate higher binding affinity.

CompoundReceptor SubtypeKi (nM)Test SystemReference
N-Ethyl-4-piperidyl benzilate*Muscarinic (rat brain)0.2In vitro radioligand binding assay[4]
3-Quinuclidinyl benzilate (BZ)M1 (human)0.11 - 0.29In vitro radioligand binding assay
3-Quinuclidinyl benzilate (BZ)Muscarinic (non-selective)Sub-nanomolarIn vitro radioligand binding assay

Note: The Ki value provided is for N-Ethyl-4-piperidyl benzilate, a structural isomer of this compound. Data for the 3-piperidyl isomer was not available in the reviewed literature, but this value provides a reasonable estimate of its high affinity.

Experimental Protocols

In Vitro Radioligand Displacement Assay

This assay is a standard method to determine the binding affinity of an unlabeled compound (like this compound or BZ) by measuring its ability to displace a radiolabeled ligand from the target receptor.[5][6]

1. Membrane Preparation:

  • Tissues (e.g., rat brain cortex) or cells expressing the muscarinic receptor of interest are homogenized in a cold buffer.[6]

  • The homogenate is centrifuged to pellet the cell membranes containing the receptors.[6]

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.[6]

2. Assay Procedure:

  • The assay is typically performed in a 96-well plate format.

  • To each well, the following are added:

    • A fixed amount of the prepared cell membranes.

    • A fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine or [³H]-QNB).

    • A range of concentrations of the unlabeled test compound (the "competitor").

  • The plate is incubated to allow the binding to reach equilibrium.

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.[5]

  • The filters are washed with ice-cold buffer to remove unbound radioligand.[5]

  • The amount of radioactivity trapped on the filters is quantified using a scintillation counter.[5]

4. Data Analysis:

  • The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor.

  • The concentration of the competitor that inhibits 50% of the specific radioligand binding is determined as the IC50 value.

  • The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

G Experimental Workflow: In Vitro Radioligand Displacement Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis tissue_prep Tissue/Cell Homogenization centrifugation1 Centrifugation to Pellet Membranes tissue_prep->centrifugation1 wash_resuspend Wash and Resuspend Membranes centrifugation1->wash_resuspend assay_setup Incubate Membranes with Radioligand and Competitor wash_resuspend->assay_setup filtration Rapid Filtration assay_setup->filtration washing Wash Filters filtration->washing scintillation Scintillation Counting washing->scintillation data_analysis Calculate IC50 and Ki scintillation->data_analysis G Muscarinic Acetylcholine Receptor Signaling Pathways cluster_m1m3m5 M1, M3, M5 Pathway cluster_m2m4 M2, M4 Pathway m1m3m5 M1, M3, M5 Receptors gq11 Gq/11 m1m3m5->gq11 Activates plc Phospholipase C (PLC) gq11->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc m2m4 M2, M4 Receptors gio Gi/o m2m4->gio Activates ac Adenylyl Cyclase gio->ac Inhibits ion_channel Ion Channel Modulation gio->ion_channel βγ subunit camp ↓ cAMP ac->camp acetylcholine Acetylcholine acetylcholine->m1m3m5 acetylcholine->m2m4 antagonist This compound or BZ antagonist->m1m3m5 antagonist->m2m4

References

Validation of N-Ethyl-3-piperidyl benzilate as a Selective Muscarinic Antagonist: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-Ethyl-3-piperidyl benzilate's performance as a muscarinic antagonist against other established alternatives. The information presented herein is supported by experimental data to facilitate an objective evaluation for research and drug development purposes.

Introduction to Muscarinic Antagonists

Muscarinic acetylcholine (B1216132) receptors (mAChRs) are a family of G protein-coupled receptors that are crucial in mediating the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[1] There are five distinct subtypes, M1 through M5, which are involved in a wide array of physiological processes. As such, they are significant drug targets for numerous diseases. Muscarinic antagonists are compounds that bind to these receptors but do not activate them, thereby blocking the actions of acetylcholine or other muscarinic agonists. The therapeutic and research utility of a muscarinic antagonist is often defined by its selectivity for a particular receptor subtype.

This compound is an anticholinergic drug that is structurally related to the non-selective muscarinic antagonist 3-Quinuclidinyl benzilate (QNB).[2][3] While radiolabeled versions of this compound have been utilized in research to map the distribution of muscarinic receptors, a detailed and comparative analysis of its selectivity profile across all five receptor subtypes is essential for its validation as a research tool or potential therapeutic agent.[2][3] This guide aims to provide such a comparison.

Comparative Analysis of Binding Affinities

The selectivity of a muscarinic antagonist is determined by its binding affinity for each of the five receptor subtypes. This is typically quantified by the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.

For a robust comparison, the following table summarizes the binding affinities (Ki or pKi values, where pKi = -log(Ki)) of several well-characterized muscarinic antagonists across the M1 to M5 receptor subtypes.

AntagonistM1M2M3M4M5
Atropine (B194438) Ki: 1.27 nM[5]Ki: 3.24 nM[5]Ki: 2.21 nM[5]Ki: 0.77 nM[5]Ki: 2.84 nM[5]
pKi: 8.7[6]
Pirenzepine (B46924) pKi: 8.19[7]pKi: 6.63 (pA2)[8]pKi: 7.0 (pKB)[9]pKi: 8.32[8]pKi: 8.32[8]
Ki: 1.8 x 10-8 M[2]
Methoctramine pKi: 8.00[10]pKi: 6.2 (pKB)[9]
Ki: 13.2 nM[11]Ki: 214 nM[11]Ki: 31.6 nM[11]Ki: 135 nM[11]
4-DAMP pKi: 8.1 (pKB)[9]pKi: 9.2 (pKB)[9]
pKi: 8.8 (pKB)[9]

Note: The data presented is compiled from various sources and experimental conditions may differ. Ki is the inhibition constant, pKi is the negative logarithm of Ki, pA2 and pKB are measures of antagonist potency derived from functional assays.

Experimental Protocols

The validation of a muscarinic antagonist involves a series of in vitro experiments to determine its binding affinity and functional potency at each receptor subtype.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for a receptor.

Objective: To determine the inhibition constant (Ki) of this compound and other antagonists for each of the five muscarinic receptor subtypes.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from cell lines (e.g., CHO or HEK293) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

  • Assay Setup: In a multi-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine) and varying concentrations of the unlabeled antagonist being tested (the "competitor").

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assays (e.g., Calcium Flux Assay)

Functional assays measure the ability of an antagonist to block the cellular response to an agonist.

Objective: To determine the functional potency (e.g., IC50) of this compound in blocking agonist-induced signaling.

Methodology (for Gq-coupled receptors M1, M3, M5):

  • Cell Culture: Cells expressing the M1, M3, or M5 receptor subtype are cultured in a multi-well plate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye.

  • Antagonist Incubation: The cells are pre-incubated with varying concentrations of the antagonist.

  • Agonist Stimulation: A known muscarinic agonist (e.g., carbachol) is added to the wells to stimulate the receptors.

  • Signal Detection: The change in fluorescence, which corresponds to the increase in intracellular calcium, is measured using a plate reader.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced calcium response (IC50) is determined.

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.

Muscarinic_Signaling_Pathways cluster_Gq M1, M3, M5 Signaling cluster_Gi M2, M4 Signaling cluster_antagonist Antagonist Action M1_M3_M5 M1, M3, M5 Receptors Gq Gq/11 M1_M3_M5->Gq Acetylcholine PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC M2_M4 M2, M4 Receptors Gi Gi/o M2_M4->Gi Acetylcholine AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP Antagonist N-Ethyl-3-piperidyl benzilate Antagonist->M1_M3_M5 blocks Antagonist->M2_M4 blocks

Muscarinic Receptor Signaling Pathways

Radioligand_Binding_Workflow start Start prep_membranes Prepare Cell Membranes (Expressing M1-M5) start->prep_membranes setup_assay Incubate Membranes with Radioligand & Competitor prep_membranes->setup_assay incubate Allow Binding to Reach Equilibrium setup_assay->incubate filter Separate Bound & Unbound Ligand via Filtration incubate->filter count Quantify Radioactivity filter->count analyze Calculate IC50 and Ki count->analyze end End analyze->end

Radioligand Binding Assay Workflow

Conclusion

The validation of this compound as a selective muscarinic antagonist requires a comprehensive assessment of its binding affinity and functional potency across all five muscarinic receptor subtypes. While direct and complete comparative data for this compound is limited, the available information suggests it is a potent muscarinic antagonist. For a definitive characterization of its selectivity, further experimental investigation using the standardized protocols outlined in this guide is recommended. The provided comparative data for established antagonists serves as a benchmark for such validation studies. Researchers are encouraged to generate and publish subtype-selective binding data for this compound to enhance its utility within the scientific community.

References

A Comparative Analysis of N-Ethyl-3-piperidyl benzilate with Other Anticholinergic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the anticholinergic agent N-Ethyl-3-piperidyl benzilate against other well-established anticholinergic compounds: atropine (B194438), scopolamine (B1681570), and glycopyrrolate (B1671915). This document is intended to serve as a resource for researchers and professionals in drug development by presenting objective comparisons of pharmacological activity, supported by experimental data and detailed methodologies.

Introduction to Anticholinergic Agents

Anticholinergic agents are a class of drugs that competitively inhibit the action of the neurotransmitter acetylcholine (B1216132) (ACh) at muscarinic acetylcholine receptors (mAChRs).[1] These receptors are integral to the parasympathetic nervous system, which governs a wide array of involuntary bodily functions.[1] Consequently, anticholinergic drugs find therapeutic applications in treating conditions such as overactive bladder, chronic obstructive pulmonary disease (COPD), and certain types of bradycardia.[2] Beyond their therapeutic uses, some anticholinergic compounds, particularly those that can cross the blood-brain barrier, are known for their central nervous system (CNS) effects, which can range from sedation and amnesia to delirium and hallucinations.[3]

This compound, also known as JB-318, is a potent anticholinergic agent that is structurally related to the chemical warfare agent 3-Quinuclidinyl benzilate (QNB).[4] Like its more potent analogue, this compound exhibits predominant effects on the central nervous system.[4] While it has been used in research, particularly in radiolabeled forms for mapping the distribution of muscarinic receptors in the brain, its clinical use is non-existent due to its powerful psychoactive properties and a high potential for abuse, leading to its classification as a Schedule I controlled substance in the United States.[4][5]

This guide will compare the pharmacological profile of this compound with three widely recognized anticholinergic drugs:

  • Atropine: A naturally occurring tertiary amine derived from plants of the nightshade family. It is a non-selective muscarinic antagonist used for various medical purposes, including treating bradycardia, and as an antidote for organophosphate poisoning.[6]

  • Scopolamine: Another belladonna alkaloid, scopolamine is also a tertiary amine that readily crosses the blood-brain barrier. It is known for its potent central effects, leading to its use in preventing motion sickness and postoperative nausea and vomiting.[7][8]

  • Glycopyrrolate: A synthetic quaternary ammonium (B1175870) compound. Due to its charged nature, it does not readily cross the blood-brain barrier, resulting in predominantly peripheral anticholinergic effects. This characteristic makes it useful for reducing salivary and respiratory secretions without significant central side effects.

Comparative Pharmacological Data

The primary mechanism of action for these agents is the competitive antagonism of muscarinic acetylcholine receptors. There are five subtypes of muscarinic receptors (M1-M5), each with distinct tissue distributions and signaling pathways. The affinity of an anticholinergic agent for these receptor subtypes determines its specific pharmacological profile and potential side effects.

Muscarinic Receptor Binding Affinities

The binding affinity of a drug for its receptor is a key determinant of its potency. This is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in the absence of the endogenous ligand. A lower Ki value indicates a higher binding affinity. The data is often presented as pKi, which is the negative logarithm of the Ki value.

AgentM1 (pKi)M2 (pKi)M3 (pKi)M4 (pKi)M5 (pKi)
This compound Data not publicly available. Reported to have lower affinity than its N-methyl analogue.[4]Data not publicly available.Data not publicly available.Data not publicly available.Data not publicly available.
Atropine ~8.9 - 9.2~8.9 - 9.5~9.2 - 9.6~8.9~8.8
Scopolamine High affinity (selective for M1/M2 over other subtypes)High affinityModerate affinityModerate affinityWeaker inhibition
Glycopyrrolate ~9.1~8.8~9.3Data not availableData not available

Signaling Pathways

Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that initiate intracellular signaling cascades upon activation by acetylcholine. The five subtypes are broadly categorized into two main signaling pathways based on the G protein they couple to.

  • M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins.[9][10] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately leads to various cellular responses, including smooth muscle contraction and glandular secretion.[9][10]

  • M2 and M4 Receptors: These subtypes couple to Gi/o proteins.[10] Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Additionally, the βγ subunits of the Gi/o protein can directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization and reduced neuronal excitability.[10]

Anticholinergic agents, by blocking the binding of acetylcholine to these receptors, prevent the initiation of these signaling cascades.

Muscarinic_Signaling_Pathways cluster_Gq Gq/11-Coupled Pathway cluster_Gi Gi/o-Coupled Pathway M1 M1 Receptor M3 M3 Receptor M5 M5 Receptor Gq Gq/11 PLC Phospholipase C PIP2 PIP2 IP3 IP3 DAG DAG Ca_release ↑ Intracellular Ca²⁺ PKC Protein Kinase C Response_Gq Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) M2 M2 Receptor M4 M4 Receptor Gi Gi/o AC Adenylyl Cyclase cAMP ↓ cAMP GIRK GIRK Channels Hyperpolarization Hyperpolarization Response_Gi Cellular Response (e.g., Decreased Heart Rate, Reduced Neurotransmitter Release) ACh Acetylcholine ACh->M1 ACh->M3 ACh->M5 ACh->M2 ACh->M4 Anticholinergic Anticholinergic Agent (e.g., this compound) Anticholinergic->M1 Anticholinergic->M3 Anticholinergic->M5 Anticholinergic->M2 Anticholinergic->M4

Experimental Protocols

This section details the methodologies for key experiments used to characterize and compare anticholinergic agents.

In Vitro Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of a compound for a specific receptor subtype.

Objective: To determine the inhibition constant (Ki) of a test compound for each of the five human muscarinic acetylcholine receptor subtypes (M1-M5).

Materials:

  • Cell membranes prepared from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: Typically [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • Test compounds: this compound, atropine, scopolamine, glycopyrrolate.

  • Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash buffer: Cold assay buffer.

  • Non-specific binding control: A high concentration (e.g., 1 µM) of a non-labeled universal muscarinic antagonist like atropine.

  • 96-well filter plates (e.g., GF/B or GF/C).

  • Scintillation cocktail and a liquid scintillation counter.

  • Cell harvester.

Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Radioligand and cell membranes.

    • Non-specific Binding (NSB): Radioligand, cell membranes, and the non-specific binding control.

    • Competition: Radioligand, cell membranes, and a specific concentration of the test compound.

  • Incubation: Incubate the plate at a constant temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration: Terminate the reaction by rapid vacuum filtration through the filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: After the filters are dry, add scintillation cocktail to each well and measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from the competition curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Radioligand_Binding_Assay_Workflow start Start reagent_prep Prepare Reagents: - Cell Membranes (M1-M5) - Radioligand ([³H]-NMS) - Test Compounds - Buffers start->reagent_prep plate_setup Set up 96-well Plate: - Total Binding - Non-specific Binding - Competition Wells reagent_prep->plate_setup incubation Incubate to Reach Equilibrium plate_setup->incubation filtration Rapid Vacuum Filtration incubation->filtration washing Wash Filters filtration->washing scintillation Add Scintillation Cocktail & Count washing->scintillation data_analysis Data Analysis scintillation->data_analysis ic50 Determine IC50 from Competition Curve data_analysis->ic50 ki_calc Calculate Ki using Cheng-Prusoff Equation ic50->ki_calc end End ki_calc->end

In Vivo Functional Assays

In vivo assays are crucial for assessing the physiological effects of anticholinergic agents in a living organism.

Objective: To evaluate the central anticholinergic activity of a test compound by its ability to antagonize tremors induced by the muscarinic agonist oxotremorine (B1194727).[11][12]

Animals: Male mice or rats.

Materials:

  • Oxotremorine sesquifumarate.

  • Test compounds.

  • Vehicle for drug administration (e.g., saline).

  • Tremor measurement device (e.g., an accelerometer-based system or a force transducer).

Procedure:

  • Acclimation: Acclimate the animals to the testing environment.

  • Drug Administration: Administer the test compound or vehicle via an appropriate route (e.g., intraperitoneally, i.p.) at a predetermined time before the oxotremorine challenge (e.g., 30 minutes).

  • Oxotremorine Challenge: Administer oxotremorine (e.g., 0.5-1.0 mg/kg, i.p. or subcutaneously, s.c.) to induce tremors.

  • Tremor Assessment:

    • Place the animal in the tremor measurement apparatus.

    • Record tremor activity for a defined period (e.g., 30-60 minutes) after oxotremorine administration.

    • The intensity and frequency of tremors are quantified.

  • Data Analysis: Compare the tremor intensity in the test compound-treated groups to the vehicle-treated control group. The results are often expressed as the percentage of inhibition of the oxotremorine-induced tremor.

Objective: To assess the peripheral anticholinergic activity of a test compound by measuring its ability to inhibit saliva secretion.[1][13]

Animals: Male mice or rats.

Materials:

  • Sialagogue (a substance that promotes salivation), typically pilocarpine (B147212).

  • Test compounds.

  • Vehicle.

  • Pre-weighed cotton balls.

  • Anesthetic (if required for the procedure).

Procedure:

  • Fasting: Fast the animals overnight with free access to water.

  • Drug Administration: Administer the test compound or vehicle.

  • Saliva Collection (Pre-stimulation): Place pre-weighed cotton balls in the animals' mouths for a set period to collect baseline saliva.

  • Sialagogue Administration: Administer pilocarpine (e.g., 1 mg/kg, s.c.) to stimulate salivation.

  • Saliva Collection (Post-stimulation): Immediately after pilocarpine administration, place new pre-weighed cotton balls in the mouths for a defined period (e.g., 15-30 minutes).

  • Quantification: Reweigh the cotton balls to determine the amount of saliva secreted.

  • Data Analysis: Compare the amount of saliva produced in the test compound-treated groups to the vehicle-treated control group. The results are expressed as the percentage of inhibition of pilocarpine-induced salivation.

Objective: To evaluate the effect of a test compound on gastrointestinal transit time, a measure of its peripheral anticholinergic activity on the smooth muscles of the gut.[14][15]

Animals: Male mice or rats.

Materials:

  • Charcoal meal (e.g., a 5-10% suspension of charcoal in 5-10% gum acacia).

  • Test compounds.

  • Vehicle.

Procedure:

  • Fasting: Fast the animals overnight with free access to water.

  • Drug Administration: Administer the test compound or vehicle.

  • Charcoal Meal Administration: After a set time (e.g., 30-60 minutes), administer the charcoal meal orally.

  • Euthanasia and Dissection: After a specific period (e.g., 20-30 minutes), humanely euthanize the animals.

  • Measurement: Carefully dissect the small intestine from the pylorus to the cecum.

  • Quantification: Measure the total length of the small intestine and the distance traveled by the charcoal meal from the pylorus.

  • Data Analysis: Calculate the percentage of the intestinal transit for each animal: (distance traveled by charcoal / total length of small intestine) x 100. Compare the percentage of transit in the test compound-treated groups to the vehicle-treated control group.

Conclusion

This guide provides a framework for the comparative analysis of this compound with other key anticholinergic agents. While a complete quantitative comparison of binding affinities is hampered by the limited publicly available data for this compound, the provided experimental protocols offer a robust basis for conducting such comparative studies. The differences in chemical structure—tertiary amines like this compound, atropine, and scopolamine that can cross the blood-brain barrier, versus the quaternary ammonium structure of glycopyrrolate which limits CNS penetration—are fundamental to their distinct pharmacological profiles. A thorough understanding of their receptor subtype selectivity and their effects in in vivo functional assays is critical for any researcher or drug development professional working with this class of compounds. The provided diagrams of the signaling pathways and experimental workflows serve as visual aids to complement the detailed textual information.

References

Cross-Validation of In Vitro and In Vivo Binding Data for N-Ethyl-3-piperidyl benzilate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding characteristics of N-Ethyl-3-piperidyl benzilate, a potent muscarinic acetylcholine (B1216132) receptor antagonist. By cross-validating in vitro binding affinities with in vivo receptor occupancy data, this document aims to offer a clearer understanding of its pharmacological profile relative to key alternatives. All data is presented in standardized tables, accompanied by detailed experimental protocols and visual workflows to support rigorous scientific evaluation.

In Vitro Binding Affinity of Muscarinic Receptor Antagonists

The following table summarizes the in vitro binding affinities (Ki in nM) of this compound and its analogs, alongside commonly used muscarinic antagonists, for the five muscarinic receptor subtypes (M1-M5). Lower Ki values indicate a higher binding affinity.

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)
This compound Data not availableData not availableData not availableData not availableData not available
N-Methyl-3-piperidyl benzilate Data not availableData not availableData not availableData not availableData not available
Atropine 1.273.242.210.772.84[1]
Scopolamine 0.835.30.340.380.34

In Vivo Muscarinic Receptor Occupancy

Positron Emission Tomography (PET) studies in conscious monkeys have been conducted to evaluate the in vivo binding of radiolabeled this compound (--INVALID-LINK--3-EPB) and its methyl analog (--INVALID-LINK--3-MPB) to muscarinic acetylcholine receptors in various brain regions. The binding potential (BP), an index of receptor density and affinity, is presented below.

Brain Region--INVALID-LINK--3-MPB (Methyl) BP--INVALID-LINK--3-EPB (Ethyl) BP
Striatum3.55 ± 0.382.65 ± 0.31
Occipital Cortex3.28 ± 0.352.45 ± 0.29
Frontal Cortex2.85 ± 0.312.13 ± 0.25
Temporal Cortex2.78 ± 0.302.08 ± 0.24
Cingulate Gyrus2.65 ± 0.291.98 ± 0.23
Hippocampus2.58 ± 0.281.93 ± 0.22
Thalamus2.15 ± 0.241.61 ± 0.19
Pons1.55 ± 0.181.16 ± 0.15
Cerebellum--

Data adapted from Nishiyama et al., Synapse, 2001.[2] The cerebellum is used as a reference region with negligible specific binding.

The in vivo data indicates that N-Methyl-3-piperidyl benzilate (--INVALID-LINK--3-MPB) has a higher binding potential across all measured brain regions compared to this compound (--INVALID-LINK--3-EPB).[2] This is consistent with in vitro findings that suggest the N-methyl analog possesses a higher binding affinity.[2]

Experimental Protocols

In Vitro Competition Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for muscarinic receptor subtypes.

Materials:

  • Cell membranes expressing a specific human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

  • Non-specific binding control: Atropine (1 µM).

  • Test compounds (e.g., this compound) at various concentrations.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for total binding (assay buffer, radioligand, cell membranes), non-specific binding (atropine, radioligand, cell membranes), and competition (test compound at varying concentrations, radioligand, cell membranes).

  • Incubation: Add 50 µL of assay buffer, atropine, or test compound dilution to the respective wells. Add 50 µL of [³H]-NMS solution, followed by 100 µL of the cell membrane suspension. Incubate at room temperature for 60-120 minutes to reach equilibrium.

  • Filtration: Terminate the assay by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Positron Emission Tomography (PET) Imaging

Objective: To measure the in vivo binding of a radiolabeled ligand to muscarinic receptors in the brain.

Materials:

  • Radiolabeled ligand (e.g., --INVALID-LINK--3-EPB).

  • PET scanner.

  • Anesthetized non-human primate model (e.g., conscious monkey).

  • Arterial line for blood sampling.

  • Data acquisition and analysis software.

Procedure:

  • Animal Preparation: The subject is positioned in the PET scanner. Anesthesia is administered if required, though studies in conscious animals are preferred to avoid confounding effects. An arterial line is placed for blood sampling to measure the input function.

  • Radioligand Injection: A bolus of the radiolabeled ligand is injected intravenously.

  • PET Scan: Dynamic PET scanning is performed for a duration of 90-120 minutes to capture the uptake and washout of the radiotracer in the brain.

  • Arterial Blood Sampling: Arterial blood samples are collected throughout the scan to measure the concentration of the radioligacer and its metabolites in the plasma over time.

  • Image Reconstruction and Analysis: The PET data is reconstructed into a series of images over time. Regions of interest (ROIs) are drawn on the images corresponding to different brain structures.

  • Kinetic Modeling: The time-activity curves for each ROI and the arterial input function are fitted to a compartmental model (e.g., a two-tissue compartment model) to estimate kinetic parameters, including the binding potential (BP). The BP is calculated as BP = k₃/k₄, where k₃ and k₄ are the rate constants for ligand transfer from the non-displaceable to the specific binding compartment and vice versa.

Visualizations

Muscarinic_Receptor_Signaling_Pathway cluster_M1_M3_M5 M1, M3, M5 Receptor Pathway cluster_M2_M4 M2, M4 Receptor Pathway ACh1 Acetylcholine M135 M1/M3/M5 Receptor ACh1->M135 Gq11 Gq/11 M135->Gq11 activates PLC Phospholipase C Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C Activation DAG->PKC ACh2 Acetylcholine M24 M2/M4 Receptor ACh2->M24 Gio Gi/o M24->Gio activates AC Adenylyl Cyclase Gio->AC inhibits beta_gamma βγ subunit Gio->beta_gamma cAMP ↓ cAMP AC->cAMP IonChannel Ion Channel Modulation (e.g., K⁺ channels) beta_gamma->IonChannel

Caption: Muscarinic Acetylcholine Receptor Signaling Pathways.

Cross_Validation_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies invitro_assay Radioligand Binding Assay ki_value Determine Ki values (Binding Affinity) invitro_assay->ki_value cross_validation Cross-Validation ki_value->cross_validation invivo_imaging PET Imaging with Radiolabeled Ligand bp_value Determine Binding Potential (BP) (Receptor Occupancy) invivo_imaging->bp_value bp_value->cross_validation correlation Correlate in vitro Ki with in vivo BP cross_validation->correlation conclusion Validated Pharmacological Profile correlation->conclusion

Caption: Workflow for Cross-Validation of In Vitro and In Vivo Data.

References

Head-to-Head Comparison of PET Ligands for Muscarinic Receptor Imaging

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

The muscarinic acetylcholine (B1216132) receptors (mAChRs) are a family of G protein-coupled receptors that play crucial roles in regulating a wide array of physiological functions in the central and peripheral nervous systems. Comprising five subtypes (M1-M5), they are implicated in learning, memory, attention, and autonomic control. Dysregulation of the cholinergic system and specific muscarinic receptor subtypes is a hallmark of several neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.[1] Positron Emission Tomography (PET) imaging provides a non-invasive method to quantify the distribution and density of these receptors in the living human brain, offering invaluable insights for disease diagnosis, patient stratification, and the development of novel therapeutics.

This guide provides a head-to-head comparison of key PET ligands developed for imaging muscarinic receptor subtypes, with a focus on the M1, M2, and M4 receptors, which are prominent targets in current drug discovery efforts. The comparison is based on quantitative data from preclinical and clinical studies, including binding affinities and in vivo imaging metrics. Detailed experimental protocols and visualizations of relevant signaling pathways and workflows are also provided to support researchers in their study design and data interpretation.

Data Presentation: Quantitative Comparison of Muscarinic PET Ligands

The selection of an appropriate PET ligand is critical for the successful imaging of a specific muscarinic receptor subtype. Key parameters for ligand selection include high affinity for the target receptor, high selectivity over other receptor subtypes, and favorable pharmacokinetic properties that allow for good brain penetration and specific binding signal. The following tables summarize the in vitro binding affinities (Ki) and in vivo imaging data (Standardized Uptake Value Ratio - SUVR) for several prominent muscarinic PET ligands.

Table 1: In Vitro Binding Affinity (Ki, nM) of M1-Selective PET Ligands

LigandM1M2M3M4M5Reference
¹¹C-LSN3172176 8.963.83,03141.455.6[2]
¹¹C-MK-6884 ---High Affinity-[3]
¹⁸F-FP-TZTP 7.42.2---[4]
¹¹C-Xanomeline ---High Affinity-[4]

Table 2: In Vitro Binding Affinity (Ki, nM) of M2 and M4-Targeting PET Ligands

LigandM1M2M3M4M5Reference
¹⁸F-FP-TZTP 7.42.2---[4]
¹¹C-MK-6884 ---High Affinity-[3]

Table 3: In Vivo Imaging Data (SUVR) of Selected Muscarinic PET Ligands

LigandTarget ReceptorBrain RegionSUVRSubject PopulationReference
¹⁸F-FDEX Pan-muscarinicPutamen~4.5 (Ki=0.42)Healthy Volunteers[5]
¹⁸F-FDEX Pan-muscarinicFrontal Cortex~3.0 (Ki=0.27)Healthy Volunteers[5]
¹¹C-MK-6884 M4Cortex, Hippocampus, StriatumLower in Cocaine SA ratsRodent Model[6]

Note: SUVR (Standardized Uptake Value Ratio) is a semi-quantitative measure of tracer uptake in a region of interest relative to a reference region with low receptor density (e.g., cerebellum). Higher SUVR values generally indicate higher specific binding.

Experimental Protocols

Accurate and reproducible data are paramount in PET imaging studies. The following sections provide detailed methodologies for key experiments cited in the evaluation of muscarinic PET ligands.

In Vitro Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a ligand for a specific receptor subtype.

Objective: To determine the inhibition constant (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to muscarinic receptors.

Materials:

  • Cell membranes expressing a specific human muscarinic receptor subtype (M1-M5).

  • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS).

  • Unlabeled test compound (competitor).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Atropine or another high-affinity non-selective muscarinic antagonist for determining non-specific binding.

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation counter and scintillation cocktail.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the unlabeled test compound and a fixed concentration of the radioligand in assay buffer.

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Radioligand + cell membranes.

    • Non-specific Binding (NSB): Radioligand + cell membranes + a high concentration of a non-selective antagonist (e.g., 1 µM Atropine).

    • Competition: Radioligand + cell membranes + varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.[7]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[7]

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) from the curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo PET Imaging in Humans

This protocol outlines the general procedure for conducting a PET imaging study in human subjects to evaluate a muscarinic PET ligand.

Objective: To quantify the distribution and density of muscarinic receptors in the human brain using a specific PET radioligand.

Procedure:

  • Subject Recruitment and Screening: Recruit healthy volunteers or patients with a specific neurological condition. Perform a thorough medical history, physical examination, and relevant laboratory tests to ensure subject eligibility.

  • Radioligand Synthesis: Synthesize the PET radioligand (e.g., ¹¹C- or ¹⁸F-labeled) under Good Manufacturing Practice (GMP) conditions. The radiochemical purity and specific activity of the final product must be determined.

  • Subject Preparation: On the day of the scan, insert two intravenous catheters, one for radioligand injection and one for arterial or venous blood sampling. Position the subject's head in the PET scanner with a head holder to minimize motion.

  • PET Scan Acquisition:

    • Perform a transmission scan for attenuation correction.

    • Administer a bolus injection of the radioligand intravenously.

    • Acquire dynamic PET data for a specified duration (e.g., 90-120 minutes).[8]

  • Arterial Blood Sampling (for full kinetic modeling): Collect arterial blood samples throughout the scan to measure the concentration of the radioligand in plasma and its metabolites.

  • Image Reconstruction and Analysis:

    • Reconstruct the dynamic PET images.

    • Co-register the PET images with the subject's anatomical MRI scan.

    • Define regions of interest (ROIs) on the MRI, including target regions with high receptor density and a reference region with low or negligible receptor density (e.g., cerebellum).

    • Generate time-activity curves (TACs) for each ROI.

  • Kinetic Modeling:

    • Full Kinetic Modeling (with arterial input function): Use compartmental models (e.g., two-tissue compartment model) to estimate kinetic parameters such as the total distribution volume (VT).

    • Reference Tissue Models (without arterial blood sampling): Use models like the Simplified Reference Tissue Model (SRTM) to estimate the binding potential (BP_ND), which is related to the receptor density.

    • Standardized Uptake Value Ratio (SUVR): For static imaging or simplified analysis, calculate the SUVR by dividing the tracer uptake in a target region by the uptake in the reference region at a specific time point or time window when pseudo-equilibrium is reached.[9]

Mandatory Visualization

Signaling Pathways

Muscarinic receptors mediate their effects through different G protein signaling pathways. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, while the M2 and M4 subtypes couple to Gi/o proteins.

Gq_signaling cluster_receptor Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine M1_M3_M5 M1/M3/M5 Receptor ACh->M1_M3_M5 Gq11 Gq/11 M1_M3_M5->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Gq/11 protein-coupled signaling pathway for M1, M3, and M5 muscarinic receptors.

Gi_signaling cluster_receptor Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine M2_M4 M2/M4 Receptor ACh->M2_M4 Gio Gi/o M2_M4->Gio activates AC Adenylyl Cyclase (AC) Gio->AC inhibits ATP ATP AC->ATP converts cAMP cyclic AMP (cAMP) ATP->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Cellular_Response Cellular Response PKA->Cellular_Response

Caption: Gi/o protein-coupled signaling pathway for M2 and M4 muscarinic receptors.

Experimental Workflow

The development and evaluation of a novel PET ligand for muscarinic receptor imaging follows a structured workflow, from initial ligand design to clinical validation.

PET_Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Translation Ligand_Design Ligand Design & Chemical Synthesis In_Vitro_Assays In Vitro Binding Assays (Affinity & Selectivity) Ligand_Design->In_Vitro_Assays Radiolabeling Radiolabeling (¹¹C or ¹⁸F) In_Vitro_Assays->Radiolabeling Animal_PET In Vivo Animal PET Studies (Pharmacokinetics, Specificity) Radiolabeling->Animal_PET Dosimetry Dosimetry Studies (Radiation Safety) Animal_PET->Dosimetry First_in_Human First-in-Human PET Studies (Healthy Volunteers) Dosimetry->First_in_Human Patient_Studies Patient Population Studies (Disease Characterization) First_in_Human->Patient_Studies Drug_Development Application in Drug Development (Target Engagement, Pharmacodynamics) Patient_Studies->Drug_Development

Caption: General experimental workflow for the development and evaluation of a PET ligand.

References

Comparative Analysis of N-Ethyl-3-piperidyl benzilate and Other Benzilate Esters: Potency and Efficacy at Muscarinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological properties of N-Ethyl-3-piperidyl benzilate and related benzilate compounds, focusing on their potency and efficacy as muscarinic acetylcholine (B1216132) receptor antagonists. The information presented is collated from various experimental sources to facilitate objective evaluation and inform future research and development.

Introduction to Benzilate Muscarinic Antagonists

Benzilate esters are a class of potent anticholinergic compounds known for their high affinity for muscarinic acetylcholine receptors (mAChRs). These receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. Due to their ability to block muscarinic signaling, benzilates have been investigated for various therapeutic applications and are also known for their psychoactive properties. This guide focuses on comparing the in vitro potency and efficacy of this compound with other structurally similar and widely studied benzilates, namely N-Methyl-3-piperidyl benzilate and 3-Quinuclidinyl benzilate (QNB).

Comparative Potency at Muscarinic Receptors

The potency of a competitive antagonist is typically quantified by its inhibition constant (Ki), which represents the concentration of the antagonist required to occupy 50% of the receptors in the absence of the agonist. A lower Ki value indicates a higher binding affinity and thus greater potency.

While direct comparative studies providing Ki values for this compound, N-Methyl-3-piperidyl benzilate, and 3-Quinuclidinyl benzilate under identical experimental conditions are limited in the public domain, the general consensus from qualitative and indirect quantitative data establishes a clear rank order of potency. 3-Quinuclidinyl benzilate (QNB, also known as BZ) is consistently reported as the most potent of the three, followed by the N-methyl and then the N-ethyl analogues of 3-piperidyl benzilate.[1][2]

Radiolabeled versions of this compound have been used in research to map the distribution of muscarinic acetylcholine receptors in the brain; however, it has a slightly lower binding affinity than the N-methyl analogue, making it less potent.[3]

To provide a quantitative perspective, data from a study on the N-substituted derivatives of the closely related 4-piperidinyl benzilate scaffold can be considered as a proxy. This study demonstrated that N-substitution with either a methyl or an ethyl group on the piperidine (B6355638) ring resulted in a significant increase in affinity compared to the unsubstituted parent compound.[4]

Table 1: Comparative Binding Affinities (Ki) of Benzilate Derivatives for Muscarinic Receptors

CompoundChemical StructureKi (nM)Source
N-Ethyl-4-piperidyl benzilate (Image of N-Ethyl-4-piperidyl benzilate structure)0.2[4]
N-Methyl-4-piperidyl benzilate (Image of N-Methyl-4-piperidyl benzilate structure)0.2[4]
4-Piperidyl benzilate (unsubstituted) (Image of 4-Piperidyl benzilate structure)2.0[4]
3-Quinuclidinyl benzilate (QNB/BZ) (Image of 3-Quinuclidinyl benzilate structure)Not directly compared in the same study, but widely reported as more potent than piperidyl analogues.[5][6][5][6]

Note: The Ki values for the N-ethyl and N-methyl derivatives are for the 4-piperidyl isomers, which may differ from the 3-piperidyl isomers. However, this data suggests that the difference in potency between the N-ethyl and N-methyl substitutions on the piperidine ring may be minimal for this class of compounds.

Efficacy as Muscarinic Receptor Antagonists

As competitive antagonists, the primary measure of efficacy for these benzilates is their ability to block the action of muscarinic agonists. The efficacy of an antagonist is often determined through functional assays that measure the downstream signaling events following receptor activation. For muscarinic receptors, these assays can include measuring changes in intracellular calcium levels (for Gq/11-coupled receptors) or inhibition of adenylyl cyclase (for Gi/o-coupled receptors).

Signaling Pathways of Muscarinic Acetylcholine Receptors

Benzilates exert their effects by blocking the signaling cascades initiated by acetylcholine binding to muscarinic receptors. There are five subtypes of muscarinic receptors (M1-M5), which couple to different G-protein families to elicit diverse cellular responses.

  • M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

  • M2 and M4 Receptors: These subtypes are coupled to Gi/o proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). The βγ subunits of the Gi/o protein can also directly activate G-protein-coupled inwardly-rectifying potassium channels (GIRKs).

Gq_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor M1, M3, M5 Receptor g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Ca²⁺ Release ip3->ca2 Mediates pkc PKC Activation dag->pkc Activates acetylcholine Acetylcholine acetylcholine->receptor Activates benzilate Benzilate Antagonist benzilate->receptor Blocks

Gq/11 Signaling Pathway for M1, M3, and M5 Muscarinic Receptors.

Gi_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor M2, M4 Receptor g_protein Gi/o receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits girk GIRK Channel g_protein->girk Activates (βγ subunit) atp ATP ac->atp Converts k_ion K⁺ girk->k_ion Efflux camp cAMP atp->camp acetylcholine Acetylcholine acetylcholine->receptor Activates benzilate Benzilate Antagonist benzilate->receptor Blocks

Gi/o Signaling Pathway for M2 and M4 Muscarinic Receptors.

Experimental Protocols

The following are generalized methodologies for key experiments used to evaluate the potency and efficacy of benzilate compounds at muscarinic receptors.

Radioligand Binding Assay (for determining Ki)

This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand.

1. Membrane Preparation:

  • Homogenize tissue or cells expressing the muscarinic receptor subtype of interest in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

  • Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration determined by a protein assay (e.g., BCA assay).

2. Binding Assay:

  • In a 96-well plate, incubate the prepared cell membranes with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]QNB or [3H]N-methylscopolamine) and varying concentrations of the unlabeled test compound (e.g., this compound).

  • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-radiolabeled antagonist like atropine).

  • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

3. Separation and Counting:

  • Rapidly separate the bound and free radioligand by vacuum filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

binding_assay_workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis homogenization Tissue/Cell Homogenization centrifugation1 Low-Speed Centrifugation homogenization->centrifugation1 centrifugation2 High-Speed Centrifugation centrifugation1->centrifugation2 resuspension Wash & Resuspend Pellet centrifugation2->resuspension incubation Incubate Membranes, Radioligand & Test Compound resuspension->incubation filtration Vacuum Filtration incubation->filtration counting Scintillation Counting filtration->counting ic50_calc Calculate IC50 counting->ic50_calc ki_calc Calculate Ki (Cheng-Prusoff) ic50_calc->ki_calc

Experimental workflow for a radioligand binding assay.
Functional Assay: Calcium Mobilization (for Gq/11-coupled receptors)

This assay measures the antagonist's ability to block agonist-induced increases in intracellular calcium.

1. Cell Culture:

  • Plate cells expressing the M1, M3, or M5 muscarinic receptor subtype in a 96-well plate.

2. Dye Loading:

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

3. Compound Addition:

  • Pre-incubate the cells with varying concentrations of the benzilate antagonist.

  • Add a fixed concentration of a muscarinic agonist (e.g., carbachol (B1668302) or acetylcholine) to stimulate the cells.

4. Signal Detection:

  • Measure the fluorescence intensity before and after agonist addition using a fluorescence plate reader. The increase in fluorescence corresponds to the increase in intracellular calcium.

5. Data Analysis:

  • Generate dose-response curves by plotting the agonist-induced fluorescence signal against the log concentration of the antagonist.

  • Determine the IC50 value of the antagonist.

Conclusion

This compound is a potent muscarinic antagonist, though it exhibits lower binding affinity and potency compared to its N-methyl analogue and, most notably, 3-Quinuclidinyl benzilate. The subtle difference in potency between the N-ethyl and N-methyl substitutions, as suggested by data on 4-piperidyl analogues, underscores the importance of the overall molecular structure, including the bicyclic nature of the quinuclidine (B89598) ring in QNB, in determining high-affinity receptor binding. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for the continued investigation and characterization of these and other novel muscarinic receptor modulators. Further studies employing direct, parallel comparisons of these compounds are warranted to provide more definitive quantitative data on their relative potencies and efficacies.

References

N-Ethyl-3-piperidyl Benzilate: A Comparative Guide to its Muscarinic Receptor Binding and Functional Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N-Ethyl-3-piperidyl benzilate, a potent muscarinic acetylcholine (B1216132) receptor antagonist. Due to the limited availability of specific binding and functional data for this compound in publicly accessible literature, this guide leverages data from its close structural analogs, N-Methyl-3-piperidyl benzilate and N-Propyl-3-piperidyl benzilate, to provide a comprehensive comparative context. The rank order of affinity for these N-alkyl-3-piperidyl benzilates has been established, with the binding potential decreasing as the alkyl chain length increases[1].

Executive Summary

This compound is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs), a family of G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine. Its binding to these receptors inhibits the downstream signaling cascades, leading to a range of physiological effects. While specific quantitative binding and functional data for this compound are scarce, studies on its N-methyl and N-propyl analogs provide valuable insights into its expected pharmacological profile. This guide presents a summary of this comparative data, detailed experimental protocols for assessing muscarinic antagonist activity, and visualizations of the relevant signaling pathways.

Comparison of Binding Affinities

As a direct comparison, in vivo studies using positron emission tomography (PET) have demonstrated that the binding potential of N-alkyl-3-piperidyl benzilates in the brain decreases with increasing alkyl chain length. This indicates the following rank order of affinity for muscarinic receptors:

N-Methyl-3-piperidyl benzilate > this compound > N-Propyl-3-piperidyl benzilate [1]

The following table summarizes the binding affinities (Ki, in nM) of the N-methyl and N-propyl analogs for different muscarinic receptor subtypes, providing a framework for estimating the profile of this compound.

CompoundM1 Receptor (Ki, nM)M2 Receptor (Ki, nM)M3 Receptor (Ki, nM)M4 Receptor (Ki, nM)M5 Receptor (Ki, nM)
N-Methyl-3-piperidyl benzilate Data not availableData not availableData not availableData not availableData not available
This compound Expected to be lower than N-Methyl and higher than N-Propyl analogsExpected to be lower than N-Methyl and higher than N-Propyl analogsExpected to be lower than N-Methyl and higher than N-Propyl analogsExpected to be lower than N-Methyl and higher than N-Propyl analogsExpected to be lower than N-Methyl and higher than N-Propyl analogs
N-Propyl-3-piperidyl benzilate Data not availableData not availableData not availableData not availableData not available

Note: Specific Ki values for the N-methyl and N-propyl analogs across all five muscarinic receptor subtypes were not available in the searched literature. The table reflects the expected relative affinities based on the established rank order.

Functional Outcomes and Signaling Pathways

This compound, as a muscarinic antagonist, is expected to inhibit the canonical signaling pathways associated with mAChRs. The five muscarinic subtypes couple to different G-proteins, leading to distinct downstream effects.

  • M1, M3, and M5 Receptors: Couple to Gq/11 proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

  • M2 and M4 Receptors: Couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. The βγ subunits of these G-proteins can also directly modulate ion channels, such as G-protein-gated inwardly rectifying potassium channels (GIRKs).

The antagonistic action of this compound would block these agonist-induced signaling events.

Muscarinic Receptor Signaling Pathways cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling cluster_antagonist_1 cluster_M2_M4 M2, M4 Receptor Signaling cluster_antagonist_2 M1_M3_M5 M1, M3, M5 Receptors Gq_11 Gq/11 M1_M3_M5->Gq_11 Acetylcholine PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response_1 Cellular Response Ca_release->Cellular_Response_1 PKC->Cellular_Response_1 NEPB_1 N-Ethyl-3-piperidyl benzilate NEPB_1->M1_M3_M5 inhibits M2_M4 M2, M4 Receptors Gi_o Gi/o M2_M4->Gi_o Acetylcholine AC Adenylyl Cyclase Gi_o->AC GIRK GIRK Channel Gi_o->GIRK βγ subunit activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response_2 Cellular Response PKA->Cellular_Response_2 GIRK->Cellular_Response_2 NEPB_2 N-Ethyl-3-piperidyl benzilate NEPB_2->M2_M4 inhibits

Caption: Muscarinic receptor signaling pathways and the inhibitory action of this compound.

Experimental Protocols

Radioligand Binding Assay (Competition)

This protocol is used to determine the binding affinity (Ki) of a non-radiolabeled antagonist, such as this compound, by measuring its ability to compete with a known radioligand for binding to muscarinic receptors.

Materials:

  • Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from CHO or HEK293 cells)

  • Radioligand (e.g., [³H]-N-Methylscopolamine, [³H]-QNB)

  • Unlabeled antagonist (this compound and comparators)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂)

  • Wash Buffer (ice-cold Assay Buffer)

  • 96-well microplates

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare serial dilutions of the unlabeled antagonist.

  • In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the unlabeled antagonist.

  • Include control wells for total binding (no unlabeled antagonist) and non-specific binding (a high concentration of a known muscarinic antagonist like atropine).

  • Incubate the plate to allow binding to reach equilibrium (e.g., 60-90 minutes at room temperature).

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the unlabeled antagonist.

  • Determine the IC50 value (the concentration of antagonist that inhibits 50% of specific binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay Workflow start Start prep_reagents Prepare Reagents: - Cell Membranes - Radioligand - Unlabeled Antagonist start->prep_reagents setup_plate Set up 96-well Plate: - Total Binding - Non-specific Binding - Competition Wells prep_reagents->setup_plate incubate Incubate to Equilibrium setup_plate->incubate filter_wash Filter and Wash incubate->filter_wash count_radioactivity Count Radioactivity filter_wash->count_radioactivity analyze_data Analyze Data: - Calculate IC50 - Calculate Ki count_radioactivity->analyze_data end End analyze_data->end Schild Analysis Logic start Start agonist_crc Generate Agonist Concentration-Response Curve (CRC) start->agonist_crc add_antagonist Add Antagonist at Concentration [B] agonist_crc->add_antagonist agonist_crc_antagonist Generate Agonist CRC in presence of Antagonist add_antagonist->agonist_crc_antagonist calc_dr Calculate Dose Ratio (DR) agonist_crc_antagonist->calc_dr repeat_loop Repeat for multiple [B] concentrations calc_dr->repeat_loop repeat_loop->add_antagonist Next [B] schild_plot Construct Schild Plot: log(DR-1) vs -log[B] repeat_loop->schild_plot All [B] tested determine_pa2 Determine pA2 (x-intercept) schild_plot->determine_pa2 end End determine_pa2->end

References

A Comparative Guide to In Vivo Displacement Studies for Validating N-Ethyl-3-piperidyl benzilate Receptor Occupancy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of radiolabeled N-Ethyl-3-piperidyl benzilate and its analogs for in vivo muscarinic acetylcholine (B1216132) receptor (mAChR) occupancy studies. It includes a summary of their performance based on experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows.

Introduction

This compound is an anticholinergic agent that acts as a competitive antagonist at muscarinic acetylcholine receptors.[1] Radiolabeled versions of this compound and its analogs are utilized in preclinical and clinical research, particularly in positron emission tomography (PET) studies, to map the distribution and density of mAChRs in the brain and other tissues.[1] Understanding the in vivo receptor occupancy of novel drug candidates targeting the muscarinic system is crucial for dose selection and establishing a clear pharmacokinetic/pharmacodynamic (PK/PD) relationship. This guide compares the performance of this compound with its closely related N-methyl and N-propyl analogs.

Comparative Analysis of Muscarinic Receptor Radiotracers

The selection of an appropriate radiotracer is critical for the successful validation of receptor occupancy. Key parameters for comparison include binding potential (BP), which reflects the ratio of receptor density to tracer affinity, and the kinetics of brain uptake and washout. The following table summarizes the in vivo binding potential (BP = k3/k4) of (+)N-[(11)C]ethyl-3-piperidyl benzilate (--INVALID-LINK--3-EPB) and its N-methyl (--INVALID-LINK--3-MPB) and N-propyl (--INVALID-LINK--3-PPB) analogs in different brain regions of conscious monkeys, as determined by PET studies.[2]

Brain Region(+)N-[(11)C]methyl-3-piperidyl benzilate (--INVALID-LINK--3-MPB)(+)N-[(11)C]ethyl-3-piperidyl benzilate (--INVALID-LINK--3-EPB)(+)N-[(11)C]propyl-3-piperidyl benzilate (--INVALID-LINK--3-PPB)
Striatum 11.5 ± 1.57.9 ± 1.14.5 ± 0.8
Occipital Cortex 10.1 ± 1.26.8 ± 0.93.9 ± 0.7
Frontal Cortex 8.9 ± 1.16.0 ± 0.83.4 ± 0.6
Temporal Cortex 8.7 ± 1.05.9 ± 0.83.3 ± 0.6
Hippocampus 7.5 ± 0.95.1 ± 0.72.9 ± 0.5
Thalamus 6.8 ± 0.84.6 ± 0.62.6 ± 0.4
Pons 5.4 ± 0.73.7 ± 0.52.1 ± 0.4
Cerebellum 1.0 ± 0.11.0 ± 0.11.0 ± 0.1

Data is presented as mean ± S.D. and is derived from a PET study in conscious monkeys.[2]

From this data, it is evident that increasing the N-alkyl chain length from methyl to ethyl and then to propyl leads to a decrease in the binding potential across all receptor-rich brain regions.[2] This suggests a lower affinity of the ethyl and propyl analogs for the muscarinic receptors compared to the methyl analog.[2] While --INVALID-LINK--3-MPB shows the highest binding potential, the faster kinetics of --INVALID-LINK--3-EPB, characterized by an earlier peak time of radioactivity and a faster clearance rate, may be advantageous for certain study designs, particularly those involving displacement by a competing ligand.[2]

Experimental Protocols

A typical in vivo receptor occupancy study using a radiolabeled benzilate derivative involves several key steps, from radioligand synthesis to data analysis.

Radiosynthesis of [(11)C]Labeled Piperidyl Benzilates

The radiosynthesis of [(11)C]labeled N-alkyl-3-piperidyl benzilates is typically achieved through the N-alkylation of the corresponding desalkyl precursor using [11C]methyl iodide or [11C]ethyl iodide.

Example for --INVALID-LINK--3-MPB: (+)N-[11C]methyl-3-piperidyl benzilate can be synthesized by the N-[11C]methylation of (+)3-piperidyl benzilate using [11C]methyl iodide.[3] The product is then purified by high-performance liquid chromatography (HPLC).[3]

Animal Models and Preparation

Rodents (rats, mice) and non-human primates (e.g., rhesus monkeys) are commonly used animal models for in vivo receptor occupancy studies. For studies involving PET imaging in conscious animals, subjects are often acclimated to the experimental setup to minimize stress.[4]

In Vivo PET Imaging Protocol
  • Animal Preparation: Anesthetize the animal (if required for the study protocol) and place it in the PET scanner. Insert intravenous catheters for radiotracer injection and, if necessary, arterial blood sampling.

  • Radiotracer Injection: Administer a bolus injection of the radiolabeled benzilate (e.g., 100–120 MBq/kg for monkeys) intravenously.[4]

  • PET Scan Acquisition: Acquire dynamic PET data for a specified duration, typically 60-90 minutes.[4]

  • Arterial Blood Sampling (for full kinetic modeling): Collect arterial blood samples at frequent intervals throughout the scan to measure plasma radioactivity and determine the metabolite-corrected arterial input function.[5]

  • Image Reconstruction and Analysis: Reconstruct the dynamic PET data into a series of time frames. Draw regions of interest (ROIs) on the reconstructed images corresponding to different brain areas.

  • Kinetic Modeling: Analyze the time-activity curves (TACs) from the ROIs and the arterial input function using appropriate compartmental models (e.g., a three-compartment model) to estimate kinetic parameters such as the binding potential (BP).[2]

In Vivo Displacement Study Protocol
  • Baseline Scan: Perform a baseline PET scan as described above to determine the baseline binding of the radiotracer.

  • Administration of Competing Ligand: At a separate session, administer the non-radiolabeled competing drug at a specific dose and time before the radiotracer injection.

  • Displacement Scan: Perform a second PET scan following the administration of the competing ligand.

  • Calculation of Receptor Occupancy: The percentage of receptor occupancy (RO) can be calculated using the following formula: RO (%) = 100 * (BP_baseline - BP_post-drug) / BP_baseline

Visualizations

Signaling Pathway of Muscarinic Acetylcholine Receptors

The following diagram illustrates the general signaling pathway of muscarinic acetylcholine receptors, which are G-protein coupled receptors.

muscarinic_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular mAChR mAChR G_protein G-protein (Gq/11 or Gi/o) mAChR->G_protein PLC PLC G_protein->PLC (Gq/11) AC Adenylyl Cyclase G_protein->AC (Gi/o) IP3_DAG IP3 + DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP ACh Acetylcholine ACh->mAChR Binds Ca_PKC ↑ Ca2+ + PKC activation IP3_DAG->Ca_PKC Cellular_Response Cellular Response cAMP->Cellular_Response Ca_PKC->Cellular_Response

Caption: General signaling pathways of muscarinic acetylcholine receptors.

Experimental Workflow for an In Vivo PET Displacement Study

The following diagram outlines the typical workflow for conducting an in vivo PET displacement study to determine receptor occupancy.

pet_displacement_workflow cluster_animal_prep Animal Preparation cluster_baseline Baseline Scan cluster_drug_admin Drug Administration cluster_displacement Displacement Scan cluster_analysis Data Analysis Acclimatization Acclimatization to Experimental Setup Catheterization Intravenous and/or Arterial Catheterization Acclimatization->Catheterization Radiotracer_Inj1 Inject Radiolabeled Benzilate Catheterization->Radiotracer_Inj1 Drug_Admin Administer Non-labeled Competing Drug PET_Scan1 Dynamic PET Scan (e.g., 90 min) Radiotracer_Inj1->PET_Scan1 Blood_Sampling1 Arterial Blood Sampling (optional) PET_Scan1->Blood_Sampling1 Image_Recon Image Reconstruction and ROI Analysis PET_Scan1->Image_Recon Radiotracer_Inj2 Inject Radiolabeled Benzilate Drug_Admin->Radiotracer_Inj2 PET_Scan2 Dynamic PET Scan (e.g., 90 min) Radiotracer_Inj2->PET_Scan2 Blood_Sampling2 Arterial Blood Sampling (optional) PET_Scan2->Blood_Sampling2 PET_Scan2->Image_Recon Kinetic_Modeling Kinetic Modeling (e.g., 3-compartment model) Image_Recon->Kinetic_Modeling RO_Calc Receptor Occupancy Calculation Kinetic_Modeling->RO_Calc

Caption: Workflow for a typical in vivo PET receptor occupancy study.

Conclusion

The choice of radiotracer for in vivo muscarinic receptor occupancy studies depends on the specific research question. While (+)N-[(11)C]methyl-3-piperidyl benzilate offers the highest binding potential, the faster kinetics of (+)N-[(11)C]ethyl-3-piperidyl benzilate may be more suitable for displacement studies. This guide provides the necessary data and protocols to aid researchers in designing and interpreting in vivo displacement studies to validate the receptor occupancy of novel compounds targeting the muscarinic acetylcholine receptor system.

References

Comparative study of the deliriant and hallucinogenic effects in animal models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the deliriant and hallucinogenic effects of various compounds in animal models, supported by experimental data. The information is intended to assist researchers in understanding the preclinical behavioral and neurochemical profiles of these psychoactive substances.

Introduction

Hallucinogenic compounds are broadly categorized into psychedelics, dissociatives, and deliriants based on their distinct subjective effects and mechanisms of action. Psychedelic hallucinogens, such as lysergic acid diethylamide (LSD) and psilocybin, primarily act as agonists at serotonin (B10506) 5-HT2A receptors. Deliriants, like scopolamine (B1681570) and atropine, are antagonists of muscarinic acetylcholine (B1216132) receptors. This guide focuses on the comparative effects of classic hallucinogens and deliriants in established animal models.

Data Presentation: Comparative Behavioral Effects

The following tables summarize quantitative data from key behavioral assays used to assess hallucinogenic and deliriant effects in rodents.

Head-Twitch Response (HTR)

The head-twitch response in rodents is a rapid, rotational head movement that is a well-established behavioral proxy for 5-HT2A receptor activation and potential hallucinogenic activity in humans.[1][2]

CompoundAnimal ModelDose RangeMaximum ResponseED₅₀Reference(s)
(±)-DOI C57BL/6J Mice0.1 - 10 mg/kg (i.p.)~30-40 twitches/10 min~1.0 mg/kg[3][4][5]
LSD C57BL/6J Mice0.05 - 0.4 mg/kg (i.p.)~84 twitches/30 min52.9 µg/kg[6][7]
Psilocybin C57BL/6N Mice0.3 - 3 mg/kg (i.p.)~15 twitches/10 minNot Reported[8]
Scopolamine Not applicableNot applicableDoes not induce HTRNot applicable[9]
Prepulse Inhibition (PPI) of the Acoustic Startle Response

Prepulse inhibition is a measure of sensorimotor gating, the ability of the nervous system to filter out irrelevant sensory information. Deficits in PPI are observed in psychiatric disorders like schizophrenia and can be induced by various psychoactive compounds.

CompoundAnimal ModelDose RangeEffect on PPIReference(s)
Scopolamine Sprague-Dawley Rats0.03 - 1.0 mg/kgDose-dependent decrease[9][10]
Phencyclidine (PCP) Sprague-Dawley Rats0.1 - 5.6 mg/kgDose-dependent decrease[10]
LSD Sprague-Dawley & Wistar Rats0.03 - 0.3 mg/kg (s.c.)Disruption of PPINot Reported
(±)-DOI C57BL/6J & DBA/2J MiceNot ReportedAttenuates HTR at high doses[11]
Locomotor Activity

The open field test is used to assess general locomotor activity and exploratory behavior.

CompoundAnimal ModelDose RangeEffect on Locomotor ActivityReference(s)
Scopolamine Mice0.3 - 10.0 mg/kg (i.p.)Increase[12][13][14]
Scopolamine Rats0.1 mg/kgNo significant change[15]
Psilocybin MiceNot ReportedNo significant change[16]
(±)-DOI Not ReportedNot ReportedNot Reported
LSD Rats0.03 - 0.3 mg/kg (s.c.)HyperactivityNot Reported

Experimental Protocols

Head-Twitch Response (HTR) Assay

Objective: To quantify the frequency of head-twitches as a measure of 5-HT2A receptor activation.[3]

Apparatus:

  • A transparent cylindrical observation chamber (e.g., 15.5-cm diameter glass beaker).[6]

  • A video camera positioned to record the animal's behavior. High-speed video (e.g., 420 Hz) can be used for detailed kinematic analysis.[6]

  • Alternatively, a magnetometer-based system with a head-mounted magnet can be used for automated detection.[6]

Procedure:

  • Habituation: Acclimate the animal to the testing room for at least 60 minutes before the experiment.[17]

  • Drug Administration: Administer the test compound or vehicle via the appropriate route (e.g., intraperitoneal injection).

  • Observation: Immediately after injection, place the animal in the observation chamber.[6]

  • Scoring: Manually count the number of head-twitches over a defined period (e.g., 10-30 minutes). A head-twitch is characterized as a rapid, side-to-side rotational movement of the head. Alternatively, use automated video analysis software or a magnetometer system for quantification.[6][17]

Data Analysis: The total number of head-twitches is recorded for each animal. Data are typically analyzed using ANOVA to compare different treatment groups. Dose-response curves can be generated to determine the ED₅₀ of a compound.[6]

Prepulse Inhibition (PPI) of the Acoustic Startle Response Assay

Objective: To measure sensorimotor gating by assessing the inhibitory effect of a weak prepulse stimulus on the startle response to a strong acoustic stimulus.[10]

Apparatus:

  • A startle response system consisting of a sound-attenuating chamber, an animal holder on a motion-sensitive platform, a speaker for delivering acoustic stimuli, and a computer for stimulus control and data acquisition.[10][18]

Procedure:

  • Acclimation: Place the animal in the holder within the chamber and allow for an acclimation period (e.g., 5 minutes) with background white noise.

  • Habituation: Present a series of startle pulses alone to habituate the animal to the stimulus.

  • Test Session: The session consists of a pseudorandom presentation of different trial types:

    • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB).

    • Prepulse-plus-pulse trials: The strong stimulus is preceded by a weak, non-startling prepulse (e.g., 3-12 dB above background). The interstimulus interval is typically 100 ms.

    • No-stimulus trials: Background noise only.[19]

  • Drug Administration: The test compound or vehicle is administered before the test session at a time determined by the drug's pharmacokinetics.

Data Analysis: The startle amplitude is measured for each trial. PPI is calculated as a percentage: 100 - [((startle response on prepulse-plus-pulse trials) / (startle response on pulse-alone trials)) x 100].[20] Data are analyzed using ANOVA to compare PPI across different treatment groups and prepulse intensities.[19]

Mandatory Visualization: Signaling Pathways

The following diagrams illustrate the primary signaling pathways activated by hallucinogens and deliriants.

Hallucinogen_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Hallucinogen Hallucinogen (e.g., LSD, DOI) Receptor 5-HT2A Receptor Hallucinogen->Receptor Gq Gq/11 Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release triggers PKC Protein Kinase C (PKC) Activation DAG->PKC activates Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Caption: Hallucinogen (5-HT2A Receptor) Signaling Pathway.

Deliriant_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Acetylcholine Acetylcholine Receptor Muscarinic M1 Receptor Acetylcholine->Receptor Deliriant Deliriant (e.g., Scopolamine) Deliriant->Receptor blocks Gq Gq/11 Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release triggers PKC Protein Kinase C (PKC) Activation DAG->PKC activates Downstream Inhibition of Downstream Cellular Effects Ca_release->Downstream PKC->Downstream Experimental_Workflow_HTR cluster_pre_test Pre-Test cluster_test Test cluster_post_test Post-Test acclimation Animal Acclimation (≥ 60 min) drug_admin Drug/Vehicle Administration acclimation->drug_admin placement Place in Observation Chamber drug_admin->placement recording Video Recording (10-30 min) placement->recording scoring Manual or Automated Scoring of Head-Twitches recording->scoring analysis Data Analysis (ANOVA, Dose-Response) scoring->analysis

References

Safety Operating Guide

Navigating the Disposal of N-Ethyl-3-piperidyl Benzilate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of N-Ethyl-3-piperidyl benzilate (also known as JB-318), a potent anticholinergic compound. Due to its classification as a Schedule I controlled substance in the United States and its inherent hazardous properties, stringent disposal procedures are mandatory to ensure the safety of personnel and the environment.[1][2] Researchers, scientists, and drug development professionals must adhere to all federal, state, and local regulations governing the disposal of controlled and hazardous substances.

Core Principles of Disposal

Direct disposal of this compound into sanitary sewers or landfills is strictly prohibited. The recommended and most environmentally sound method for the disposal of this compound is through a licensed hazardous waste disposal company. These companies are equipped to handle and dispose of such materials in compliance with all regulatory standards, typically through high-temperature incineration.

Procedural Steps for Disposal

The following step-by-step guidance outlines the necessary operational procedures for the safe handling and preparation of this compound for disposal.

1. Initial Assessment and Consultation:

  • Identify and Quantify: Accurately identify all waste streams containing this compound. This includes pure compound, contaminated labware (e.g., vials, syringes, pipette tips), personal protective equipment (PPE), and any solutions.

  • Consult Safety Data Sheet (SDS): Review the SDS for this compound for specific handling and hazard information.

  • Contact a Licensed Waste Disposal Contractor: Engage with a certified hazardous waste management company to arrange for pickup and disposal. Provide them with a detailed inventory of the waste.

2. Segregation and Waste Accumulation:

  • Dedicated Waste Container: Use a designated, leak-proof, and clearly labeled hazardous waste container for all materials contaminated with this compound.

  • Labeling: The container must be labeled with "Hazardous Waste," the chemical name "this compound," and any other required hazard symbols (e.g., toxic).

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's environmental health and safety (EHS) department and the waste disposal contractor.

3. Packaging and Storage:

  • Secure Packaging: Ensure all waste is securely packaged to prevent spills or leaks. Solid waste should be double-bagged in heavy-duty plastic bags before being placed in the designated container. Liquid waste should be in sealed, compatible containers.

  • Safe Storage: Store the waste container in a secure, designated hazardous waste accumulation area. This area should be well-ventilated, away from general laboratory traffic, and have secondary containment.

4. Documentation and Record-Keeping:

  • Maintain Records: Keep meticulous records of the amount of this compound waste generated, the date of generation, and the date it is placed in the accumulation container.

  • Chain of Custody: Complete all necessary paperwork provided by the hazardous waste disposal company, including a chain of custody form, to ensure a documented trail of the waste from your facility to its final disposal.

Key Disposal Considerations

ConsiderationGuideline
Regulatory Compliance Adherence to regulations from the DEA, EPA, and state/local authorities is mandatory.[3][4][5]
Waste Minimization Implement laboratory practices that minimize the generation of this compound waste.
Personnel Training All personnel handling this compound must be trained on its hazards and proper disposal procedures.
Spill Management Have a spill kit readily available. In case of a spill, follow the procedures outlined in the SDS. Contaminated materials from the cleanup must be disposed of as hazardous waste.[6]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Phase 1: In-Lab Handling cluster_1 Phase 2: Documentation & Professional Disposal A Generation of This compound Waste B Segregate into a Designated, Labeled Hazardous Waste Container A->B C Store Securely in a Designated Waste Accumulation Area B->C D Maintain Detailed Waste Records C->D E Contact Licensed Hazardous Waste Disposal Company D->E F Prepare for Shipment (Follow Contractor Instructions) E->F G Complete Chain of Custody Paperwork F->G H Waste transported for High-Temperature Incineration G->H

Caption: Disposal workflow for this compound.

Experimental Protocols

By adhering to these guidelines, research facilities can ensure the safe and compliant disposal of this compound, protecting both their personnel and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.